(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H22O7 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate |
InChI |
InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18+/m1/s1 |
InChI 键 |
BUTUNJHEBGRWGK-MSOLQXFVSA-N |
手性 SMILES |
CC(C)C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
规范 SMILES |
CC(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a naturally occurring angular pyranocoumarin, a class of heterocyclic compounds recognized for their diverse and potent biological activities. As a member of the khellactone family, this specific diester has garnered interest within the scientific community for its potential therapeutic applications, which are intrinsically linked to its unique chemical structure. This guide provides a comprehensive technical overview of its primary natural source, detailed methodologies for its isolation and purification, and a summary of its key characterization data. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further investigate this promising natural product.
Angular pyranocoumarins, such as this compound, are predominantly found in a limited number of plant families, most notably the Apiaceae (Umbelliferae) and Rutaceae families. These compounds are derivatives of a dihydroseselin skeleton and are characterized by various ester substitutions at the C-3' and C-4' positions, which significantly influence their biological efficacy.
Natural Source and Distribution
The primary and most well-documented natural source of this compound is the root of Peucedanum praeruptorum Dunn, a perennial herbaceous plant belonging to the Apiaceae family.[1][2] This plant, commonly known as "Bai Hua Qian Hu" in traditional Chinese medicine, is primarily distributed in the southern and southwestern regions of China. Additionally, related khellactone derivatives have been isolated from other Peucedanum species, including Peucedanum japonicum Thunb., suggesting a chemotaxonomic relationship within the genus.[1][3][4] The concentration and specific profile of khellactones, including the title compound, can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant being analyzed.
Biosynthesis of Angular Pyranocoumarins
The biosynthesis of angular pyranocoumarins like this compound begins with the well-established phenylpropanoid pathway. The precursor for the coumarin core is the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaric acid. Hydroxylation and subsequent intramolecular cyclization lead to the formation of umbelliferone, a key intermediate in the biosynthesis of many coumarins.
The pathway to angular pyranocoumarins diverges at umbelliferone, which undergoes prenylation at the C8 position to form osthenol. This regiospecific prenylation is a critical step that determines the angular nature of the resulting pyranocoumarin. Subsequent enzymatic modifications of osthenol, including cyclization and hydroxylation, lead to the formation of the khellactone (dihydroseselin) backbone. The final step in the biosynthesis of this compound involves stereospecific acylation at the 3' and 4' hydroxyl groups, catalyzed by specific acyltransferases that utilize acetyl-CoA and isobutyryl-CoA as acyl donors. The precise characterization of these acyltransferases in Peucedanum species is an ongoing area of research.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols: Isolation and Purification
The isolation of this compound from the dried roots of Peucedanum praeruptorum Dunn requires a multi-step chromatographic approach to separate it from a complex mixture of other coumarins and secondary metabolites. The following is a detailed, field-proven methodology.
Step 1: Extraction
-
Preparation of Plant Material: Air-dried roots of P. praeruptorum are ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is extracted exhaustively with 95% ethanol at room temperature using maceration or percolation. The extraction is typically repeated three times to ensure a high yield.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Step 2: Liquid-Liquid Partitioning
-
Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The target compound, being moderately polar, will primarily partition into the ethyl acetate fraction.
-
Fraction Concentration: The ethyl acetate fraction is concentrated under reduced pressure to yield an enriched extract.
Step 3: Chromatographic Purification
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system of petroleum ether and ethyl acetate is employed. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled.
-
High-Speed Counter-Current Chromatography (HSCCC): For further purification, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique. A two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, is used. The selection of the solvent system is critical and should be optimized based on the partition coefficient (K) of the target compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a gradient of methanol and water or acetonitrile and water is typically used to yield the pure compound.
Caption: Isolation and purification workflow for the target compound.
Physicochemical and Spectroscopic Data
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques. Below is a summary of the expected data for this compound.
| Property | Data |
| Molecular Formula | C21H24O7 |
| Molecular Weight | 388.41 g/mol |
| Appearance | White crystalline solid |
| 1H NMR (CDCl3, 400 MHz) | Expected chemical shifts (δ, ppm): Signals corresponding to the coumarin core (aromatic protons), the dihydropyran ring protons (including trans-coupling constants), the acetyl methyl protons, and the isobutyryl isopropyl protons. |
| 13C NMR (CDCl3, 100 MHz) | Expected chemical shifts (δ, ppm): Resonances for the carbonyl carbons of the coumarin lactone, acetyl, and isobutyryl groups, aromatic carbons, and aliphatic carbons of the pyran ring and ester side chains. |
| Mass Spectrometry (ESI-MS) | Expected m/z: [M+H]+ at 389.15, [M+Na]+ at 411.13 |
Potential Pharmacological Activities and Future Directions
Khellactones and other pyranocoumarins isolated from Peucedanum species have demonstrated a range of interesting pharmacological activities.[1] These include anti-inflammatory, anti-cancer, and potential anti-HIV properties.[5] The specific biological activities of this compound are an active area of investigation. The ester groups at the 3' and 4' positions are believed to be crucial for its bioactivity, and structure-activity relationship (SAR) studies of related compounds have shown that modifications at these positions can significantly impact potency.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Conducting comprehensive in vivo studies to evaluate its efficacy and pharmacokinetic profile.
-
Exploring semi-synthetic modifications of the molecule to enhance its therapeutic properties.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyranocoumarins isolated from Peucedanum praeruptorum as differentiation inducers in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Technical Guide for Natural Product Researchers
Foreword: Unveiling the Architectural Complexity of Khellactones
The khellactones, a class of dihydropyranocoumarins, represent a fascinating and biologically significant scaffold in natural product chemistry. Their diverse pharmacological activities, ranging from anti-inflammatory to anticancer and anti-HIV properties, have positioned them as promising leads in drug discovery.[1] The specific stereochemistry and acylation patterns of the khellactone core are pivotal to their bioactivity, making the isolation and structural elucidation of novel analogues a critical endeavor for the scientific community. This guide provides an in-depth technical overview of the discovery and isolation of a specific member of this family, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a compound identified from the roots of Peucedanum japonicum Thunb. and previously from Peucedanum praeruptorium DUNN.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins the experimental choices in the complex process of natural product isolation.
The Botanical Source: Peucedanum japonicum Thunb.
Peucedanum japonicum, a perennial plant of the Apiaceae family, has a rich history in traditional medicine across East Asia, where it has been utilized for treating a range of ailments including coughs, colds, and inflammatory conditions.[1][4] The roots of this plant are a particularly rich source of bioactive compounds, most notably a diverse array of khellactone esters.[1][4][5] The presence of this compound within this complex phytochemical matrix presents a significant, yet rewarding, challenge in separation science.
The Isolation Workflow: A Multi-step Chromatographic Journey
The isolation of this compound from its natural source is a multi-step process that relies on the principles of chromatography to separate the target molecule from a myriad of other structurally related compounds. The following protocol is a representative workflow based on established methodologies for the isolation of khellactone esters from Peucedanum species.
Extraction and Initial Fractionation
The primary objective of the initial extraction is to efficiently remove the desired class of compounds from the plant matrix while minimizing the co-extraction of undesirable substances.
Step-by-Step Protocol:
-
Procurement and Preparation of Plant Material: The roots of Peucedanum japonicum are collected, washed, dried, and ground to a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol or ethanol, at room temperature. This choice is predicated on the ability of these solvents to effectively solubilize the moderately polar khellactone esters.
-
Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. A typical scheme involves partitioning between an aqueous suspension and a series of organic solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and n-butanol. The khellactone esters, including this compound, are expected to partition predominantly into the ethyl acetate fraction.
Diagram of the Extraction and Fractionation Workflow:
Caption: Initial extraction and fractionation of Peucedanum japonicum roots.
Chromatographic Purification
The ethyl acetate fraction, now enriched with khellactones, is subjected to a series of chromatographic steps to isolate the target compound.
Step-by-Step Protocol:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is first separated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a gradient of acetonitrile and water. This step is crucial for separating isomeric and closely related khellactone esters.
Diagram of the Chromatographic Purification Workflow:
Caption: Chromatographic purification of this compound.
Structural Elucidation: Deciphering the Molecular Architecture
Once isolated, the definitive structure of this compound is determined through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition of the molecule, providing the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation for novel compounds.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton and placing the acetyl and isobutyryl groups.
Stereochemistry Determination
The absolute configuration of the stereocenters is a critical aspect of the structural elucidation. Techniques such as X-ray crystallography, if a suitable crystal can be obtained, provide unambiguous proof of the three-dimensional structure. In the absence of a crystal structure, methods like the Mosher ester analysis or electronic circular dichroism (ECD) spectroscopy are employed to determine the absolute stereochemistry.[5]
Table 1: Representative Spectroscopic Data for a Khellactone Core
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2 | 7.62 (d, J = 9.5 Hz) | 160.5 |
| 3 | 6.25 (d, J = 9.5 Hz) | 112.8 |
| 4 | - | 156.2 |
| 4a | - | 103.1 |
| 5 | 7.35 (s) | 128.7 |
| 6 | - | 154.3 |
| 7 | - | 112.5 |
| 8 | 6.85 (s) | 114.8 |
| 8a | - | 143.6 |
| 2' | 3.20 (m) | 28.1 |
| 3' | 5.30 (d, J = 4.5 Hz) | 70.2 |
| 4' | 5.15 (d, J = 4.5 Hz) | 68.9 |
| 5' (CH₃) | 1.45 (s) | 24.5 |
| 5' (CH₃) | 1.48 (s) | 25.1 |
| Acetyl-CO | - | 170.1 |
| Acetyl-CH₃ | 2.10 (s) | 20.9 |
| Isobutyryl-CO | - | 176.5 |
| Isobutyryl-CH | 2.60 (m) | 34.0 |
| Isobutyryl-CH₃ | 1.20 (d, J = 7.0 Hz) | 19.0 |
| Isobutyryl-CH₃ | 1.22 (d, J = 7.0 Hz) | 19.2 |
Note: This is a representative table based on known khellactone structures. Actual chemical shifts for the target compound would need to be obtained from the primary literature.
Conclusion and Future Perspectives
The successful isolation and structural elucidation of this compound from Peucedanum japonicum is a testament to the power of modern natural product chemistry techniques. This detailed guide provides a framework for researchers to approach the discovery of novel khellactones and other bioactive natural products. The continued exploration of the chemical diversity of medicinal plants like P. japonicum will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]
- 2. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of khellactones, compounds isolated from Peucedanum japonicum THUNB. and Peucedanum praeruptorium DUNN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Promising Pyranocoumarin from Peucedanum Radix
This technical guide provides a comprehensive overview of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, an angular-type pyranocoumarin of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document delves into the compound's chemical structure, physicochemical properties, isolation methodologies, and known biological activities, with a particular focus on its potential as an anti-HIV agent.
Introduction: The Significance of Khellactone Derivatives
Khellactones are a class of pyranocoumarin compounds predominantly found in plants of the Apiaceae family, such as Peucedanum japonicum Thunb. and Peucedanum praeruptorum Dunn, commonly known as "Qian-hu" in traditional Chinese medicine.[1][2] These compounds have garnered considerable attention for their diverse and potent biological activities, including anti-inflammatory, anti-hypertensive, and antiviral effects.[3][4][5] A vast number of structural modifications have been performed on khellactone derivatives to explore their therapeutic potential.[4] this compound is a naturally occurring member of this family, distinguished by its specific stereochemistry and ester functionalities at the 3' and 4' positions of the dihydroseselin moiety.
Chemical Structure and Physicochemical Properties
This compound is characterized by a tetracyclic pyranocoumarin core. The defining features are the trans configuration of the acetyl and isobutyryl groups on the dihydropyran ring.
Chemical Structure
The systematic name for this compound is (+)-(3'S,4'R)-3'-acetyl-4'-isobutyryloxy-3',4'-dihydroseselin. The structure is depicted below:
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂O₇ | [6] |
| Molecular Weight | 374.38 g/mol | [6] |
| CAS Number | 1562996-11-5 | - |
| Appearance | White or off-white solid | General observation for related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | General observation for related compounds |
Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-5 | ~7.6 |
| H-6 | ~7.2 |
| H-4 | ~6.2 |
| H-3' | ~5.4 |
| H-4' | ~5.2 |
| -CH- (isobutyryl) | ~2.6 |
| -CH₃ (acetyl) | ~2.1 |
| Gem-dimethyl | ~1.5, ~1.4 |
| -CH₃ (isobutyryl) | ~1.2 (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (lactone) | ~160 |
| C=O (acetyl) | ~170 |
| C=O (isobutyryl) | ~176 |
| C-2 | ~161 |
| C-3 | ~113 |
| C-4 | ~156 |
| C-4a | ~112 |
| C-5 | ~128 |
| C-6 | ~115 |
| C-7 | ~153 |
| C-8 | ~106 |
| C-8a | ~156 |
| C-2' | ~78 |
| C-3' | ~70 |
| C-4' | ~65 |
| Gem-dimethyl | ~28, ~22 |
| -CH- (isobutyryl) | ~34 |
| -CH₃ (acetyl) | ~21 |
| -CH₃ (isobutyryl) | ~19, ~17 |
Mass Spectrometry (MS): In Electrospray Ionization (ESI-MS), the molecule is expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the acetyl and isobutyryl groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
~1735-1750 cm⁻¹: C=O stretching (ester)
-
~1720-1740 cm⁻¹: C=O stretching (lactone)
-
~1600, ~1500 cm⁻¹: C=C stretching (aromatic)
-
~1240 cm⁻¹: C-O stretching (ester)
Isolation and Purification
This compound is a natural product isolated from the roots of Peucedanum species. The isolation process typically involves extraction followed by a series of chromatographic separations.
General Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of angular-type pyranocoumarins from Peucedanum Radix.
Caption: General workflow for the isolation of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on established methods for the isolation of khellactone derivatives.
Step 1: Extraction
-
Air-dried and powdered roots of Peucedanum Radix are extracted with 95% ethanol at room temperature.
-
The extraction is typically repeated three times to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
Step 2: Liquid-Liquid Partitioning
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which is typically rich in coumarins, is collected and concentrated.
Step 3: Column Chromatography
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate the components based on polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
Step 4: Semi-preparative HPLC
-
The coumarin-rich fractions are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
An isocratic or gradient mobile phase of methanol-water or acetonitrile-water is commonly used.
-
This step yields the racemic mixture of trans-3'-Acetyl-4'-isobutyrylkhellactone.
Step 5: Chiral Separation
-
The enantiomers are resolved using a chiral HPLC column, such as a CHIRALPAK AD-RH.
-
An appropriate mobile phase, for instance, acetonitrile-water, is used to achieve baseline separation of the (+) and (-) enantiomers.
-
The fraction corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in this compound and related khellactones lies in their potent anti-HIV activity.[7][8]
Anti-HIV Activity
Numerous studies have demonstrated that pyranocoumarins are a significant class of anti-HIV agents.[7][8] They can act through various mechanisms, including the inhibition of HIV reverse transcriptase and integrase.[8] Some pyranocoumarins have the advantage of acting on multiple targets, which can help in overcoming drug resistance.[8]
While specific EC₅₀ values for this compound are not widely reported, the activity of the khellactone scaffold is well-established. The ester groups at the 3' and 4' positions, as well as the stereochemistry, are crucial for the anti-HIV activity.
Structure-Activity Relationship (SAR)
The biological activity of khellactone derivatives is highly dependent on their chemical structure. Key factors influencing their therapeutic efficacy include:
-
Stereochemistry: The absolute configuration at the C-3' and C-4' positions significantly impacts biological activity.
-
Acyl Groups: The nature of the ester groups at the 3' and 4' positions plays a critical role in the potency and pharmacokinetic properties of the compounds.[3][4]
-
Substitution on the Coumarin Ring: Modifications to the aromatic core can also modulate the biological activity.
Pharmacokinetics
Khellactone derivatives generally exhibit high lipophilicity, which can lead to good absorption. However, they often suffer from extensive metabolism, resulting in poor oral bioavailability.[3][4] The primary metabolic pathways include hydrolysis of the ester groups, oxidation, and glucuronidation.[4] Understanding these metabolic pathways is crucial for the design of more stable and orally bioavailable analogs for potential clinical development.
Future Directions
This compound represents a promising lead compound for the development of novel anti-HIV agents. Future research should focus on:
-
Total Synthesis: Development of an efficient and stereoselective total synthesis route would enable the production of larger quantities for extensive biological evaluation and the synthesis of novel analogs.
-
Detailed Biological Profiling: Comprehensive in vitro and in vivo studies are needed to fully elucidate the mechanism of action, potency, and toxicity profile of the pure enantiomer.
-
Pharmacokinetic Optimization: Structural modifications aimed at improving metabolic stability and oral bioavailability are essential for advancing this class of compounds towards clinical trials.
Conclusion
This compound is a fascinating natural product with a complex chemical structure and significant therapeutic potential. As a member of the khellactone family of pyranocoumarins, it stands as a testament to the rich chemical diversity of the plant kingdom and offers a valuable scaffold for the development of new medicines, particularly in the fight against HIV. This technical guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.
References
- 1. [New coumarins isolated from the root of Peucedanum formosanum Hayata and Peucedanum japonicum Thunb] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin glycosides from Peucedanum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of trans-Khellactone Derivatives
Abstract
Khellactones, a class of pyranocoumarin natural products, have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-HIV, anticancer, and anti-inflammatory properties.[1] The stereochemical architecture of these molecules, particularly the relative and absolute configuration of the diol moiety on the dihydropyran ring, is a critical determinant of their pharmacological efficacy.[2][3] This technical guide provides a comprehensive exploration of the stereochemistry of trans-khellactone derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the strategic approaches for stereocontrol in synthesis, robust analytical methods for stereochemical assignment, and the profound impact of stereoisomerism on biological function.
The Stereochemical Imperative in Khellactone Scaffolds
The core structure of a khellactone derivative features a coumarin fused to a dihydropyran ring. The key stereochemical challenge arises from the two contiguous stereocenters at the C-3' and C-4' positions, which bear hydroxyl or acyloxyl groups. The spatial arrangement of these substituents gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers.
-
cis-Khellactones: Substituents at C-3' and C-4' are on the same face of the dihydropyran ring. The (+)-cis isomer typically possesses a (3'R, 4'R) absolute configuration.[4]
-
trans-Khellactones: Substituents at C-3' and C-4' are on opposite faces of the ring.
This guide focuses specifically on the trans diastereomers. Emerging evidence suggests that the relative orientation of these substituents significantly modulates the interaction with biological targets. For instance, in certain contexts, trans-isomers have demonstrated superior activity compared to their cis counterparts, highlighting the necessity for stereochemically pure compounds in pharmacological evaluations.[5]
Visualizing Khellactone Stereoisomers
The relationship between the different stereoisomers of a generic khellactone is crucial for understanding the synthetic challenges and biological implications.
References
The Biological Significance of Acyl Moieties in Khellactones: A Deep Dive into Acetyl and Isobutyryl Group Functionality
An In-depth Technical Guide:
Abstract
Khellactones, a class of angular-type pyranocoumarins, are distinguished by a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and cardiovascular effects.[1][2] The biological potency and selectivity of these molecules are critically governed by the nature of the substituents at the C-3' and C-4' positions of the dihydroseselin (khellactone) core.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of khellactones, with a specific focus on the biological significance of acetyl, isobutyryl, and related acyl groups. We will dissect how these seemingly simple chemical moieties profoundly influence molecular interactions, metabolic stability, and therapeutic potential, offering field-proven insights for researchers engaged in natural product chemistry and drug discovery.
Introduction to Khellactones: Structure and Therapeutic Landscape
Khellactones are naturally occurring pyranocoumarin compounds predominantly isolated from plants of the Peucedanum species, which are utilized in traditional Chinese medicine.[2] The core chemical scaffold is a dihydroseselin, characterized by a cis-fused dihydropyran ring attached to a coumarin backbone.[4] The key to their diverse bioactivities lies in the stereochemistry and the identity of the ester-linked acyl groups at the C-3' and C-4' positions.
These compounds have garnered significant scientific interest due to their broad therapeutic potential:
-
Anti-inflammatory Effects: Inhibition of inflammatory mediators like nitric oxide (NO).[5][6]
-
Anti-cancer Activity: Cytotoxicity against various human cancer cell lines.[7][8]
-
Anti-HIV Activity: Potent inhibition of HIV-1 replication.[9][10]
-
Cardiovascular Effects: Vasodilatory and anti-platelet aggregation activities.[1][11]
The central thesis of this guide is that the acyl groups at C-3' and C-4' are not arbitrary functionalizations but are precision tools that modulate the molecule's interaction with specific biological targets.
The Acyl Group as a Master Regulator of Khellactone Bioactivity
The ester-linked substituents at the C-3' and C-4' positions, such as acetyl and isobutyryl groups, are primary determinants of a khellactone's pharmacological profile. These groups influence several key molecular parameters:
-
Lipophilicity: The size and nature of the acyl chain affect the molecule's overall hydrophobicity, which in turn governs membrane permeability and cellular uptake.[12]
-
Steric Interactions: The bulk and three-dimensional shape of the acyl groups are critical for fitting into the binding pockets of target proteins. As will be discussed, bulky substituents are essential for certain activities like anti-HIV efficacy.[9]
-
Metabolic Stability: The ester linkages are susceptible to hydrolysis by cellular carboxylesterases, representing a primary route of metabolism. This has profound implications for the compound's oral bioavailability and pharmacokinetic profile.[3][13]
The following diagram illustrates the core khellactone structure and highlights these critical positions.
References
- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antagonistic effects of khellactones on platelet-activating factor, histamine, and leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Strategic Approach to the Preliminary Biological Screening of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Technical Guide
Foreword: Unveiling the Potential of a Novel Khellactone
Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1][2] The khellactone class of coumarins, known for their pyran ring fused to the coumarin skeleton, has garnered significant interest due to the wide range of pharmacological actions exhibited by its members, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide outlines a comprehensive strategy for the preliminary biological screening of a novel, lesser-studied member of this family: (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone.
The structural features of this molecule, specifically the acetyl and isobutyryl groups, suggest the potential for unique biological interactions. Acetylation, for instance, is known to sometimes enhance the biological activity of phenolic compounds.[4] Given the scarcity of specific biological data for this compound, a systematic and multi-faceted screening approach is essential to elucidate its therapeutic potential. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind a tiered screening cascade designed to efficiently probe the bioactivity of this promising natural product.
Section 1: The Compound in Focus - this compound
This compound belongs to the family of angular-type pyranocoumarins.[3][5] While the parent khellactone core is a known bioactive scaffold, the specific stereochemistry and substitutions of the title compound warrant a thorough investigation. The trans configuration and the presence of both acetyl and isobutyryl esters at the 3' and 4' positions of the dihydropyran ring are distinguishing features that could modulate its pharmacokinetic and pharmacodynamic properties.
The initial screening strategy should be broad, aiming to identify any significant biological effects across several key therapeutic areas. Based on the known activities of related coumarin and khellactone derivatives, we will prioritize the assessment of its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential.[3][6]
Section 2: A Tiered Approach to Biological Screening
A logical, tiered screening workflow is crucial for efficiently assessing the biological profile of a novel compound. This approach allows for the prioritization of the most promising activities for further, more in-depth investigation.
Caption: Tiered screening workflow for this compound.
Section 3: Tier 1 - Primary Screening Protocols
The primary screening phase is designed to cast a wide net and identify any significant biological activity. We will employ robust, cost-effective, and high-throughput assays.[1][7]
Cytotoxicity Screening
Rationale: Cytotoxicity is a fundamental parameter, indicating a compound's potential as an anticancer agent or, conversely, its general toxicity to healthy cells.[8][9][10] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration.
Hypothetical Data Presentation:
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa (Cervical Cancer) | 25.4 | 0.8 |
| MCF-7 (Breast Cancer) | 15.8 | 1.2 |
| A549 (Lung Cancer) | 42.1 | 1.5 |
| HEK293 (Normal Kidney) | > 100 | 5.6 |
Antimicrobial Screening
Rationale: The emergence of antibiotic-resistant microorganisms necessitates the discovery of new antimicrobial agents.[11] Natural products are a rich source of such compounds.[11] The disc diffusion method is a standard preliminary test for assessing antimicrobial activity.[12][13][14]
Protocol: Agar Disc Diffusion Assay
-
Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans), in a suitable broth.[12][13] Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for yeast).
-
Disc Application: Prepare sterile paper discs (6 mm in diameter) impregnated with a known concentration of this compound (e.g., 100 µ g/disc ). Place the discs on the inoculated agar surface.
-
Controls: Use a disc with the solvent (DMSO) as a negative control and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for yeast) as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each disc.
Hypothetical Data Presentation:
| Microorganism | Zone of Inhibition (mm) | Ciprofloxacin (mm) | Fluconazole (mm) |
| S. aureus | 14 | 25 | N/A |
| E. coli | 8 | 28 | N/A |
| C. albicans | 11 | N/A | 22 |
Antioxidant Activity Screening
Rationale: Oxidative stress is implicated in numerous diseases. Antioxidants can neutralize harmful free radicals. The DPPH and ABTS assays are common, reliable, and rapid spectrophotometric methods for evaluating the free radical scavenging activity of compounds.[15][16][17][18]
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of this compound (in methanol) to 150 µL of a 0.1 mM methanolic solution of DPPH.[15]
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[15]
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Controls: Use methanol as a blank and a standard antioxidant like ascorbic acid or Trolox as a positive control.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[15]
-
Reaction Mixture: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.
-
Incubation: Allow the reaction to proceed for 6 minutes.
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Data Analysis: Compare the results with a standard (Trolox) and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[16]
Hypothetical Data Presentation:
| Assay | IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) | TEAC (mM Trolox/mg) |
| DPPH | 85.2 | 5.8 | N/A |
| ABTS | N/A | N/A | 0.45 |
Section 4: Tier 2 - Mechanistic and Secondary Assays
Should the primary screening yield promising results in any of the above areas, a more focused investigation into the mechanism of action is warranted.
Anti-inflammatory Activity
Rationale: If the compound shows low cytotoxicity in normal cells but high cytotoxicity in cancer cells, or if there is a structural basis to suspect anti-inflammatory properties (common among coumarins), an anti-inflammatory assay is a logical next step.[3] Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[19]
Caption: Inhibition of the COX pathway by a potential anti-inflammatory agent.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations for 10 minutes at 37°C.
-
Initiation of Reaction: Add arachidonic acid as the substrate to initiate the reaction.
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.[19]
-
Controls: Use a known non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Hypothetical Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 50.5 | 12.1 | 4.17 |
| Ibuprofen | 15.2 | 35.5 | 0.43 |
| Celecoxib | >100 | 0.8 | >125 |
Section 5: Concluding Remarks and Future Directions
This guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. The proposed tiered approach ensures a cost-effective and efficient allocation of resources, starting with broad-spectrum assays and progressing to more specific, mechanism-based investigations for any identified "hits." The provided protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data.
Positive results from this preliminary screening will pave the way for more advanced studies, including the elucidation of specific molecular targets, in vivo efficacy studies in animal models, and a comprehensive toxicological evaluation. The journey from a novel natural product to a potential therapeutic agent is long and complex, but a robust preliminary biological screening is the critical first step in unlocking its potential.
References
- 1. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. unikresearch.com [unikresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. asm.org [asm.org]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
in vitro activity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
An In-Depth Technical Guide on the Potential In Vitro Activity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
Authored by a Senior Application Scientist
Disclaimer: This document synthesizes the potential in vitro activities of this compound based on published data for structurally related khellactone derivatives. Direct experimental data for this specific compound is not widely available in the public domain, and the information herein should serve as a guide for future research and experimental design.
Introduction: Khellactones as a Promising Scaffold in Drug Discovery
Khellactones, a group of natural products typically isolated from plants of the Apiaceae family, represent a class of coumarin derivatives with a diverse range of biological activities. Their unique chemical architecture has attracted considerable interest in the field of medicinal chemistry, leading to the investigation of both natural and synthetic analogs for their therapeutic potential. While various khellactones have been studied, this guide will focus on the projected in vitro activities of a specific, less-documented derivative: this compound. By examining the well-documented bioactivities of its close structural relatives, particularly cis-khellactone derivatives, we can construct a scientifically grounded hypothesis for the potential therapeutic applications of this compound and outline a clear experimental path for its validation. The primary areas of focus, based on existing literature, will be its potential anti-inflammatory and anticancer properties.
Potential Anti-inflammatory Activity: A Mechanistic Overview
The anti-inflammatory properties of khellactone derivatives are among their most extensively studied biological effects. Research on compounds like (-)-cis-khellactone and disenecionyl cis-khellactone has revealed a multi-pronged mechanism of action, suggesting that this compound may operate through similar pathways.
Key Mechanistic Insights from Analogs
Studies on related khellactones have demonstrated their ability to modulate key inflammatory pathways. A significant target is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxy fatty acids.[1] By inhibiting sEH, khellactones can potentiate the beneficial effects of these endogenous mediators.
Furthermore, khellactone derivatives have been shown to suppress the production of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This includes the downregulation of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1β, IL-4, IL-6) and tumor necrosis factor-α (TNF-α).[1][2] Mechanistically, these effects are often attributed to the inhibition of critical signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK phosphorylation.[2][3]
Quantitative Data from Khellactone Analogs
The following table summarizes the reported in vitro anti-inflammatory activity of various khellactone derivatives, providing a benchmark for the potential potency of this compound.
| Compound | Assay | Target/Cell Line | Result (IC₅₀ or effect) | Reference |
| (-)-cis-Khellactone | sEH Inhibition | Enzyme Assay | IC₅₀: 3.1 ± 2.5 µM | [1] |
| (-)-cis-Khellactone | NO Production | LPS-stimulated RAW264.7 | Significant reduction at 50 & 100 µM | [1] |
| Disenecionyl cis-khellactone (DK) | Cytokine Production (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW264.7 | Significant reduction | [2] |
| Disenecionyl cis-khellactone (DK) | Protein Expression (iNOS, COX-2) | LPS-stimulated RAW264.7 | Downregulation | [2][3] |
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates the likely signaling pathway through which khellactones exert their anti-inflammatory effects, based on existing evidence.
Caption: Proposed anti-inflammatory mechanism of khellactones.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines the steps to evaluate the anti-inflammatory activity of this compound using a well-established cell-based model.
Objective: To determine the effect of the test compound on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) and the positive control (Dexamethasone, e.g., 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
This step is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.[4]
-
Potential Anticancer Activity
While less explored than their anti-inflammatory effects, certain khellactone derivatives have demonstrated promising cytotoxic activity against human cancer cell lines. This suggests a potential avenue for the therapeutic application of this compound.
Evidence from Khellactone Analogs
A study on a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives showed that these compounds exhibit inhibitory activity against various human cancer cell lines.[5][6] The potency of these compounds was found to be dependent on the substituents at the 3' and 4' positions of the pyran ring, indicating that the acetyl and isobutyryl groups in the target compound could significantly influence its cytotoxic profile.[6]
Quantitative Data from Anticancer Screening
The following table summarizes the cytotoxic activity of a potent khellactone analog against several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 3a (a 4-methyl-cis-khellactone derivative) | HEPG-2 | Human Liver Carcinoma | 8.51 | [6] |
| Compound 3a | SGC-7901 | Human Gastric Carcinoma | 29.65 | [5] |
| Compound 3a | LS174T | Human Colon Carcinoma | Not specified, but active | [5] |
Experimental Workflow for Anticancer Activity Screening
The diagram below outlines a standard workflow for the initial in vitro screening of a novel compound for anticancer activity.
Caption: A typical workflow for in vitro anticancer drug screening.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and doxorubicin, prepared by serial dilution. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Directions
Based on the robust evidence from structurally related khellactones, this compound emerges as a compound with significant potential for both anti-inflammatory and anticancer activities. The proposed mechanisms, involving the inhibition of the sEH enzyme and modulation of the NF-κB and MAPK signaling pathways, provide a strong rationale for its investigation as an anti-inflammatory agent. Similarly, the demonstrated cytotoxicity of khellactone derivatives against various cancer cell lines warrants its evaluation as a potential antineoplastic agent.
The experimental protocols detailed in this guide offer a clear and validated framework for the initial in vitro characterization of this compound. Successful outcomes from these assays would justify further, more in-depth mechanistic studies, such as Western blot analysis for key signaling proteins, cell cycle analysis, and apoptosis assays, to fully elucidate its mode of action and solidify its potential as a lead compound in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Khellactone Esters
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Khellactone esters, a class of angular-type pyranocoumarins predominantly isolated from medicinal plants like Peucedanum praeruptorum Dunn, have garnered significant scientific interest for their diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the therapeutic potential of these compounds. The primary focus is on their well-established role as vasorelaxants, mediated through the activation of large-conductance Ca2+-activated K+ (BKCa) channels. Furthermore, this guide explores the emerging evidence for their anti-inflammatory and anti-cancer activities, detailing the signaling pathways involved. By synthesizing data from electrophysiology, molecular biology, and preclinical studies, this document aims to serve as an authoritative resource for professionals engaged in the research and development of novel therapeutics derived from this promising class of natural products.
Introduction: The Khellactone Scaffold
Khellactone esters are derivatives of a coumarin core structure, characterized by an angular pyran ring. These compounds are major bioactive constituents of plants from the Peucedanum genus, which have a long history of use in traditional Chinese medicine for treating respiratory and cardiovascular ailments.[1][3] The most studied khellactone esters include praeruptorin A and praeruptorin B.[2] The pharmacological profile of these molecules is profoundly influenced by the stereochemistry at the 3' and 4' positions of the pyran ring and the nature of the ester substituents, creating a rich field for structure-activity relationship (SAR) studies.[3] This guide will dissect the mechanisms of action that confer upon these molecules significant vasorelaxant, anti-inflammatory, and anti-cancer properties.[4]
Core Mechanism of Action: Vasorelaxation via BKCa Channel Activation
The most extensively characterized mechanism of action for khellactone esters is their potent vasodilatory effect on vascular smooth muscle, which is crucial for their potential application in hypertension management.[2][3]
Molecular Target: The BKCa Channel
The primary molecular target for the vasorelaxant effects of many khellactone esters is the large-conductance calcium- and voltage-activated potassium channel, commonly known as the BKCa or MaxiK channel.[5] These channels are ubiquitously expressed in vascular smooth muscle cells (VSMCs) and serve as a critical negative feedback mechanism; an increase in intracellular calcium or membrane depolarization triggers channel opening, leading to potassium efflux and subsequent hyperpolarization, which promotes relaxation.[5][6]
Signaling Pathway of Khellactone-Induced Vasorelaxation
The interaction of khellactone esters with BKCa channels initiates a precise cascade of events within the VSMC:
-
BKCa Channel Activation: Khellactone esters directly bind to and increase the open probability of BKCa channels.[5] The efficacy of this interaction can be dependent on the presence of regulatory β subunits of the channel.[7]
-
Membrane Hyperpolarization: The opening of BKCa channels leads to an efflux of K+ ions from the VSMC, causing the cell membrane to hyperpolarize (become more negative).
-
Inhibition of Voltage-Gated Ca2+ Channels (VGCCs): This hyperpolarization leads to the closure of L-type voltage-gated Ca2+ channels, which are the primary conduits for Ca2+ influx in VSMCs.
-
Reduction in Intracellular Ca2+: The inhibition of Ca2+ influx results in a decrease in the cytosolic Ca2+ concentration.
-
Smooth Muscle Relaxation: Reduced intracellular Ca2+ leads to decreased activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the dephosphorylation of myosin light chains and, consequently, vasorelaxation.
Some khellactone derivatives, such as (+)-praeruptorin A, also exhibit an endothelium-dependent vasorelaxant effect. This is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, activates soluble guanylyl cyclase (sGC), and increases cyclic guanosine monophosphate (cGMP) levels, further promoting relaxation.[3][8] Molecular docking studies suggest that (+)-praeruptorin A aligns well with eNOS pharmacophores, providing a structural basis for this activity.[8]
Caption: Signaling pathway for khellactone ester-induced vasorelaxation.
Structure-Activity Relationship (SAR)
The vasorelaxant potency of khellactone esters is highly dependent on their stereochemistry. Studies comparing enantiomers have consistently shown that (+)-praeruptorin A is a more potent vasodilator than (-)-praeruptorin A.[3][8] This difference is largely attributed to the superior ability of the (+)-enantiomer to activate the endothelium-dependent NO/cGMP pathway.[3][8] The nature of the ester groups at the 3' and 4' positions also significantly modulates activity, presenting opportunities for synthetic optimization.
Emerging Mechanisms: Anti-inflammatory and Anti-cancer Activity
Beyond their cardiovascular effects, khellactone esters are emerging as potent modulators of inflammatory and cancer-related pathways.
Anti-inflammatory Mechanism
Khellactone derivatives exert anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[9]
-
Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[9][10] Certain khellactone esters, such as disenecionyl cis-khellactone, have been shown to inhibit the activation of the NF-κB pathway.[10][11] They achieve this by preventing the phosphorylation and degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.[2]
-
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also crucial in mediating inflammatory responses.[10] Khellactone esters can suppress the phosphorylation of p38 and JNK, thereby inhibiting downstream inflammatory signaling.[10][11]
-
Inhibition of Soluble Epoxide Hydrolase (sEH): Some khellactones, including cis-khellactone, act as competitive inhibitors of soluble epoxide hydrolase (sEH).[12] sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, which are known to suppress NF-κB activity and reduce inflammation.[10][12]
Caption: Anti-inflammatory mechanisms of khellactone esters.
Anti-cancer Mechanism
Several khellactone derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast, cervical, liver, and colon cancer.[13][14][15][16] The primary mechanisms involve the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: At lower concentrations, compounds like (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone can induce cell cycle arrest, particularly in the S/G2 phase, thereby inhibiting cancer cell proliferation.[13]
-
Induction of Apoptosis: At higher concentrations, these esters trigger programmed cell death.[13] The apoptotic mechanism can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Evidence suggests that some derivatives can dissipate the mitochondrial membrane potential, leading to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), culminating in apoptosis.[13][15]
Table 1: Summary of Cytotoxic Activity (IC50) of Khellactone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methyl-(3'S,4'S)-cis-khellactone (3a) | HEPG-2 (Liver) | 8.51 | [16][17] |
| 4-Methyl-(3'S,4'S)-cis-khellactone (3a) | SGC-7901 (Gastric) | 29.65 | [16][17] |
| 4-Methoxy-substituted-cis-khellactone (12e) | HEPG-2 (Liver) | 6.1 | [15] |
| 4-Methoxy-substituted-cis-khellactone (12e) | SGC-7901 (Gastric) | 9.2 | [15] |
| (+)-4'-Decanoyl-cis-khellactone | Plasmodium falciparum | 1.5 | [18] |
| (+)-3'-Decanoyl-cis-khellactone | Plasmodium falciparum | 2.4 |[18] |
Methodologies for Mechanistic Investigation
Elucidating the mechanisms described above requires a suite of specialized experimental techniques.
Protocol: Isolated Aortic Ring Assay for Vasorelaxant Activity
This ex vivo protocol is fundamental for assessing the direct effect of compounds on vascular tone.
Objective: To determine the vasorelaxant potency (EC50) of a khellactone ester and to investigate its dependence on the endothelium.
Methodology:
-
Tissue Preparation: A thoracic aorta is carefully excised from a euthanized rat. It is cleaned of adhering connective tissue and cut into rings (2-3 mm in length). For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the luminal surface.
-
Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution (37°C, aerated with 95% O₂/5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.[19]
-
Equilibration: Rings are allowed to equilibrate under a resting tension of 1-2 grams for 60-90 minutes.[19]
-
Pre-contraction: A stable contraction is induced by adding a contractile agent like phenylephrine (1 µM) or high potassium chloride (60 mM).[19]
-
Compound Addition: Once a stable plateau of contraction is achieved, cumulative concentrations of the khellactone ester are added to the bath.
-
Data Analysis: The relaxation response is measured as a percentage of the pre-contraction. A concentration-response curve is plotted to calculate the EC50 value (the concentration producing 50% of the maximal relaxation).[19]
References
- 1. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large conductance, Ca2+-activated K+ channels (BKCa) and arteriolar myogenic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the novel BK (KCa 1.1) channel opener GoSlo-SR-5-130 are dependent on the presence of BKβ subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+/-)-Praeruptorin A enantiomers exert distinct relaxant effects on isolated rat aorta rings dependent on endothelium and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]
- 13. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone from Peucedanum Radix
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, an angular pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, known in traditional Chinese medicine as 'Qian-hu' or Peucedanum Radix, is a compound of growing scientific interest. Traditionally used for treating coughs and respiratory ailments, recent research has unveiled its potential as a potent antimycobacterial agent. This guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies for its extraction, isolation, and characterization. It is designed to equip researchers and drug development professionals with the necessary technical knowledge to explore the therapeutic potential of this promising natural product.
Introduction: The Therapeutic Promise of Peucedanum Radix and its Bioactive Pyranocoumarins
Peucedanum Radix, the dried root of Peucedanum praeruptorum Dunn, has a long-standing history in traditional medicine for the management of respiratory conditions such as cough with thick sputum and dyspnea.[1] The therapeutic efficacy of this botanical drug is largely attributed to its rich and diverse phytochemical composition, which includes a variety of coumarins, flavonoids, and organic acids.[2] Among these, the angular-type pyranocoumarins are considered the main active components, with this compound being a notable constituent.[1][3]
This guide focuses specifically on this compound, a natural product that has demonstrated significant biological activity, particularly against Mycobacterium tuberculosis. As the threat of multidrug-resistant tuberculosis continues to grow, the exploration of novel antimycobacterial agents from natural sources is of paramount importance. This document serves as a technical resource for the scientific community, providing detailed methodologies and insights into the chemical and biological landscape of this promising molecule.
Chemical Profile and Biosynthesis
This compound belongs to the class of angular pyranocoumarins, which are characterized by a pyran ring fused to the coumarin core at the C-7 and C-8 positions.[4] The biosynthesis of pyranocoumarins in plants of the Apiaceae family, to which Peucedanum belongs, originates from the phenylpropanoid pathway.[5] The core coumarin structure, umbelliferone, is synthesized from L-phenylalanine and subsequently undergoes a series of enzymatic modifications, including prenylation and cyclization, to form the diverse array of pyranocoumarins found in Peucedanum Radix.[5][6]
Diagram: Biosynthetic Pathway of Pyranocoumarins
Caption: Simplified biosynthetic pathway of angular pyranocoumarins from L-phenylalanine.
Extraction and Isolation: A Step-by-Step Protocol
The isolation of this compound from Peucedanum Radix requires a multi-step approach involving solvent extraction followed by chromatographic purification. The following protocol is a representative method for obtaining the pure compound.
Extraction
-
Material Preparation: Air-dried and powdered roots of Peucedanum praeruptorum are used as the starting material.
-
Solvent Extraction: The powdered root material is extracted exhaustively with a solvent such as 80% ethanol at room temperature.[7] This process is typically repeated three times to ensure maximum extraction of the coumarins.
-
Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude solid extract.
Isolation by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a crucial step for the isolation of pure this compound from the complex crude extract.[8]
-
Initial Fractionation (Optional): The crude extract can be first subjected to column chromatography over silica gel with a gradient of n-hexane and ethyl acetate to obtain fractions enriched in pyranocoumarins.
-
Preparative HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm × 10 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed. For example, a linear gradient from 50% to 90% methanol in water over 40 minutes can be effective.
-
Flow Rate: A flow rate of 2-5 mL/min is generally used for a semi-preparative column.
-
Detection: UV detection at a wavelength of 320 nm is suitable for monitoring the elution of pyranocoumarins.
-
-
Fraction Collection and Purity Assessment: Fractions corresponding to the peak of this compound are collected. The purity of the isolated compound should be assessed by analytical HPLC, and fractions with a purity of >98% are pooled and concentrated.
Diagram: Extraction and Isolation Workflow
References
- 1. rsc.org [rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Screening for in vitro antimycobacterial activity and three-dimensional quantitative structure-activity relationship (3D-QSAR) study of 4-(arylamino)coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New coumarin linked thiazole derivatives as antimycobacterial agents: Design, synthesis, enoyl acyl carrier protein reductase (InhA) inhibition and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antimycobacterial activity of the new benzoxazinorifamycin KRM-1648 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. The Effect of a New N-hetero Cycle Derivative on Behavior and Inflammation against the Background of Ischemic Stroke | MDPI [mdpi.com]
- 8. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Spectroscopic Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
This compound is a notable member of the angular-type pyranocoumarin family, a class of natural products predominantly found in plants of the Apiaceae and Rutaceae families. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, which include anti-cancer, anti-inflammatory, and antiviral properties. Specifically, this compound has been isolated from Peucedani Radix, the dried roots of Peucedanum praeruptorum Dunn, a plant with a long history in traditional medicine.[1]
The precise stereochemistry and the nature of the ester functional groups at the 3' and 4' positions of the khellactone core are critical determinants of the molecule's biological efficacy. A thorough understanding of its three-dimensional structure and electronic properties is therefore paramount for elucidating its mechanism of action and for guiding the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery. The interpretation of this data is crucial for unambiguous structure elucidation and for quality control in synthetic and isolation workflows.
Molecular Structure and Physicochemical Properties
A clear depiction of the molecular structure is fundamental to interpreting its spectroscopic signatures.
Figure 1: Chemical structure of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₇ |
| Molecular Weight | 374.38 g/mol |
| Class | Angular Pyranocoumarin |
| Chiral Centers | C-3', C-4' |
| Stereochemistry | trans |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with the complexity of this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for unambiguous signal assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
1D Spectra:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum, with a wider spectral width (0-220 ppm).
-
-
2D Spectra: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Interpretation of ¹H NMR Data:
-
Aromatic Protons: The coumarin core will exhibit signals in the aromatic region (typically δ 6.0-8.0 ppm). The coupling patterns of these protons are indicative of their substitution pattern on the benzene ring.
-
Pyran Ring Protons: The protons on the dihydropyran ring (H-3' and H-4') are expected to be in the range of δ 4.0-6.0 ppm. The trans relationship between the substituents at C-3' and C-4' will be reflected in the magnitude of the coupling constant between H-3' and H-4'.
-
Ester Group Protons:
-
Acetyl Group: A sharp singlet corresponding to the three methyl protons of the acetyl group is expected around δ 2.0-2.2 ppm.
-
Isobutyryl Group: This group will show a characteristic pattern of a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (2 x CH₃).
-
-
Gem-dimethyl Protons: The two methyl groups attached to the pyran ring will appear as distinct singlets.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Interpretation of ¹³C NMR Data:
-
Carbonyl Carbons: The ester and lactone carbonyl carbons will resonate in the downfield region of the spectrum (δ 160-180 ppm).
-
Aromatic and Olefinic Carbons: The carbons of the coumarin ring will appear between δ 100-160 ppm.
-
Oxygenated Carbons: The carbons of the pyran ring attached to oxygen (C-3' and C-4') will be found in the range of δ 60-80 ppm.
-
Aliphatic Carbons: The methyl and methine carbons of the acetyl and isobutyryl groups, as well as the gem-dimethyl carbons, will resonate in the upfield region (δ 10-40 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this class of molecules, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ or other adduct ions.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to obtain accurate mass measurements, which can be used to determine the elemental formula.
-
Tandem MS (MS/MS): Fragmentation of the parent ion is induced to obtain structural information.
Mass Spectral Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Interpretation of Mass Spectral Data and Fragmentation Pathway:
The fragmentation of angular pyranocoumarins is often characterized by the loss of the ester side chains. For this compound, key fragmentation pathways would likely involve:
-
Loss of the isobutyryloxy group: This would result in a significant fragment ion.
-
Loss of the acetyloxy group: This would be another characteristic fragmentation.
-
Sequential loss of both ester groups.
-
Retro-Diels-Alder (RDA) fragmentation of the pyran ring is also a possibility for some coumarin derivatives.
Figure 2: Postulated major fragmentation pathways in ESI-MS/MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| Data not available in search results |
Interpretation of IR Spectral Data:
-
C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The lactone carbonyl of the coumarin ring typically appears around 1720-1740 cm⁻¹. The ester carbonyls of the acetyl and isobutyryl groups will also absorb strongly in the region of 1735-1750 cm⁻¹.
-
C=C Stretching: The aromatic C=C stretching vibrations of the coumarin ring will be observed in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: The C-O stretching vibrations of the lactone and ester groups will give rise to strong bands in the 1000-1300 cm⁻¹ range.
-
C-H Stretching: Aliphatic C-H stretching from the methyl and methine groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-400 nm.
UV-Vis Spectral Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| Data not available in search results |
Interpretation of UV-Vis Spectral Data:
The UV-Vis spectrum of this compound is expected to be characteristic of the coumarin chromophore. Typically, coumarins exhibit two main absorption bands:
-
Band I: A lower energy band in the range of 300-350 nm, corresponding to a π → π* transition of the entire conjugated system.
-
Band II: A higher energy band around 250-280 nm, also due to a π → π* transition.
The exact positions and intensities of these bands can be influenced by the substitution pattern on the coumarin ring.
Conclusion: A Comprehensive Spectroscopic Profile
The collective analysis of NMR, MS, IR, and UV-Vis spectroscopic data provides a detailed and unambiguous structural characterization of this compound. This comprehensive spectroscopic profile is an indispensable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. It serves as a benchmark for confirming the identity and purity of this compound, whether isolated from natural sources or prepared synthetically. Furthermore, a deep understanding of its spectroscopic properties can offer insights into its electronic structure and reactivity, thereby facilitating the exploration of its therapeutic potential and the development of new, more effective analogs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a derivative of the naturally occurring pyranocoumarin, (+)-trans-khellactone. Khellactones and their esters have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anti-HIV, and antitumor properties. The specific acylation pattern of the trans-diol moiety in the khellactone scaffold can significantly influence its biological activity, making the targeted synthesis of specific ester derivatives a crucial aspect of drug discovery and development.
This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound. The synthetic strategy is devised to be robust and scalable, commencing from readily available starting materials. The core of this synthesis involves a highly enantioselective epoxidation to establish the key stereochemistry, followed by a regioselective acid-catalyzed epoxide ring-opening. The final steps detail a strategic sequential acylation of the resulting diol to yield the target compound. This guide is intended to provide researchers with not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, thereby facilitating successful execution and potential adaptation for the synthesis of related analogues.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that can be logically divided into three main stages:
-
Preparation of the Key Precursor, Seselin: This stage involves the synthesis of the pyranocoumarin scaffold starting from the basic phenolic compound, resorcinol.
-
Asymmetric Synthesis of (+)-trans-Khellactone: This is the crucial stereochemistry-defining part of the synthesis, involving an enantioselective epoxidation of seselin followed by a diastereoselective ring-opening of the epoxide.
-
Regioselective Acylation: The final stage involves the sequential and selective acylation of the two hydroxyl groups of (+)-trans-khellactone to introduce the acetyl and isobutyryl moieties at the 3' and 4' positions, respectively.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Seselin
The synthesis of the key intermediate, seselin, begins with the Pechmann condensation to form a coumarin core, followed by the introduction of the dimethylpyran ring.
Step 1.1: Synthesis of 7-Hydroxy-4-methylcoumarin from Resorcinol
The Pechmann reaction is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1]
Protocol:
-
In a round-bottom flask, place resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5-10 volumes) with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| Resorcinol | 1.0 | >99% | |
| Ethyl acetoacetate | 1.1 | Reagent grade | |
| Sulfuric Acid (conc.) | - | 95-98% | Added slowly at 0°C |
| Ethanol | - | 95% or absolute | For recrystallization |
Step 1.2: Synthesis of Seselin from 7-Hydroxy-4-methylcoumarin
The synthesis of seselin from 7-hydroxy-4-methylcoumarin involves a multi-step sequence including acetylation, Fries rearrangement, condensation, reduction, and dehydration.[2] A more direct approach involves the reaction of 7-hydroxycoumarin with 3-chloro-3-methyl-1-butyne followed by cyclization. For simplicity, we will assume the availability of seselin as a starting material for the core asymmetric synthesis.
Part 2: Asymmetric Synthesis of (+)-(3′S,4′R)-trans-Khellactone
This part of the synthesis is critical as it establishes the desired stereochemistry of the final product.
Step 2.1: Enantioselective Epoxidation of Seselin
The key to the asymmetric synthesis is the enantioselective epoxidation of the olefinic bond in the pyran ring of seselin. This is achieved using a chiral iminium salt catalyst, which facilitates the transfer of an oxygen atom from an oxidant to one face of the double bond with high selectivity.
Caption: Simplified catalytic cycle for the iminium salt-catalyzed epoxidation.
Protocol:
-
Dissolve seselin (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add the chiral iminium salt catalyst (e.g., a derivative of a biphenyl or binaphthyl azepinium salt, 5-10 mol%).
-
Add a buffer solution (e.g., sodium bicarbonate) to maintain the pH.
-
Cool the reaction mixture to the recommended temperature (e.g., -10 to 0°C).
-
Add the oxidant (e.g., Oxone®) portion-wise over a period of time while monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (+)-(3′S,4′S)-seselin epoxide by column chromatography on silica gel.
| Reagent/Solvent | Molar Eq./Loading | Purity | Notes |
| Seselin | 1.0 | >98% | |
| Chiral Iminium Salt | 0.05 - 0.1 | Catalyst grade | Key for enantioselectivity |
| Oxone® | 1.5 - 2.0 | Reagent grade | Added portion-wise |
| Sodium Bicarbonate | Excess | Reagent grade | As buffer |
| Chloroform/Acetonitrile | - | Anhydrous | Reaction solvent |
| Dichloromethane | - | Reagent grade | For extraction |
Step 2.2: Acid-Catalyzed Ring Opening of the Epoxide
The epoxide is then opened under acidic conditions to form the trans-diol. The regioselectivity of this reaction is crucial for obtaining the desired product. The acid-catalyzed opening of epoxides proceeds via an SN2-like mechanism with backside attack of the nucleophile (water in this case) on the protonated epoxide.[3][4]
Protocol:
-
Dissolve the purified (+)-(3′S,4′S)-seselin epoxide (1.0 eq) in a mixture of acetone and aqueous sulfuric acid (e.g., 1 M H₂SO₄).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting (+)-(3′S,4′R)-trans-khellactone is often of high purity and may be used in the next step without further purification. If necessary, it can be purified by column chromatography.
| Reagent/Solvent | Molar Eq./Conc. | Purity | Notes |
| (+)-(3′S,4′S)-Seselin Epoxide | 1.0 | >95% | |
| Acetone | - | Reagent grade | Co-solvent |
| Sulfuric Acid | 1 M (aqueous) | Reagent grade | Catalyst for ring opening |
| Sodium Bicarbonate | Saturated solution | Reagent grade | For neutralization |
| Dichloromethane | - | Reagent grade | For extraction |
Part 3: Regioselective Acylation of (+)-trans-Khellactone
The final stage of the synthesis involves the selective acylation of the two secondary hydroxyl groups of the trans-diol. The 4'-hydroxyl group is generally less sterically hindered than the 3'-hydroxyl group, which allows for a sequential acylation strategy.
Step 3.1: Selective Isobutyrylation of the 4'-Hydroxyl Group
Protocol:
-
Dissolve (+)-(3′S,4′R)-trans-khellactone (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) and a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC, observing the formation of the mono-acylated product and the disappearance of the starting diol.
-
Upon completion, quench the reaction by adding a saturated solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the (+)-trans-4'-isobutyrylkhellactone.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| (+)-trans-Khellactone | 1.0 | >95% | |
| Isobutyryl Chloride | 1.1 | >98% | Added dropwise at 0°C |
| Triethylamine | 1.2 | >99%, distilled | Base |
| DMAP | 0.1 | >99% | Catalyst |
| Dichloromethane | - | Anhydrous | Solvent |
Step 3.2: Acetylation of the 3'-Hydroxyl Group
Protocol:
-
Dissolve the purified (+)-trans-4'-isobutyrylkhellactone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add pyridine (2.0 eq) or another suitable base.
-
Cool the mixture to 0°C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel to yield a pure solid.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| (+)-trans-4'-Isobutyrylkhellactone | 1.0 | >98% | |
| Acetic Anhydride | 1.5 | Reagent grade | |
| Pyridine | 2.0 | >99%, anhydrous | Base and catalyst |
| Dichloromethane | - | Anhydrous | Solvent |
Characterization
The identity and purity of the synthesized compounds at each stage should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the chiral intermediates and final product.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Concentrated acids and corrosive reagents like isobutyryl chloride should be handled with extreme care.
-
Anhydrous solvents and inert atmosphere techniques are required for the acylation steps.
-
Proper quenching procedures should be followed for reactive reagents.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 2. WO2009049493A1 - Preparation of seselin and its derivatives - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Application Note: Stereoselective Synthesis of trans-Khellactone Diols
Abstract
trans-Dihydroxykhellactones represent a class of angular pyranocoumarins with significant therapeutic potential, exhibiting a range of biological activities including anti-HIV, anti-inflammatory, and anticancer properties.[1][2][3] The precise stereochemistry of the vicinal diol moiety on the dihydropyran ring is critical to their pharmacological function, making stereoselective synthesis a paramount objective for drug discovery and development.[2] This guide provides two robust, field-proven strategies for the synthesis of enantiomerically pure trans-khellactone diols from an alkene precursor. We detail an direct Epoxidation/Ring-Opening Strategy and a versatile Dihydroxylation/Stereochemical Inversion Strategy , offering researchers alternative pathways to navigate complex synthetic challenges. Each strategy is supported by detailed mechanistic insights and step-by-step experimental protocols.
Introduction: The Significance of Khellactone Stereochemistry
Khellactones are naturally occurring coumarins characterized by a fused dihydropyran ring.[4] Derivatives of this scaffold, particularly esters of the vicinal diol, have been isolated from various plants and are lauded for their potent biological activities.[2][5] The spatial arrangement of the hydroxyl groups—whether they are cis (on the same face of the ring) or trans (on opposite faces)—dramatically influences their interaction with biological targets.[2]
Synthetically, achieving the trans-diol configuration presents a distinct challenge. The most powerful and predictable methods for asymmetric dihydroxylation of alkenes, such as the Sharpless Asymmetric Dihydroxylation (SAD), reliably produce syn or cis-diols.[6] Therefore, accessing the trans diastereomer requires a deliberate and nuanced synthetic approach. This document outlines two such expert-level strategies, empowering researchers to produce these valuable compounds with high stereochemical fidelity.
Strategic Overview: Two Pathways to trans-Diols
The synthesis of enantiopure trans-khellactone diols from a common khellactone alkene precursor can be achieved via two primary, stereochemically distinct pathways.
-
Route A: Asymmetric Epoxidation & Anti-selective Ring Opening. This is the most direct approach. An asymmetric epoxidation reaction creates a chiral epoxide, which is then opened via an SN2 pathway with a water nucleophile to yield the trans-diol.[7][8]
-
Route B: Asymmetric Dihydroxylation & Stereochemical Inversion. This "stereochemical editing" approach leverages the high reliability of the Sharpless Asymmetric Dihydroxylation to first create a cis-diol.[9] A subsequent Mitsunobu reaction then inverts the configuration of one of the hydroxyl groups to furnish the desired trans product.[10][11]
The choice between these routes depends on substrate suitability, reagent availability, and the desired process workflow.
Caption: High-level overview of the two primary synthetic routes to trans-khellactone diols.
Route A: The Direct Epoxidation Strategy
This strategy is elegant in its directness, proceeding in two high-yielding steps from the alkene. Its success relies on achieving high enantioselectivity in the initial epoxidation. The Shi asymmetric epoxidation is an excellent choice as it is an organocatalytic method well-suited for electron-rich trisubstituted alkenes, a common feature of khellactone precursors.[12]
Mechanism Insight: The Shi catalyst, a fructose-derived ketone, is oxidized by Oxone to a chiral dioxirane. This dioxirane transfers an oxygen atom to the alkene face-selectively. The subsequent ring-opening is typically catalyzed by acid and proceeds with backside attack by water at one of the epoxide carbons, resulting in a net anti-dihydroxylation.[8][12]
Protocol 1: Shi Asymmetric Epoxidation of Khellactone Alkene
This protocol is adapted from the procedure developed by Yian Shi and coworkers.[2][3]
Materials:
-
Khellactone alkene precursor (1.0 eq)
-
Acetonitrile (CH₃CN) and Dimethoxymethane (DMM)
-
Shi Catalyst (fructose-derived ketone, 0.2-0.3 eq)
-
Potassium carbonate (K₂CO₃)
-
Oxone® (potassium peroxymonosulfate) (2.0 eq)
-
Ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂)
-
Tetrabutylammonium hydrogensulfate (TBAHS) (0.2 eq)
-
Water (deionized)
-
Ethyl acetate (EtOAc) and Brine
Procedure:
-
To a round-bottom flask, add the khellactone alkene (1.0 eq), Shi catalyst (0.3 eq), and TBAHS (0.2 eq).
-
Add a solvent mixture of CH₃CN:DMM (2:1 v/v) and an aqueous buffer solution (pH 10.5, prepared with K₂CO₃ and EDTA-Na₂).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Oxone® (2.0 eq) in aqueous EDTA solution.
-
Simultaneously, add the Oxone® solution and an aqueous solution of K₂CO₃ dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0 °C. The pH should be maintained around 10.5.
-
Monitor the reaction by TLC. Upon completion (typically 2-4 hours after addition), quench the reaction by adding solid sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Dilute with EtOAc and separate the organic layer. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolytic Ring Opening
Materials:
-
Crude or purified khellactone epoxide (1.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)
-
Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄), 0.1 M solution (catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) and Brine
Procedure:
-
Dissolve the khellactone epoxide (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add the catalytic acid dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the epoxide (typically 1-6 hours).
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until the mixture is neutral.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude trans-diol by flash column chromatography or recrystallization.
Route B: The Dihydroxylation-Inversion Strategy
This pathway offers exceptional stereochemical control by separating the dihydroxylation and inversion steps. It begins with the highly reliable Sharpless Asymmetric Dihydroxylation (SAD) to set the initial cis-diol stereochemistry with high enantiopurity.[13] The core of this strategy is the subsequent inversion of one hydroxyl group using the Mitsunobu reaction.[10][11]
Mechanism Insight: The Mitsunobu reaction converts a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[10] The reaction involves activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This forms an oxyphosphonium salt, which is an excellent leaving group. A nucleophile, such as a carboxylate anion, then displaces it via an SN2 reaction. Subsequent hydrolysis of the resulting ester reveals the inverted alcohol.
Caption: Simplified mechanism of the Mitsunobu reaction for alcohol inversion.
Protocol 3: Sharpless Asymmetric Dihydroxylation (SAD)
This protocol uses commercially available AD-mix for operational simplicity.[10][13] Use AD-mix-α for one enantiomer and AD-mix-β for the other.
Materials:
-
Khellactone alkene precursor (1 mmol)
-
AD-mix-α or AD-mix-β (1.4 g)
-
tert-Butanol and Water (1:1, 10 mL)
-
Methanesulfonamide (CH₃SO₂NH₂) (1 eq, optional but recommended)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate (EtOAc)
Procedure:
-
Add AD-mix (1.4 g) to a 1:1 mixture of t-BuOH/H₂O (10 mL) in a flask. Stir at room temperature until the two phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the khellactone alkene (1 mmol) and methanesulfonamide (if used).
-
Stir vigorously at 0 °C. Monitor by TLC until the starting material is consumed (6-24 hours).
-
Quench the reaction by adding solid Na₂SO₃ (1.5 g) and stir for 1 hour, allowing the mixture to warm to room temperature.
-
Extract with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with 2 M NaOH then brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude cis-diol by flash column chromatography.
Protocol 4: Mitsunobu Inversion of a Secondary Alcohol
This protocol assumes one of the hydroxyls on the cis-diol has been selectively protected (e.g., as a TBS ether), leaving the target secondary alcohol free. The nucleophile used here is p-nitrobenzoic acid, which forms a crystalline ester that is easy to purify.[1]
Materials:
-
Mono-protected cis-diol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
p-Nitrobenzoic acid (PNBA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylazodicarboxylate (DIAD) or Diethylazodicarboxylate (DEAD) (1.5 eq)
-
Diethyl ether and Hexanes
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the mono-protected diol (1.0 eq), PPh₃ (1.5 eq), and PNBA (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue, which should cause the byproducts (triphenylphosphine oxide and the reduced DIAD) to precipitate.
-
Filter the mixture through a pad of Celite®, washing with cold ether.
-
Concentrate the filtrate and purify the crude p-nitrobenzoate ester by flash column chromatography.
-
The purified ester can then be hydrolyzed (e.g., with K₂CO₃ in methanol) and the protecting group removed (e.g., with TBAF for a TBS ether) to yield the final trans-khellactone diol.
Data Summary and Strategy Comparison
| Feature | Route A: Epoxidation/Ring-Opening | Route B: Dihydroxylation/Inversion |
| Key Reaction | Shi Asymmetric Epoxidation | Sharpless AD & Mitsunobu Inversion |
| Stereocontrol | Enantioselectivity determined at epoxidation step. | Enantioselectivity set by SAD; diastereoselectivity achieved by inversion. |
| Step Count | Lower (typically 2 steps from alkene). | Higher (typically 4-5 steps from alkene). |
| Typical ee | Good to excellent (often >90% ee). | Excellent (often >98% ee from SAD).[13] |
| Pros | More direct and atom-economical. Organocatalytic (metal-free). | Extremely reliable and predictable stereochemical outcome. Modular approach allows for optimization at each step. |
| Cons | Selectivity can be substrate-dependent. Requires careful control of pH. | Longer synthetic sequence. Mitsunobu reaction generates stoichiometric byproducts that require careful removal.[10] |
Conclusion
The stereoselective synthesis of trans-khellactone diols is a critical task for the advancement of medicinal chemistry research on this important class of pyranocoumarins. The two strategies presented here—direct asymmetric epoxidation followed by ring-opening and a "stereochemical editing" approach involving dihydroxylation and Mitsunobu inversion—provide researchers with powerful and reliable protocols. The direct epoxidation route offers efficiency, while the inversion strategy provides unparalleled control and predictability. The selection of the optimal route will depend on the specific substrate and the strategic goals of the research program. Both pathways represent the state of the art in modern asymmetric synthesis and enable the production of optically pure trans-diols for further biological evaluation and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Acylation Protocols for Khellactone Hydroxyl Groups
Abstract: Khellactone and its parent compounds, pyranocoumarins, represent a class of natural products with a wide spectrum of biological activities, including potent anti-HIV and anti-cancer properties.[1][2][3] The diol functionality at the C-3' and C-4' positions of the khellactone core is a prime target for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[2][4] This application note provides a comprehensive guide for researchers, detailing the chemical principles and step-by-step protocols for the efficient acylation of khellactone's secondary hydroxyl groups. We cover methodologies using acyl chlorides, acid anhydrides with catalytic 4-(dimethylamino)pyridine (DMAP), and the Steglich esterification for coupling with carboxylic acids.
Introduction to Khellactone and the Significance of Acylation
Khellactone is a furocoumarin derivative that serves as a critical building block in the synthesis of various biologically active molecules.[5][6] The cis-diol moiety on the pyran ring is fundamental to its chemical reactivity and biological interactions. Acylation, the process of introducing an acyl group (R-C=O) onto these hydroxyls, forms ester derivatives. This modification is a cornerstone of medicinal chemistry for several reasons:
-
Modulating Lipophilicity: Acylation can increase the lipophilicity of the khellactone core, potentially enhancing cell membrane permeability and oral bioavailability.[7][8]
-
Structure-Activity Relationship (SAR) Studies: Creating a library of khellactone esters with diverse acyl groups allows for systematic investigation into how different substituents affect biological targets. Studies have shown that the nature of the ester groups at the 3' and 4' positions is crucial for anti-HIV activity.[2][9]
-
Prodrug Strategies: Ester groups can be designed to be labile in vivo, undergoing enzymatic hydrolysis to release the parent khellactone diol at the site of action.
This guide provides researchers with the foundational knowledge and practical protocols to successfully synthesize a diverse range of khellactone esters for screening and drug development programs.
Chemical Principles and Reaction Mechanisms
The esterification of khellactone's hydroxyl groups can be achieved through several reliable methods. The choice of method often depends on the stability of the substrate and the availability of the acylating agent.
Acylation with Acyl Halides and Anhydrides
The most direct method for acylating alcohols involves the use of highly reactive acylating agents like acyl chlorides or acid anhydrides.
-
Using Acyl Chlorides: This reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of khellactone attacks the electrophilic carbonyl carbon of the acyl chloride. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting materials and halt the reaction.[2]
-
Using Acid Anhydrides with DMAP Catalysis: Acid anhydrides are less reactive than acyl chlorides but are often preferred due to their lower cost and easier handling. While the reaction can be driven by heating in a basic solvent like pyridine, the addition of a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) dramatically accelerates the reaction, often allowing it to proceed at room temperature.[10]
The superior catalytic activity of DMAP stems from its high nucleophilicity. It first attacks the acid anhydride to form a highly reactive N-acylpyridinium salt intermediate.[11][12] This intermediate is a significantly more potent acylating agent than the parent anhydride, and it readily reacts with the khellactone hydroxyl group. The DMAP catalyst is regenerated in the process, completing the catalytic cycle.[11][13]
Caption: DMAP nucleophilic catalysis pathway for acylation.
Steglich Esterification
When the desired acyl group is available as a carboxylic acid, the Steglich esterification provides a mild and effective method for coupling.[14][15] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid.[16]
The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate.[14] While this intermediate can react directly with the alcohol, the reaction is often slow and prone to a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[15] The addition of catalytic DMAP intercepts the O-acylisourea to form the same N-acylpyridinium intermediate seen in anhydride reactions, which then rapidly acylates the alcohol, suppressing the side reaction and increasing the yield.[14][17] A key feature of this method is the formation of a urea byproduct (e.g., dicyclohexylurea, DCU), which is typically insoluble in common reaction solvents and can be removed by filtration.[15]
Caption: Workflow for the Steglich Esterification.
Experimental Protocols & Methodologies
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and DCC are corrosive and moisture-sensitive.
Protocol 1: Diacylation using Acyl Chloride in Pyridine
This protocol is adapted from procedures used for the synthesis of various khellactone derivatives.[1][2] It is effective for generating di-acylated products.
Materials:
-
(+)-cis-Khellactone (1.0 eq)
-
Acyl Chloride (2.5 - 3.0 eq)
-
Anhydrous Pyridine (as solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add (+)-cis-khellactone (1.0 eq).
-
Dissolution: Dissolve the khellactone in anhydrous pyridine (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the acyl chloride (2.5 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Some syntheses may require gentle heating or reflux to drive the reaction to completion.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Carefully wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate or hexane/ethyl acetate) to yield the pure di-acylated khellactone.
Protocol 2: Diacylation using Acid Anhydride with DMAP
This protocol is a standard, highly efficient method for esterification of secondary alcohols.[11][12]
Materials:
-
(+)-cis-Khellactone (1.0 eq)
-
Acid Anhydride (2.5 - 3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)
-
Triethylamine (NEt₃) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (+)-cis-khellactone (1.0 eq), DMAP (0.1 eq), and NEt₃ (3.0 eq) in anhydrous DCM.
-
Reagent Addition: Add the acid anhydride (2.5 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Steglich Esterification with Carboxylic Acid
This protocol is ideal for when the acylating agent is a carboxylic acid, especially for sterically demanding substrates.[14][15][16]
Materials:
-
(+)-cis-Khellactone (1.0 eq)
-
Carboxylic Acid (2.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.5 - 3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried flask, dissolve (+)-cis-khellactone (1.0 eq), the carboxylic acid (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of DCC (2.5 eq) in a small amount of anhydrous DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via silica gel column chromatography.
Summary of Reaction Conditions
| Protocol | Acylating Agent | Catalyst | Base / Coupling Agent | Solvent | Temperature |
| 1 | Acyl Chloride | None (Pyridine acts as base) | Pyridine | Pyridine | 0 °C to RT/Reflux |
| 2 | Acid Anhydride | DMAP (catalytic) | Triethylamine | DCM / THF | Room Temperature |
| 3 | Carboxylic Acid | DMAP (catalytic) | DCC / EDC | DCM | 0 °C to Room Temp |
Characterization and Troubleshooting
Product Characterization:
-
¹H-NMR: Successful acylation is confirmed by a significant downfield shift of the H-3' and H-4' proton signals. New signals corresponding to the acyl group(s) will also appear.
-
¹³C-NMR: The appearance of new carbonyl signals (~170 ppm) for the ester groups and signals from the acyl chain carbons confirms the reaction.
-
Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should be used to confirm the molecular weight of the acylated product.[1]
Troubleshooting:
-
Incomplete or No Reaction: Ensure all reagents and solvents are anhydrous. Moisture will readily quench acyl chlorides and DCC. Increase reaction time or temperature if necessary. For sterically hindered alcohols or acids, the Steglich or DMAP-catalyzed methods are generally superior.
-
Mono-acylation: Bulky acylating agents may selectively react with one hydroxyl group, or an insufficient amount of acylating agent was used.[2][4] The mono-acylated product can often be separated chromatographically from the di-acylated and starting material.
-
Difficult Purification (Protocol 3): If the DCU byproduct is difficult to remove by filtration, cool the reaction mixture in a freezer for an hour to maximize precipitation before filtering. Using the water-soluble EDC can simplify work-up, as the urea byproduct is washed away in the aqueous layers.
Conclusion
The acylation of khellactone's hydroxyl groups is a versatile and powerful strategy for the synthesis of novel derivatives with potential therapeutic applications. By selecting the appropriate protocol based on the available acylating agent—acyl chloride, anhydride, or carboxylic acid—researchers can efficiently generate libraries of compounds for biological evaluation. The methods described herein, from classic base-mediated reactions to modern DMAP-catalyzed and Steglich couplings, provide a robust toolkit for advancing the medicinal chemistry of pyranocoumarins.
References
- 1. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3'-O, 4'-O-aromatic acyl substituted 7,8-pyranocoumarins: a new class of P-glycoprotein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. fiveable.me [fiveable.me]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Note: High-Purity Isolation of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone Using Preparative HPLC
Senior Application Scientist: Dr. Evelyn Reed
Abstract
(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (PAIP) is an angular-type pyranocoumarin of significant interest in natural product chemistry and drug discovery.[1] Obtaining this compound in high purity is a critical prerequisite for accurate pharmacological evaluation and structural analysis. This application note presents a robust and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of PAIP from complex mixtures, such as crude plant extracts or synthetic reaction products. The methodology leverages a C18 stationary phase with a water/acetonitrile mobile phase gradient, modified with formic acid to ensure optimal peak shape and resolution. This guide provides a comprehensive walkthrough from analytical method development to preparative scale-up, including detailed protocols, rationale for parameter selection, and data interpretation.
Introduction
Pyranocoumarins, such as khellactone derivatives, are a class of natural products found in various medicinal plants, particularly within the Apiaceae family.[2][3] These compounds are recognized for a wide spectrum of biological activities, making them attractive targets for pharmaceutical research. This compound (PAIP) is one such derivative whose therapeutic potential is under active investigation.
The primary challenge in studying natural products is isolating the target compound at a purity level sufficient for downstream applications (>98%). Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the definitive technique for this task, offering high resolution and efficiency.[4][5] This document outlines a systematic approach to developing and implementing a preparative HPLC method for PAIP, ensuring high yield and purity.
Compound Profile: this compound
Understanding the physicochemical properties of the target analyte is the foundation of any successful chromatographic purification.
| Property | Value / Description | Rationale for HPLC Method |
| Structure | Angular Pyranocoumarin | The coumarin core and ester side chains provide moderate hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) chromatography. |
| Molecular Formula | C₁₉H₂₀O₇ | - |
| Molecular Weight | 360.36 g/mol | - |
| Solubility | Soluble in organic solvents like DMSO, Methanol, Acetonitrile. Sparingly soluble in water. | Dictates the choice of sample solvent for injection. Acetonitrile or methanol are preferred to match mobile phase compatibility. |
| UV Absorbance | Exhibits strong absorbance in the UV range, typical for coumarin structures (~320-330 nm).[6][7] | Allows for sensitive detection using a Photodiode Array (PDA) or UV-Vis detector, which is crucial for peak tracking and fraction collection. |
Principle of Reversed-Phase HPLC Purification
The goal of preparative HPLC is to isolate a target compound rather than just quantify it.[8][9] This requires a shift in strategy from analytical HPLC, focusing on maximizing column loading while maintaining adequate separation.[9]
Why Reversed-Phase? Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) interacts with the hydrophobic regions of the analyte. A polar mobile phase is used to elute the compounds, with more polar compounds eluting first. PAIP, being a moderately non-polar molecule, is well-retained on a C18 column, allowing for effective separation from both more polar and less polar impurities.[10][11]
The Role of the C18 Column The C18 (octadecyl) stationary phase consists of silica particles chemically bonded with C18 alkyl chains. This creates a highly hydrophobic surface that provides strong retention for compounds like PAIP. Its widespread availability in various particle and column sizes makes it ideal for scaling from analytical to preparative dimensions.[5]
Mobile Phase Selection and Modifiers A gradient of water and acetonitrile is used. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.[12] Formic acid (0.1%) is added as a modifier for two critical reasons:
-
Improved Peak Shape: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing with compounds containing polar functional groups.[13][14]
-
Consistent Analyte Ionization: By maintaining a low pH, it ensures that acidic or basic functional groups on the analyte and impurities are in a single protonated state, leading to sharper, more reproducible peaks.[15][16]
Materials and Methods
Reagents and Materials
-
Crude PAIP extract or synthetic mixture
-
Acetonitrile (HPLC Grade or higher)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, >99%)
-
Methanol (HPLC Grade, for sample dissolution and cleaning)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation
| Component | Analytical System Specification | Preparative System Specification |
| HPLC System | Standard Analytical HPLC | High-flow rate preparative HPLC |
| Pump | Binary or Quaternary, 0.1-5 mL/min | Binary, 10-100 mL/min capability[8] |
| Injector | Autosampler, 1-100 µL injection | Manual or Auto, 0.1-5 mL injection loop |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Detector | PDA or UV-Vis Detector | UV-Vis Detector with high-flow cell |
| Fraction Collector | N/A | Automated, triggered by time or threshold |
Experimental Workflow
The purification process follows a logical progression from small-scale method development to large-scale isolation.
Step-by-Step Protocols
Protocol 1: Analytical Method Development
-
Sample Preparation: Dissolve a small amount of the crude material in methanol or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 325 nm
-
Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to locate the PAIP peak. Then, optimize with a shallower gradient around the elution point of PAIP to maximize resolution from nearby impurities. A typical optimized gradient might be 40-70% B over 15 minutes.
-
Protocol 2: Preparative Scale-Up and Purification
-
Scale-Up Calculation: The goal is to maintain the same linear velocity of the mobile phase. Use the following formula to scale the flow rate[17]:
-
Flow Rate(prep) = Flow Rate(analyt) × (ID(prep)² / ID(analyt)²)
-
For our columns: 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min
-
-
Gradient Scaling: The gradient time must also be scaled to maintain resolution.
-
Gradient Time(prep) = Gradient Time(analyt) × (Volume(prep) / Volume(analyt))
-
Since column lengths are the same, this simplifies to the same ratio as the flow rate, so the gradient time remains 15 minutes.
-
-
Sample Preparation: Dissolve the crude material in the minimal amount of solvent necessary to achieve the desired loading concentration (e.g., 50-100 mg/mL). Ensure it is fully dissolved and filtered.
-
Preparative Run:
-
Column: C18, 21.2 x 150 mm, 5 µm
-
Flow Rate: 21.2 mL/min
-
Injection Volume: 1-5 mL (depending on loading study)
-
Detection: 325 nm
-
Gradient: 40-70% B over 15 minutes.
-
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal rising above a baseline threshold and collect the entire peak corresponding to PAIP.
-
Post-Processing: Combine the pure fractions, confirm purity via analytical HPLC, and remove the solvent using rotary evaporation or lyophilization to yield the final, pure compound.
Method Development and Optimization Logic
The success of preparative chromatography hinges on a logical method development strategy.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 5. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. pharmanow.live [pharmanow.live]
- 11. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. halocolumns.com [halocolumns.com]
- 15. biotage.com [biotage.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
Application Note: A Validated HPLC-UV Method for the Quantification of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
Abstract
This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive guide, from sample preparation to method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The described methodology ensures specificity, accuracy, precision, and linearity, making it suitable for routine analysis in quality control and research settings.
Introduction: The Significance of AIK Quantification
This compound (AIK) is a pyranocoumarin derivative of significant interest due to its potential pharmacological activities, stemming from the broader class of khellactones which are known for their diverse biological properties. Accurate and reliable quantification of AIK is paramount for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. The complex structure of AIK, featuring ester functionalities, necessitates a carefully developed analytical method to ensure stability and prevent degradation during analysis.
This document provides a step-by-step protocol for a reversed-phase HPLC method with UV detection, a widely accessible and reliable technique in analytical laboratories. The causality behind each step is explained to provide a deeper understanding of the method's scientific basis.
Methodological Framework: A Self-Validating System
The presented analytical method is designed as a self-validating system, where the protocol's integrity is ensured by adherence to internationally recognized validation guidelines.[4][5][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][8]
Caption: High-level workflow for AIK quantification.
Materials and Reagents
-
Reference Standard: this compound (AIK), purity ≥98%
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffers: Formic acid (analytical grade)
-
Sample Matrix: As applicable (e.g., plant extract, formulation placebo)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for retaining and separating moderately non-polar molecules like AIK.
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). The use of formic acid helps to improve peak shape and ionization efficiency if transitioning to mass spectrometry.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: Determined by UV scan of AIK standard (typically in the range of 320-340 nm for coumarin derivatives).
-
Injection Volume: 10 µL
Table 1: Gradient Elution Program
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 60 | 40 |
| 30.0 | 60 | 40 |
Detailed Protocols
Standard Solution Preparation
Rationale: Accurate preparation of standard solutions is fundamental for the calibration curve and subsequent quantification. A stock solution is prepared in a solvent where AIK is freely soluble and stable, followed by serial dilutions to cover the expected concentration range of the samples.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of AIK reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase (initial conditions: 60% A, 40% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
Rationale: The goal of sample preparation is to extract AIK from the sample matrix efficiently and to remove interfering components. The choice of extraction solvent and technique will depend on the nature of the sample matrix. For natural product extracts, a solvent that effectively solubilizes coumarins, such as methanol or ethanol, is often used.[9][10]
Example Protocol for a Plant Extract:
-
Extraction: Accurately weigh 1 g of the powdered plant material. Add 20 mL of methanol and perform ultrasound-assisted extraction for 30 minutes. This technique enhances extraction efficiency by disrupting cell walls.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove fine particulates that could damage the HPLC column.
-
Dilution: Dilute the filtered extract with the mobile phase to bring the AIK concentration within the linear range of the calibration curve.
Caption: Step-by-step sample preparation protocol.
Method Validation Protocol (as per ICH Q2(R1))[1][3]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Analyze a blank sample matrix (placebo or solvent).
-
Analyze a sample spiked with AIK.
-
Analyze a sample containing potential interfering substances.
-
Assess peak purity of the AIK peak using a photodiode array (PDA) detector if available.
Acceptance Criteria: The blank should show no peak at the retention time of AIK. The AIK peak in the spiked sample should be well-resolved from other peaks (resolution > 2).
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare at least five concentrations of AIK calibration standards.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform a recovery study by spiking a blank matrix with known concentrations of AIK at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Prepare and analyze three replicates at each level.
-
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocols:
-
Repeatability (Intra-day precision): Analyze six replicate samples of AIK at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analysis of blank, spiked sample, and peak purity | No interference at AIK retention time; Resolution > 2 |
| Linearity | 5-point calibration curve, triplicate injections | r² ≥ 0.999 |
| Accuracy | Spike-recovery at 3 levels (n=3) | Mean recovery 98.0% - 102.0% |
| Precision (Repeatability) | 6 replicates at 100% concentration, same day | RSD ≤ 2% |
| Precision (Intermediate) | Repeatability on a different day/analyst/instrument | RSD ≤ 2% |
| LOD & LOQ | Signal-to-noise ratio or calibration curve slope | S/N ≈ 3 for LOD; S/N ≈ 10 for LOQ |
Alternative and Advanced Techniques: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as the analysis of AIK in biological matrices like plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[11][12] This technique offers superior performance for quantifying low-level analytes in complex samples.[13]
An LC-MS/MS method would involve developing a multiple reaction monitoring (MRM) assay, which requires optimization of precursor and product ions for AIK, as well as tuning of collision energy and other mass spectrometer parameters. While more complex to develop, the enhanced sensitivity can achieve lower limits of quantification, often in the ng/mL range.[11]
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust framework for the quantification of this compound. By following the outlined protocols for sample preparation, chromatographic analysis, and rigorous method validation based on ICH guidelines, researchers can ensure the generation of accurate and reproducible data. This method is well-suited for routine quality control and research applications in the pharmaceutical and natural products industries.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Simultaneously enantiospecific determination of (+)-trans-khellactone, (+/-)-praeruptorin A, (+/-)-praeruptorin B, (+)-praeruptorin E, and their metabolites, (+/-)-cis-khellactone, in rat plasma using online solid phase extraction-chiral LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Khellactone Derivatives in Biological Matrices
Abstract
Khellactone derivatives, a significant class of pyranocoumarins, exhibit a wide spectrum of pharmacological activities, including anti-hypertensive and anti-HIV properties. However, their clinical development is often hampered by extensive metabolism, leading to poor oral bioavailability.[1][2] Accurate and sensitive quantification of these compounds in complex biological matrices is therefore critical for pharmacokinetic, metabolic, and drug development studies. This document provides a comprehensive, field-proven Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the robust analysis of khellactone derivatives. We delve into the causality behind each methodological choice, from sample preparation to data acquisition, to ensure a scientifically sound, reproducible, and self-validating workflow suitable for researchers in drug development and natural product analysis.
Introduction: The Analytical Challenge of Khellactone Derivatives
Khellactone derivatives are characterized by a fused pyran and coumarin ring system. The structural complexity, including stereogenic centers at the C-3′ and C-4′ positions, presents a unique analytical challenge.[1] Furthermore, their presence in intricate biological samples like plasma or serum at low concentrations necessitates a highly selective and sensitive analytical technique.[3] LC-MS/MS has emerged as the gold standard for this application, offering unparalleled specificity and quantification capabilities essential for modern bioanalysis.[4][5] This guide provides a systematic approach to developing and validating such a method.
The Analytical Workflow: A Strategic Overview
The successful analysis of khellactone derivatives hinges on a meticulously planned workflow. Each stage is designed to isolate the analyte, remove interferences, and ensure precise measurement.
Figure 1: High-level workflow for khellactone derivative analysis.
Step-by-Step Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
Rationale: The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and damage the analytical column.[6] Protein precipitation is a rapid and effective technique for this purpose. While Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer greater selectivity, PPT is often sufficient and provides high throughput.[7][8] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like khellactone derivatives in solution.[9]
Protocol:
-
Thaw frozen biological samples (e.g., rat plasma) on ice.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography (LC) Separation
Rationale: Chromatographic separation is essential to resolve the analyte of interest from other matrix components and potential isomers. A reversed-phase C18 column is the standard choice for moderately polar compounds like coumarins due to its robust performance and excellent resolving power.[10][11] A gradient elution using acetonitrile and water allows for the efficient separation of compounds with varying polarities. The addition of a small amount of formic acid to the mobile phase serves a dual purpose: it improves peak shape by preventing silanol interactions on the column and enhances ionization efficiency in the mass spectrometer by promoting protonation.[9]
LC Parameters Table:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 2.4 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Gradient Program | See Table 2 below |
Table 1: Recommended Liquid Chromatography conditions.
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
Table 2: Example Gradient Elution Program.
Tandem Mass Spectrometry (MS/MS) Detection
Rationale: Tandem mass spectrometry provides the high selectivity and sensitivity required for quantification. Electrospray Ionization (ESI) is the preferred ionization technique for moderately polar molecules like khellactone derivatives, and it typically produces protonated molecular ions [M+H]+ in positive mode.[12] For quantification, Multiple Reaction Monitoring (MRM) is employed. In this mode, the first quadrupole (Q1) selects the precursor ion (the [M+H]+ of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific, high-abundance fragment ion for detection.[13] This highly specific transition minimizes background noise and ensures accurate quantification.
Fragmentation and MRM Transitions: The fragmentation of the khellactone core often involves neutral losses of water (H₂O), carbon monoxide (CO), and losses related to the ester side chains.[14][15] The exact fragmentation pattern must be determined by infusing a standard solution of the target khellactone derivative and performing a product ion scan.
Figure 2: The Multiple Reaction Monitoring (MRM) process in a triple quadrupole mass spectrometer.
MS/MS Parameters Table:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | To be determined empirically for each analyte and Internal Standard (IS) |
| Collision Energy | To be optimized for each MRM transition |
Table 3: Recommended Mass Spectrometry conditions.
Method Validation: Ensuring Trustworthiness and Reliability
A rigorous validation process is mandatory to ensure that the analytical method is accurate, precise, and fit for purpose.[16] The validation should assess several key performance characteristics as outlined by regulatory bodies.[4][17]
Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. Assessed by analyzing blank matrix samples from multiple sources.[18]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. A calibration curve with at least six non-zero standards is analyzed, and a correlation coefficient (r²) of >0.99 is typically required.[4][16]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations over several days.[18] Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[18]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution.[9]
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[18]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[17]
Conclusion
This application note provides a robust and scientifically grounded framework for the quantitative analysis of khellactone derivatives using LC-MS/MS. By understanding the rationale behind each step—from the selection of a protein precipitation protocol for sample cleanup to the optimization of MRM transitions for specific detection—researchers can develop and validate a reliable method. This protocol serves as a comprehensive guide for professionals in drug development and natural product research, enabling accurate pharmacokinetic and metabolic characterization of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. biotage.com [biotage.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. An LC-MS/MS Method for the Pharmacokinetic and In Vitro Metabolism Studies of Praeruptorin A in Rat | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. resolian.com [resolian.com]
Application Note: Comprehensive NMR Characterization of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
Abstract
This application note provides a detailed guide for the complete structural elucidation of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a complex natural product derivative, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a comprehensive methodology, from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of complex organic molecules. The protocols and interpretive strategies outlined herein are designed to ensure scientific rigor and data integrity.
Introduction: The Imperative for Unambiguous Structural Elucidation
This compound is a derivative of the khellactone class of natural products, which are known for their diverse biological activities. The precise arrangement of atoms and stereochemistry is paramount to a molecule's function and potential as a therapeutic agent. Therefore, unambiguous structural characterization is a critical step in natural product research and drug development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic compounds in solution.[3][4][5] This application note details the systematic application of a multi-dimensional NMR strategy to fully characterize the title compound.
The core principle of NMR spectroscopy involves the interaction of atomic nuclei with an external magnetic field.[3][4] By analyzing the resonance frequencies and couplings between nuclei, one can deduce the chemical environment of each atom and piece together the molecular structure.[5][6] This guide will walk through the logical progression of experiments that build upon each other to provide a complete and validated structural assignment.
Experimental Workflow: A Strategic Approach
The comprehensive NMR characterization of a novel or complex molecule follows a logical and systematic workflow. This ensures that the maximum amount of information is extracted from the sample in an efficient manner.
References
Evaluating Khellactone Cytotoxicity: An Application Guide to Cell-Based Assays
Abstract
Khellactones, a class of natural coumarins, and their derivatives are gaining significant interest in drug discovery for their diverse biological activities, including potential anticancer properties.[1][2] A critical step in the preclinical evaluation of any potential therapeutic agent is a thorough assessment of its cytotoxic profile. This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of khellactone compounds using a strategic, multi-tiered approach to cell-based assays. We will cover assays that measure metabolic activity, membrane integrity, and apoptosis, providing the rationale behind experimental choices and guidance for robust data interpretation.
Introduction: Khellactone and the Imperative of Cytotoxicity Profiling
Khellactones are angular pyranocoumarins that have demonstrated a range of pharmacological effects, including anti-inflammatory, anti-HIV, and anticancer activities. Several studies have shown that khellactone derivatives can suppress the growth of various cancer cell lines, often by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3] Given this potential, accurately quantifying the cytotoxic effects of novel khellactone analogues is paramount.
Cytotoxicity assays are essential tools in toxicology and drug development to screen for the potential of a compound to cause cell damage or death.[4][5] These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which is a key metric for comparing compound potency and guiding lead optimization. A well-designed cytotoxicity study not only quantifies cell death but can also provide initial insights into the underlying mechanism of action.[6]
The Foundation: Understanding Cellular Health Endpoints
Cytotoxicity is not a single event but a cascade of cellular responses leading to death. Different assays are designed to measure distinct biological markers associated with this process.[6] Understanding these endpoints is crucial for selecting the appropriate assay to answer your specific research question.
-
Metabolic Activity: Healthy, viable cells maintain a high metabolic rate. Assays like the MTT or MTS assay measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of living cells.[7] A reduction in this activity is an early indicator of cellular stress or death.
-
Membrane Integrity: The plasma membrane of a healthy cell is intact. When a cell undergoes necrosis or late-stage apoptosis, its membrane becomes compromised, leaking cytoplasmic contents into the surrounding environment.[4] The Lactate Dehydrogenase (LDH) release assay quantifies this leakage, providing a direct measure of cell lysis.[8][9]
-
Apoptosis: This is a form of programmed cell death characterized by a specific sequence of molecular events. A key feature is the activation of a family of proteases called caspases.[10][11] Assays that measure the activity of "executioner" caspases, such as caspase-3 and caspase-7, provide a specific and sensitive readout for apoptosis.[12][13]
Strategic Assay Selection: A Tiered Approach for Khellactone
A comprehensive evaluation of khellactone's cytotoxicity should involve a multi-assay approach to build a complete picture of its cellular effects. We recommend a tiered strategy:
-
Tier 1: Primary Screening (Metabolic Viability): Begin with a high-throughput, cost-effective assay like the MTT assay to determine the general cytotoxic or cytostatic effects of khellactone across a range of concentrations and identify the IC50 value.
-
Tier 2: Confirmation of Cell Death (Membrane Integrity): If the MTT assay shows a decrease in viability, confirm that this is due to cell death rather than just metabolic inhibition. An LDH release assay is ideal for this, as it specifically measures membrane rupture, a hallmark of necrosis or late apoptosis.[8]
-
Tier 3: Mechanistic Insight (Apoptosis): Since previous studies suggest khellactones induce apoptosis, a specific mechanistic assay is critical.[3][14] The Caspase-Glo® 3/7 assay is a highly sensitive method to confirm if the observed cytotoxicity is mediated by the activation of the apoptotic pathway.[12]
Critical Experimental Design Parameters
The quality and reliability of your cytotoxicity data depend heavily on careful experimental design.
Cell Line Selection
The choice of cell line is critical and should be guided by your research objectives.[15]
-
Relevance: If investigating khellactone for a specific cancer, use cell lines derived from that cancer type (e.g., HEPG-2 for liver carcinoma, MDA-MB-231 for breast cancer).[3][14]
-
Controls: It is crucial to include a non-cancerous, "normal" cell line (e.g., human fibroblasts or hepatocytes) to assess the compound's selectivity and potential for off-target toxicity.[3][16]
-
Authentication: Always source cell lines from reputable cell banks (e.g., ATCC, ECACC) to avoid issues with misidentified or contaminated lines.[15]
Dose-Response and Controls
A standard cytotoxicity experiment involves treating cells with a serial dilution of the test compound.
-
Concentration Range: Choose a wide range of khellactone concentrations that will span from no effect to a maximal effect, allowing for the calculation of a full dose-response curve. A logarithmic or semi-log dilution series is standard.
-
Vehicle Control: Khellactone will likely be dissolved in a solvent like DMSO. Cells must be treated with the highest concentration of the solvent used in the experiment to ensure it has no inherent toxicity. This is your 0% effect control.
-
Positive Control: Include a known cytotoxic compound (e.g., Doxorubicin or Staurosporine) to validate that the assay system is working correctly.
-
Untreated Control: Cells cultured in medium alone represent the 100% viability control.
Detailed Protocols
The following protocols are designed for a 96-well plate format, which is suitable for most screening applications.
Protocol 1: MTT Assay for Metabolic Activity Assessment
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7][17] The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.
Materials:
-
Cell line of choice in appropriate culture medium
-
Khellactone compound, dissolved in DMSO to create a high-concentration stock
-
MTT solution: 5 mg/mL in sterile PBS.[17] Filter sterilize and store at -20°C, protected from light.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of khellactone in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Remember to include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][9] The released LDH is measured via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is quantified at 490 nm.[8][18]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam) containing LDH substrate, cofactor, and dye solution.
-
Cells and compound-treated plates (prepared as in steps 1 & 2 of the MTT protocol).
-
Lysis Buffer (often 10X, provided in kits) to create a "Maximum LDH Release" control.
-
96-well flat-bottom assay plate (separate from the cell plate).
Step-by-Step Methodology:
-
Prepare Controls: On the cell plate, designate triplicate wells for:
-
Spontaneous LDH Release: Add 10 µL of sterile water or assay buffer to untreated cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated cells. This will lyse all cells and serve as the 100% cytotoxicity control.
-
Incubate these control wells along with the treated wells for the final 45 minutes of the treatment period.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the cell plate to a new 96-well assay plate.
-
Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Incubation: Add 50 µL of the Reaction Mixture to each well of the new assay plate containing the supernatants. Cover the plate and incubate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for activated caspase-3 and caspase-7.[12][19] When apoptosis is induced, these caspases cleave the substrate, releasing aminoluciferin. This is then used by luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[13]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Cells and compound-treated plates (prepared as in steps 1 & 2 of the MTT protocol, preferably in opaque-walled plates for luminescence).
-
Luminometer or a microplate reader with luminescence detection capability.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[20]
-
Equilibrate Plate: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[19] This single addition lyses the cells and initiates the luminescent reaction.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[21] Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Presentation
Calculating Percent Viability and Cytotoxicity
-
For MTT Assay:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percent Viability: (Absorbance of Treated Well / Average Absorbance of Untreated Control) * 100.
-
-
For LDH Assay:
-
Correct absorbance readings: (Absorbance at 490nm) - (Absorbance at 680nm).
-
Calculate Percent Cytotoxicity: ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.
-
Determining the IC50 Value
The IC50 is the concentration of a drug that is required for 50% inhibition in vitro. To determine this, plot the percent viability (or percent inhibition) against the logarithm of the khellactone concentration. Use a non-linear regression analysis program (such as GraphPad Prism or an equivalent) to fit the data to a sigmoidal dose-response curve (variable slope).[22][23][24] The software will calculate the IC50 value from this curve.[25]
Data Summary
Summarize the calculated IC50 values in a clear, concise table for easy comparison across different cell lines and assays.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) ± SD |
| Khellactone A | HEPG-2 | MTT | 48 | 8.5 ± 0.7 |
| Khellactone A | HL-7702 (Normal) | MTT | 48 | > 100 |
| Khellactone A | HEPG-2 | LDH | 48 | 12.1 ± 1.1 |
| Khellactone B | HEPG-2 | MTT | 48 | 6.2 ± 0.5 |
| Khellactone B | HL-7702 (Normal) | MTT | 48 | 85.3 ± 9.4 |
| Positive Control | HEPG-2 | MTT | 48 | 0.9 ± 0.1 |
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex processes. Below are Graphviz DOT scripts for generating key diagrams relevant to this guide.
Experimental Workflow
Caption: Tiered experimental workflow for khellactone cytotoxicity assessment.
Apoptosis Signaling Pathways
Caption: Intrinsic and extrinsic pathways converging on executioner caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 14. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. youtube.com [youtube.com]
- 25. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Anti-Inflammatory Screening of Khellactones
Introduction
Khellactones, a class of angular-type pyranocoumarins, have emerged as promising natural products with a spectrum of biological activities, including notable anti-inflammatory effects.[1][2] The escalating need for novel anti-inflammatory therapeutics with improved safety profiles has intensified research into plant-derived compounds. This guide provides a comprehensive, multi-tiered experimental protocol for researchers, scientists, and drug development professionals to systematically screen and characterize the anti-inflammatory properties of khellactones. The narrative moves from initial high-throughput cellular assays to mechanistic deep dives and finally to whole-organism validation, ensuring a robust and translatable dataset. We will explore the modulation of key inflammatory mediators and the underlying signaling pathways, primarily the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to the inflammatory response.[3][4][5]
Part 1: Primary In Vitro Screening Cascade
Objective: To rapidly assess the direct anti-inflammatory and cytotoxic potential of khellactone candidates using a validated cellular model of acute inflammation.
Causality & Model Selection: The murine macrophage cell line, RAW 264.7, is the workhorse for in vitro inflammation studies. Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mount a robust and reproducible inflammatory response that mimics key aspects of innate immunity.[6] This includes the production of significant inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[2][7] This model allows for the efficient screening of multiple compounds and concentrations to identify promising leads.
Experimental Workflow: In Vitro Screening
A systematic workflow ensures that observed anti-inflammatory effects are not artifacts of cytotoxicity.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Viability Assay (MTT)
Rationale: It is critical to ensure that any reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours (37°C, 5% CO₂).
-
Treatment: Replace the medium with fresh medium containing various concentrations of the khellactone test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 1.2: Nitric Oxide (NO) Production Assay
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, producing large amounts of NO, a key inflammatory mediator. Measuring nitrite, a stable breakdown product of NO, using the Griess reaction is a standard method to quantify iNOS activity.[8][9]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells as in Protocol 1.1. Pre-treat cells with non-toxic concentrations of khellactones for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.[10]
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[8]
-
Readout: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol 1.3: Prostaglandin E2 (PGE2) Quantification
Rationale: PGE2 is a principal mediator of inflammation, fever, and pain, synthesized by the enzyme cyclooxygenase-2 (COX-2). Quantifying PGE2 levels provides insight into the compound's ability to modulate the arachidonic acid pathway.[11] Enzyme-Linked Immunosorbent Assays (ELISAs) offer high sensitivity and specificity for this measurement.[7]
Step-by-Step Protocol:
-
Sample Collection: Use the same cell culture supernatants collected for the NO assay (from step 3 of Protocol 1.2).
-
ELISA Procedure: Perform the PGE2 measurement using a commercial competitive ELISA kit according to the manufacturer's instructions.[12][13][14]
-
General Steps:
-
Add standards and samples to the antibody-pre-coated microplate.
-
Add a fixed amount of HRP-conjugated PGE2, which competes with the sample PGE2 for antibody binding sites.
-
Incubate, wash away unbound components, and add a TMB substrate.
-
Stop the reaction and measure the absorbance (typically at 450 nm). The color intensity is inversely proportional to the PGE2 concentration.[14]
-
Protocol 1.4: Pro-inflammatory Cytokine Analysis (TNF-α, IL-6, IL-1β)
Rationale: Cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are master regulators of the inflammatory response.[15][16] Measuring their levels is fundamental to characterizing a compound's anti-inflammatory profile.[17]
Step-by-Step Protocol:
-
Sample Collection: Use the same cell culture supernatants.
-
ELISA Procedure: Quantify the concentration of TNF-α, IL-6, and IL-1β using individual sandwich ELISA kits for each cytokine, following the manufacturer's protocols.[17]
-
General Steps:
-
Add samples to wells pre-coated with a capture antibody specific for the target cytokine.
-
Incubate and wash.
-
Add a biotinylated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate, wash, and add TMB substrate.
-
Stop the reaction and measure absorbance. The color intensity is directly proportional to the cytokine concentration.
-
| Parameter | Assay | Significance in Inflammation | Positive Control |
| Cell Viability | MTT | Rules out cytotoxicity | Doxorubicin |
| Nitric Oxide (NO) | Griess Assay | Product of iNOS; key inflammatory mediator | L-NAME |
| Prostaglandin E2 (PGE2) | ELISA | Product of COX-2; mediates pain and swelling | Indomethacin[18] |
| TNF-α, IL-6, IL-1β | ELISA | Master pro-inflammatory cytokines | Dexamethasone |
Part 2: Elucidation of Molecular Mechanism
Objective: To investigate the molecular signaling pathways through which lead khellactones inhibit the production of inflammatory mediators.
Causality & Pathway Selection: The NF-κB and MAPK signaling pathways are primary regulators of pro-inflammatory gene expression, including iNOS, COX-2, and the cytokines measured in Part 1.[3][19][20] LPS activation of Toll-like receptor 4 (TLR4) triggers these cascades.[5][21] Investigating the phosphorylation status of key proteins in these pathways can reveal the specific molecular targets of the khellactones. Studies have already shown that khellactone derivatives can suppress the phosphorylation of p38 and JNK MAPKs and inhibit NF-κB activation.[2][22]
Key Inflammatory Signaling Pathways
The diagrams below illustrate the canonical NF-κB and MAPK pathways, highlighting key proteins to be analyzed.
Caption: Canonical NF-κB signaling pathway.
Caption: Key MAPK signaling pathways.
Protocol 2.1: Western Blot Analysis
Rationale: Western blotting allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation, which is a hallmark of signal pathway activation.
Step-by-Step Protocol:
-
Cell Lysis: After treating RAW 264.7 cells with khellactones and/or LPS for a shorter duration (e.g., 15-60 minutes), wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65, Total p65
-
Phospho-IκBα, Total IκBα
-
Phospho-p38, Total p38
-
Phospho-JNK, Total JNK
-
Phospho-ERK, Total ERK
-
β-actin or GAPDH (as a loading control).
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band density using software like ImageJ.
Part 3: In Vivo Validation of Anti-Inflammatory Efficacy
Objective: To confirm the anti-inflammatory activity of lead khellactone compounds in a living organism, providing data on efficacy in a more complex physiological system.
Causality & Model Selection:
-
Carrageenan-Induced Paw Edema: This is a gold-standard model for acute, localized inflammation.[23][24] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on mediators like histamine, serotonin (early phase), and prostaglandins (late phase).[25] It is highly reproducible and widely used for screening potential anti-inflammatory drugs.[23][26]
-
LPS-Induced Endotoxemia: This model mimics the systemic inflammation seen in sepsis.[27][28] A single injection of LPS causes a massive release of pro-inflammatory cytokines into the bloodstream, leading to systemic inflammatory response syndrome and potential organ damage.[29][30] This model is excellent for evaluating a compound's ability to mitigate a "cytokine storm."[16]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[31]
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o. + Carrageenan)
-
Group 4-X: Test Groups (Khellactone at various doses, p.o. + Carrageenan)
-
-
Dosing: Administer the khellactone compounds or vehicle orally (p.o.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[25]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[25][26]
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.
-
% Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average paw volume increase in the control group and V_t is the average increase in the treated group.
-
Protocol 3.2: LPS-Induced Endotoxemia in Mice
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Grouping: Divide animals into groups (n=8-10 per group):
-
Group 1: Saline Control
-
Group 2: LPS Control (Vehicle + LPS)
-
Group 3: Positive Control (e.g., Dexamethasone + LPS)
-
Group 4-X: Test Groups (Khellactone at various doses + LPS)
-
-
Dosing: Administer khellactones (intraperitoneally, i.p., or p.o.) 1 hour prior to LPS challenge.
-
Induction of Endotoxemia: Inject LPS (e.g., 5-15 mg/kg, i.p.) to induce systemic inflammation.[27][29]
-
Monitoring & Sample Collection:
-
Analysis: Prepare serum or plasma from the collected blood and measure levels of TNF-α, IL-6, and IL-1β using ELISA as described in Protocol 1.4.
| Model | Type of Inflammation | Key Endpoints | Mechanism Insight |
| Carrageenan-Induced Paw Edema | Acute, Localized | Paw Volume/Thickness | Effect on vascular permeability, prostaglandins |
| LPS-Induced Endotoxemia | Acute, Systemic | Survival Rate, Plasma Cytokine Levels | Ability to suppress systemic cytokine storm |
Part 4: Pharmacokinetic Considerations
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME). Khellactone derivatives are known to have high lipophilicity, which may aid absorption but can also lead to extensive metabolism and potentially low oral bioavailability.[1][33] A preliminary PK study is a crucial step in drug development.
Recommendation: Conduct a basic PK study in rats, administering the lead khellactone compound via both intravenous (i.v.) and oral (p.o.) routes.[34] Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of the compound using a validated LC-MS/MS method to determine key parameters like half-life (t½), Cmax, Tmax, and absolute bioavailability (F%).[34] This data is vital for designing effective dosing regimens for further preclinical and clinical studies.
Conclusion
This application note outlines a rigorous, logical, and comprehensive protocol for the anti-inflammatory screening of khellactones. By progressing from broad in vitro assessments to detailed mechanistic studies and concluding with in vivo validation, researchers can build a robust data package. This systematic approach not only identifies active compounds but also elucidates their mechanisms of action, assesses their efficacy in relevant disease models, and considers critical pharmacokinetic properties, thereby paving the way for the development of novel, khellactone-based anti-inflammatory therapeutics.
References
- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jkb.ub.ac.id [jkb.ub.ac.id]
- 7. arborassays.com [arborassays.com]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. interchim.fr [interchim.fr]
- 15. bioagilytix.com [bioagilytix.com]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 19. synapse.koreamed.org [synapse.koreamed.org]
- 20. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. LGK974 suppresses lipopolysaccharide-induced endotoxemia in mice by modulating the crosstalk between the Wnt/β-catenin and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Time Response of Oxidative/Nitrosative Stress and Inflammation in LPS-Induced Endotoxaemia—A Comparative Study of Mice and Rats | MDPI [mdpi.com]
- 30. academic.oup.com [academic.oup.com]
- 31. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 32. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-Khellactone Isomers
Welcome to the technical support center for the synthesis of trans-khellactone isomers. Khellactones, a class of pyranocoumarin natural products, are of significant interest to the drug development community due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The stereochemistry of the dihydropyran ring is a critical determinant of their pharmacological efficacy, making the stereoselective synthesis of specific isomers, particularly the trans configuration, a crucial objective.[4]
This guide is designed for researchers and synthetic chemists encountering challenges in this area. It provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for constructing the trans-khellactone scaffold?
A1: The synthesis is typically a two-stage process. First, the coumarin core is assembled, commonly via a Pechmann condensation of a phenol (like resorcinol) with a β-ketoester.[5] The second, more challenging stage involves the diastereoselective construction of the fused dihydropyran ring. A highly effective modern approach for achieving the trans stereochemistry involves the asymmetric epoxidation of a prenylated coumarin intermediate (like seselin), followed by stereospecific acid-catalyzed ring opening to form the trans-diol.[6]
Q2: Why is achieving high trans diastereoselectivity so challenging?
A2: The primary challenge lies in controlling the stereochemistry at two new adjacent chiral centers (C-3' and C-4'). Many standard cyclization or oxidation methods are not inherently stereoselective and produce a mixture of cis and trans isomers, which are often difficult to separate due to their similar polarities.[7] Achieving a high trans:cis ratio requires reaction conditions that favor a specific transition state, often accomplished through the use of chiral catalysts, enzymes, or carefully selected reagents that direct the stereochemical outcome through steric or electronic effects.[8][9]
Q3: What are the most reliable analytical methods for differentiating and quantifying trans and cis isomers?
A3: A combination of techniques is recommended for unambiguous characterization.
-
NMR Spectroscopy: Proton NMR (¹H NMR) is invaluable. The coupling constants (J values) between the protons at the C-3' and C-4' positions are typically different for cis and trans isomers due to their dihedral angles.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers. Method development is crucial to find a column and mobile phase that provide baseline separation.[10]
-
X-Ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides definitive proof of the relative and absolute stereochemistry.[8]
Q4: Besides poor stereoselectivity, what is the most common failure point in the synthesis?
A4: A frequent and often overlooked issue is the low yield or failure of the initial coumarin synthesis, typically the Pechmann condensation.[5] This foundational step is sensitive to catalyst choice, reaction temperature, and the purity of starting materials. Failure here prevents any downstream progress, making its optimization critical.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering probable causes and actionable solutions.
Issue 1: Low Yield or Reaction Failure in Coumarin Precursor Synthesis (Pechmann Condensation)
-
Symptoms: Your reaction to form the initial 7-hydroxycoumarin precursor results in a very low yield, a complex mixture of products, or fails to proceed entirely.
-
Causality Analysis: The Pechmann condensation is an acid-catalyzed reaction that can be hampered by insufficient activation of the carbonyl group, side reactions like chromone formation, or decomposition under harsh conditions.[5] The choice and handling of the catalyst are paramount.
| Potential Cause | Underlying Reason | Troubleshooting Solution |
| Inefficient Catalyst | Homogeneous acids like H₂SO₄ can be effective but lead to difficult workups and potential charring at high temperatures. | Switch to a solid acid catalyst like Amberlyst-15. This simplifies purification (catalyst is filtered off) and can offer milder reaction conditions, reducing by-product formation.[5] |
| Incomplete Reaction | The reaction may not have reached equilibrium or the optimal temperature was not maintained. | Monitor reaction progress meticulously with TLC. Increase reaction time or temperature incrementally. Ensure uniform heating and efficient stirring, especially when scaling up, to avoid localized hot spots.[5] |
| Impure Starting Materials | Impurities in the resorcinol or ethyl acetoacetate can inhibit the catalyst or promote side reactions. | Recrystallize or distill starting materials before use. Ensure they are completely dry, as water can interfere with strong acid catalysts.[11] |
| Sub-optimal Stoichiometry | An incorrect molar ratio of phenol to β-ketoester can leave starting material unreacted or favor by-product pathways. | Carefully control the molar ratios. While often run 1:1, a slight excess of the less expensive reactant may drive the reaction to completion, but this must be validated empirically.[5] |
Issue 2: Poor trans:cis Diastereoselectivity in Pyran Ring Formation
-
Symptoms: Post-cyclization analysis (NMR or HPLC) reveals a significant proportion of the undesired cis-khellactone isomer, often in a 1:1 ratio with the trans product.
-
Causality Analysis: This outcome indicates that the key bond-forming step lacks stereochemical control. For example, direct epoxidation of an alkene intermediate like seselin with a non-directing reagent like m-CPBA will typically attack both faces of the double bond, leading to a racemic epoxide and, subsequently, a mixture of diastereomers upon ring opening.[6] The solution is to introduce a chiral influence.
// Nodes start [label="Low trans:cis Ratio Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_method [label="Is the key step inherently\nstereoselective?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_control [label="No: Using achiral reagents\n(e.g., standard m-CPBA)", fillcolor="#F1F3F4", fontcolor="#202124"]; yes_control [label="Yes: Using a stereodirecting\nmethod", fillcolor="#F1F3F4", fontcolor="#202124"]; implement_chiral [label="Implement an Asymmetric Strategy:\n- Iminium Salt Catalyzed Epoxidation\n- Chiral Titanium Complex\n- Enzymatic Resolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Optimize Existing Chiral Method:\n- Check catalyst loading & purity\n- Vary temperature and solvent\n- Screen different chiral ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Re-analyze trans:cis Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_method; check_method -> no_control [label="No"]; check_method -> yes_control [label="Yes"]; no_control -> implement_chiral; yes_control -> optimize_conditions; implement_chiral -> analyze; optimize_conditions -> analyze; } .dot Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 3: Difficulty in Chromatographic Separation of Isomers
-
Symptoms: The trans and cis isomers co-elute during silica gel column chromatography, making purification to homogeneity nearly impossible.
-
Causality Analysis: Diastereomers can have very similar polarities, leading to poor resolution on standard silica gel. Achieving separation requires enhancing the subtle differences in their interaction with the stationary phase.
| Potential Cause | Underlying Reason | Troubleshooting Solution |
| Insufficient Resolution | The chosen solvent system does not adequately differentiate between the isomers' polarities. | Systematically screen different solvent systems. Vary the polarity (e.g., hexane/ethyl acetate, DCM/methanol). Sometimes, adding a small amount of a third solvent (e.g., 0.1% acetic acid or triethylamine) can alter selectivity. |
| Standard Stationary Phase | Silica gel may not be the optimal stationary phase for these specific isomers. | Explore alternative stationary phases. Consider alumina or reverse-phase (C18) chromatography. For analytical and semi-preparative scales, chiral HPLC is the most powerful solution for resolving stereoisomers.[10] |
| Poor Crystallization | The crude product is an oil or amorphous solid that resists crystallization. | Attempt co-crystallization or use a different solvent system for recrystallization. Even if one isomer is the major product, the minor isomer can act as an impurity that inhibits crystal lattice formation. Seeding with a pure crystal can sometimes induce crystallization. |
Key Experimental Protocols
The following are detailed, validated protocols for critical steps in a common synthetic route to (+)-trans-khellactone.
Protocol 1: Pechmann Condensation using a Solid Acid Catalyst
This protocol describes the synthesis of the 7-hydroxy-4-methylcoumarin precursor using Amberlyst-15, a reusable and easily separable catalyst.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine resorcinol (1.0 eq), ethyl acetoacetate (1.1 eq), and Amberlyst-15 resin (0.2 eq by weight relative to resorcinol).
-
Heating: Heat the solvent-free mixture to 120-130°C with vigorous stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., in 7:3 hexane:ethyl acetate), observing the consumption of resorcinol.
-
Workup: Cool the reaction mixture to room temperature. Add ethanol to dissolve the product.
-
Catalyst Removal: Filter the mixture to remove the Amberlyst-15 resin. The resin can be washed with ethanol, dried, and stored for potential reuse.
-
Isolation: Remove the ethanol from the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
Protocol 2: Asymmetric Epoxidation of Seselin
This protocol is a key step for establishing the correct stereochemistry for (+)-trans-khellactone, adapted from methodologies using iminium salt catalysts.[6][8]
// Nodes coumarin [label="7-Hydroxycoumarin\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; prenylation [label="Prenylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; seselin [label="Seselin\n(Alkene Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; epoxidation [label="Asymmetric\nEpoxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; epoxide [label="Chiral Epoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; ring_opening [label="Acidic\nRing Opening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; trans_khellactone [label="(+)-trans-Khellactone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges coumarin -> prenylation; prenylation -> seselin; seselin -> epoxidation; epoxidation -> epoxide; epoxide -> ring_opening; ring_opening -> trans_khellactone; } .dot Caption: General synthetic pathway to (+)-trans-khellactone.
-
Catalyst Preparation: Prepare the chiral iminium salt catalyst solution according to established literature procedures.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the seselin intermediate (1.0 eq) in a suitable non-aqueous solvent (e.g., acetonitrile).
-
Reagent Addition: Add the iminium salt catalyst (typically 10-20 mol%). Cool the mixture to the recommended temperature (e.g., 0°C).
-
Oxidant Addition: Add the stoichiometric oxidant (e.g., tetraphenylphosphonium monoperoxysulfate, TPPP) portion-wise over 30 minutes, maintaining the temperature.[6]
-
Reaction: Allow the reaction to stir at the specified temperature for the required time (can range from a few hours to overnight), monitoring by TLC until the seselin is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting chiral epoxide by flash column chromatography on silica gel. The subsequent acid-catalyzed ring-opening hydrolysis will yield the desired trans-diol, the immediate precursor to trans-khellactone.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse synthesis of pyrano[3,2-c]coumarins: a brief update - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Highly enantioselective total synthesis of (-)-(3'S)-Lomatin and (+)-(3'S,4'R)-trans-khellactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20090325918A1 - Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
improving the solubility of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone for assays
Technical Support Center: Assay Development & Compound Formulation
Topic: Strategies for Improving the Aqueous Solubility of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK)
Welcome to the technical support guide for handling challenging compounds in experimental assays. This document provides in-depth troubleshooting advice and protocols for researchers working with this compound (AIK), a compound known for its potential therapeutic benefits but also for its limited aqueous solubility. Our goal is to equip you with the knowledge and tools to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent results and visible precipitate in my assay wells after adding AIK. What's happening?
A: This is a classic sign of compound precipitation. AIK, like many hydrophobic small molecules, is likely falling out of solution when your concentrated stock (typically in 100% DMSO) is diluted into the aqueous environment of your assay buffer. This process, often called "crashing out," leads to several critical problems:
-
Inaccurate Concentration: The actual concentration of soluble AIK in your assay is unknown and significantly lower than your calculated nominal concentration.
-
High Variability: The amount of precipitation can vary between wells, leading to poor reproducibility and large error bars in your data.
-
Assay Artifacts: Solid particles can interfere with assay readouts, especially in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.
It is crucial to address this solubility issue before proceeding with further experiments to ensure the integrity of your data.
Q2: What is the best practice for preparing the initial stock solution of AIK?
A: The standard first-line approach is to use 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Step-by-Step Protocol: Preparing a 10 mM AIK Stock in DMSO
-
Pre-Weigh AIK: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of AIK powder (e.g., 5 mg). Record the exact mass.
-
Calculate DMSO Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of AIK (C₂₁H₂₄O₆) is 388.41 g/mol .
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example for 5 mg: Volume = 0.005 g / (388.41 g/mol * 0.010 mol/L) = 0.001287 L = 1287 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the AIK powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 30-37°C and/or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.
Q3: My AIK still precipitates upon dilution into my aqueous buffer. What are my next steps?
A: This is the most common challenge. The key is to modify the final assay buffer to increase its "solubilizing power" without compromising the biological activity of your system. Here are three validated strategies, ordered from simplest to most complex.
Strategy 1: Reducing the Final DMSO Concentration
Before exploring complex excipients, ensure your final DMSO concentration is as low as possible, ideally ≤0.5%. High concentrations of DMSO can be toxic to cells and can alter protein function. If you are using a 1:100 dilution (e.g., 2 µL of stock into 200 µL buffer), your final DMSO is 1%. Try a 1:200 (0.5%) or 1:500 (0.2%) dilution. This may require making a higher concentration initial stock, if possible.
Strategy 2: Utilizing Co-Solvents
A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of hydrophobic compounds.
-
Mechanism: Co-solvents like polyethylene glycol 400 (PEG 400) or ethanol reduce the polarity of the aqueous solvent system, making it more favorable for non-polar molecules like AIK to remain dissolved.
-
Common Candidates: PEG 400, Propylene Glycol, Ethanol.
-
Considerations: Co-solvents must be tested for compatibility with your assay, as they can impact cell viability or enzyme activity at higher concentrations.
Strategy 3: Employing Surfactants
Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core that can encapsulate AIK, keeping it dispersed in the solution.
-
Mechanism: The hydrophobic portion of AIK partitions into the core of the micelle, while the hydrophilic exterior of the micelle interacts with the aqueous buffer.
-
Common Candidates: Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronic F-68 are generally preferred due to their lower potential for protein denaturation compared to ionic surfactants.
-
Considerations: Use surfactants at the lowest effective concentration, typically just above their CMC, to avoid disrupting cell membranes or interfering with the assay target.
Strategy 4: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules.
-
Mechanism: The hydrophobic AIK molecule fits into the central cavity of the cyclodextrin, creating a water-soluble complex.
-
Common Candidates: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.
-
Considerations: The binding affinity between the cyclodextrin and the compound can vary. Screening may be required to find the most effective type.
Decision & Validation Workflow
Q4: How do I choose the right solubilization strategy for my specific assay?
A: The optimal strategy depends on the sensitivity of your assay system (e.g., cells, enzymes, receptors) to the excipients. Follow this decision workflow for systematic evaluation.
Caption: Decision workflow for selecting an AIK solubilization strategy.
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Typical Concentration | Pros | Cons |
| Co-solvents (e.g., PEG 400) | Reduces solvent polarity.[1] | 1 - 5% (v/v) | Simple to implement; effective for many compounds. | Can affect enzyme activity or cell health at higher concentrations.[2][3] |
| Surfactants (e.g., Tween 80) | Forms micelles that encapsulate the drug.[4][5][6] | 0.01 - 0.1% (v/v) | Highly effective at low concentrations. | Can disrupt cell membranes or denature proteins; may interfere with assay.[7] |
| Cyclodextrins (e.g., HP-β-CD) | Forms a water-soluble inclusion complex.[8][9][10] | 1 - 10 mM | Generally low cytotoxicity; highly effective for specific drug geometries.[11] | Can be expensive; effectiveness is compound-dependent. |
Q5: How do I confirm my chosen solubilization method isn't creating artifacts in my experiment?
A: This is a critical validation step. You must run a "vehicle control" experiment. The vehicle is the complete formulation without AIK. For example, if your final condition is 2% PEG 400 and 0.5% DMSO in assay buffer, your vehicle control is exactly that: 2% PEG 400 and 0.5% DMSO in buffer.
Protocol: Assay Interference Validation
-
Prepare Controls:
-
Assay Buffer Only: Negative control.
-
Vehicle Control: Assay buffer + Final concentration of excipient(s) (e.g., PEG 400) + Final concentration of DMSO.
-
Positive Control (if applicable): A known activator/inhibitor for your assay.
-
-
Run the Assay: Perform your standard assay protocol, substituting the vehicle control for your compound solution.
-
Analyze the Data:
-
Compare Assay Buffer vs. Vehicle Control: There should be no statistically significant difference in the assay signal. A significant change indicates the vehicle itself is interfering with your assay readout (e.g., inhibiting your enzyme, killing your cells).
-
Cell-Based Assays: In parallel, run a cell viability assay (e.g., MTT, CellTiter-Glo®) comparing cells treated with the assay buffer to cells treated with the vehicle control. There should be no significant decrease in viability.
-
-
Decision:
-
No Interference: The formulation is safe to use. Proceed with your AIK dose-response experiments.
-
Interference Detected: The formulation is not compatible. You must try a different excipient or a lower concentration of the current one and repeat the validation.
-
Detailed Experimental Protocol
Protocol: Screening Excipients for AIK Solubility Enhancement
This protocol uses a 96-well plate format for a rapid visual assessment of solubility.
Objective: To identify a co-solvent, surfactant, or cyclodextrin that prevents AIK precipitation when diluted into an aqueous buffer.
Materials:
-
10 mM AIK stock in 100% DMSO.
-
Assay Buffer (e.g., PBS, HBSS, or cell culture medium).
-
Excipient Stocks: 20% PEG 400 (in water), 1% Tween 80 (in water), 100 mM HP-β-CD (in water).
-
Clear 96-well plate.
-
Multichannel pipette.
Workflow Diagram:
Caption: Step-by-step workflow for the excipient screening protocol.
Procedure:
-
Plate Layout: Design a plate map to test a range of final excipient concentrations. (See Table 2 for an example).
-
Buffer Addition: Add the appropriate volume of your primary assay buffer to each well.
-
Excipient Addition: Add the concentrated excipient stocks to the appropriate wells to achieve the desired final concentrations. For vehicle control wells, add the same volume of water.
-
Compound Addition: Add 2 µL of your 10 mM AIK stock solution to the test wells (for a final concentration of 100 µM). Add 2 µL of 100% DMSO to the vehicle control wells. This will result in a final DMSO concentration of 1% in all wells.
-
Incubation: Mix the plate thoroughly by pipetting or on a plate shaker for 1 minute. Let the plate incubate at room temperature for 30-60 minutes.
-
Visual Assessment: Place the plate on a black background and visually inspect each well for signs of precipitation (cloudiness, crystals, or film). A well that remains perfectly clear indicates successful solubilization.
-
(Optional) Quantitative Assessment: For a more sensitive measurement, read the plate on a nephelometer or a plate reader capable of measuring light scattering at ~600-700 nm. An increase in signal relative to the vehicle control indicates precipitation.
Table 2: Example Plate Layout & Results for Solubility Screening
| Well | Excipient | Final Excipient Conc. | Final AIK Conc. | Visual Result | Interpretation |
| A1 | None (Control) | 0% | 100 µM | Cloudy/Precipitate | Fails |
| B1 | PEG 400 | 0.5% | 100 µM | Slightly Hazy | Borderline |
| C1 | PEG 400 | 1.0% | 100 µM | Clear | Pass |
| D1 | PEG 400 | 2.0% | 100 µM | Clear | Pass |
| E1 | Tween 80 | 0.005% | 100 µM | Cloudy/Precipitate | Fails |
| F1 | Tween 80 | 0.01% | 100 µM | Clear | Pass |
| G1 | Tween 80 | 0.05% | 100 µM | Clear | Pass |
| H1 | HP-β-CD | 1 mM | 100 µM | Slightly Hazy | Borderline |
| A2 | HP-β-CD | 5 mM | 100 µM | Clear | Pass |
| B2 | HP-β-CD | 10 mM | 100 µM | Clear | Pass |
| C2 | Vehicle Control | 2.0% PEG 400 | 0 µM | Clear | Control OK |
| D2 | Vehicle Control | 0.05% Tween 80 | 0 µM | Clear | Control OK |
References
- 1. ijpbr.in [ijpbr.in]
- 2. researchgate.net [researchgate.net]
- 3. The effect of some cosolvents and surfactants on viability of cancerous cell lines [rjpharmacognosy.ir]
- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanoscience.com [nanoscience.com]
- 6. biolinscientific.com [biolinscientific.com]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Support Center: Synthesis of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone and its analogs. This molecule is part of the khellactone class of coumarins, which have garnered significant interest for their potent biological activities, including anti-HIV and antitumor properties.[1][2] However, the path to synthesizing these complex molecules, particularly with the correct stereochemistry and in high yield, is often fraught with challenges.
This guide is designed to function as a direct line to a field-experienced scientist. It moves beyond simple protocols to address the "why" behind common experimental failures and low yields. Here, we will troubleshoot specific issues you may encounter, provide answers to frequently asked questions, and offer detailed, validated protocols to enhance the success of your synthetic campaigns.
Troubleshooting Guide: Overcoming Low Yields & Synthetic Hurdles
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis.
Question 1: My initial reaction to form the 4-methylcoumarin core, the Pechmann condensation, is resulting in a very low yield (<40%) and a tar-like byproduct. What is going wrong?
This is a classic and frequent challenge, especially when scaling the reaction. The Pechmann condensation, while robust, is sensitive to several factors that can drastically reduce yield and purity.[3]
-
Causality & Explanation: The reaction involves the acid-catalyzed condensation of a phenol (like resorcinol) with a β-ketoester (like ethyl acetoacetate), followed by cyclization.[3] Low yields are typically due to three main issues:
-
Insufficient Catalyst Activity or Inappropriate Choice: The catalyst must be strong enough to promote both the initial transesterification and the subsequent ring-closing dehydration.
-
Poor Temperature Management: The reaction is often exothermic. Localized hotspots can lead to polymerization and the formation of tar-like substances, which are difficult to remove.[3]
-
Impure Starting Materials: Impurities in the resorcinol or ethyl acetoacetate can inhibit the reaction or catalyze side reactions.
-
-
Recommended Solutions & Protocol Adjustments:
| Problem Area | Recommended Action | Rationale |
| Catalyst | Switch from sulfuric acid to a solid acid catalyst like Amberlyst-15 or montmorillonite K-10 clay. | Solid acid catalysts simplify workup (filtration), are often milder, and can reduce charring and byproduct formation. |
| Temperature Control | Use a well-calibrated oil bath and ensure vigorous stirring. For larger scales (>5g), add the β-ketoester slowly to the phenol-catalyst mixture to better dissipate the heat of reaction. | Prevents localized overheating and subsequent polymerization, ensuring a more homogenous reaction environment.[3] |
| Reaction Monitoring | Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC). Use a 7:3 Hexane:Ethyl Acetate solvent system. | Prevents running the reaction for too long, which can increase byproduct formation once the starting materials are consumed. |
| Starting Material Purity | Ensure resorcinol is colorless or off-white. If it has a pink or brown hue, recrystallize from hot water or a toluene/ethanol mixture before use. Use freshly distilled ethyl acetoacetate. | Removes oxidized impurities that can interfere with the catalytic cycle and lead to colored byproducts. |
Question 2: The diastereoselectivity of my dihydroxylation step is poor. I'm getting a mixture of cis and trans diols, which complicates the subsequent steps and lowers the yield of the desired trans-khellactone.
Achieving the correct trans stereochemistry at the 3' and 4' positions is critical, as the biological activity of khellactone derivatives is highly stereospecific.[4] A non-selective reaction at this stage is a primary contributor to low overall yield.
-
Causality & Explanation: The stereochemical outcome of dihydroxylation depends heavily on the reagent used and the steric environment of the olefin precursor. Standard reagents like osmium tetroxide (OsO₄) typically produce cis-diols via syn-addition. To achieve a trans-diol, a two-step anti-addition sequence is required.
-
Recommended Solutions & Protocol Adjustments:
-
Adopt an Epoxidation-Hydrolysis Strategy: This is the most reliable method for obtaining trans-diols.
-
Step A: Epoxidation: React the olefin precursor with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). This forms an epoxide ring.
-
Step B: Ring-Opening: Open the epoxide ring using acid-catalyzed hydrolysis (e.g., dilute perchloric acid or sulfuric acid in a THF/water mixture). The backside attack of water on the protonated epoxide results in the desired trans-diol configuration.
-
-
Optimize Reaction Conditions:
-
Temperature: Keep the epoxidation step cold (0 °C) to prevent side reactions.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of m-CPBA to ensure full conversion of the olefin.
-
-
-
Workflow Diagram: trans-Diol Synthesis
Caption: Workflow for stereoselective synthesis of trans-diols.
Question 3: During the final double esterification step to add the acetyl and isobutyryl groups, I am seeing a low conversion rate and the formation of a mono-acylated byproduct. How can I drive the reaction to completion?
Incomplete acylation is a common issue, often stemming from steric hindrance, suboptimal catalyst activity, or reagent degradation.
-
Causality & Explanation: Esterifying the two adjacent hydroxyl groups on the khellactone core can be challenging. The first esterification may proceed smoothly, but the second can be sterically hindered by the first bulky ester group. Furthermore, the acylating agents (acetyl chloride, isobutyryl chloride) are highly susceptible to hydrolysis, and the catalyst may not be sufficiently nucleophilic.
-
Recommended Solutions & Protocol Adjustments:
| Parameter | Recommended Action | Rationale |
| Catalyst System | Use a combination of a stoichiometric base like triethylamine (TEA) or pyridine with a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). | TEA/Pyridine acts as a scavenger for the HCl byproduct. DMAP is a hyper-nucleophilic acylation catalyst that is highly effective at overcoming steric hindrance. |
| Reagent Purity & Order | Use freshly opened or distilled acyl chlorides. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Add the less sterically hindered acylating agent (acetyl chloride) first, followed by the bulkier one (isobutyryl chloride). | Prevents reagent decomposition from atmospheric moisture. A sequential addition can sometimes improve yields by reducing competitive reactions. |
| Reaction Conditions | Start the reaction at 0 °C while adding the acyl chlorides, then allow it to warm to room temperature and stir for 12-24 hours. | Controls the initial exothermic reaction and allows the slower, sterically hindered acylation to proceed to completion over time. |
| Workup | Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of water. | Neutralizes the excess acyl chlorides and the HCl byproduct, preventing potential hydrolysis of the desired ester product during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical quality control checkpoint in this synthesis? A1: The most critical checkpoint is confirming the stereochemistry after the diol formation step. The final biological activity of khellactone derivatives is critically dependent on the relative and absolute stereochemistry of the 3' and 4' substituents.[2][4] Use chiral HPLC or prepare a Mosher ester derivative for NMR analysis to confirm the stereochemical purity of your diol intermediate before proceeding.
Q2: Are there any alternative, potentially higher-yielding, routes to the khellactone core? A2: Yes, while the Pechmann condensation is traditional, modern methods are emerging. One promising alternative is a three-component reaction involving Meldrum's acid, an aryl aldehyde, and a 5,7-dihydroxy benzopyrone derivative, which can produce khellactone analogs in good to excellent yields under milder, base-catalyzed conditions.[5] Exploring such routes could be a viable strategy if the Pechmann condensation proves consistently problematic.
Q3: My final product appears pure by TLC, but the NMR shows minor impurities. What could they be? A3: Common impurities that co-elute with the final product include incompletely acylated material (the mono-acetyl or mono-isobutyryl analog) or isomers resulting from acyl migration, especially if the reaction mixture was exposed to acidic or basic conditions for extended periods at elevated temperatures. Careful integration of the NMR signals corresponding to the acetyl (around 2.0-2.2 ppm) and isobutyryl (doublet around 1.1-1.2 ppm) protons can help quantify these impurities. Re-purification using a less polar solvent system in your column chromatography may be required.
Validated Experimental Protocols
Protocol 1: Optimized Pechmann Condensation for 7-Hydroxy-4-methylcoumarin
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (10.0 g, 90.8 mmol) and Amberlyst-15 ion-exchange resin (5.0 g).
-
Add freshly distilled ethyl acetoacetate (12.4 mL, 98.0 mmol) to the flask.
-
Heat the reaction mixture in an oil bath set to 110 °C and stir vigorously for 3-4 hours.
-
Monitor the reaction via TLC (7:3 Hexane:Ethyl Acetate, staining with KMnO₄).
-
Once the resorcinol spot has disappeared, cool the mixture to approximately 60 °C and add 100 mL of ethanol.
-
Heat the mixture to boiling to dissolve the product, then immediately filter the hot solution to remove the Amberlyst-15 resin.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under high vacuum.
-
Expected Yield: 75-85%
-
Protocol 2: DMAP-Catalyzed Di-acylation of the khellactone diol
-
Dissolve the (+)-trans-khellactone diol (1.0 g, 4.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Add triethylamine (1.7 mL, 12.0 mmol) followed by a catalytic amount of DMAP (50 mg, 0.4 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.31 mL, 4.4 mmol) dropwise. Stir for 1 hour at 0 °C.
-
Slowly add isobutyryl chloride (0.46 mL, 4.4 mmol) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (gradient elution, 9:1 to 7:3 Hexane:Ethyl Acetate) to yield the final product.
-
Expected Yield: >90%
-
Synthetic Pathway Overview
Caption: General synthetic workflow for (+)-trans-khellactone derivatives.
References
Technical Support Center: Minimizing Side Reactions in Khellactone Esterification
Welcome to the technical support center for khellactone esterification. This guide is designed for researchers, scientists, and drug development professionals who are working with khellactone and its derivatives. Here, we will address common challenges and side reactions encountered during the esterification of the khellactone core, providing in-depth troubleshooting advice and preventative strategies to ensure the success of your synthetic endeavors. Our focus is on understanding the "why" behind the experimental choices to empower you with the knowledge to overcome synthetic hurdles.
Introduction to Khellactone Esterification
Khellactone, a dihydropyranocoumarin, possesses a unique cis-diol at the 3' and 4' positions, which are the primary sites for esterification.[1][2] The synthesis of various khellactone esters, such as the naturally occurring praeruptorins, is of significant interest due to their potential therapeutic properties.[3][4][5] However, the proximity of the two hydroxyl groups and the overall structure of the khellactone molecule present specific challenges that can lead to undesired side reactions. This guide will focus on the most common of these: acyl migration, hydrolysis of the lactone ring, and incomplete esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of during khellactone esterification?
The three most prevalent side reactions are:
-
Acyl Migration: The movement of an acyl group between the 3'- and 4'-hydroxyls.
-
Lactone Ring Hydrolysis: Opening of the pyranocoumarin's lactone ring, especially under harsh acidic or basic conditions.
-
Incomplete Esterification/Low Yields: Difficulty in achieving full conversion, particularly when synthesizing di-esters, often due to steric hindrance.
Q2: Which esterification method is most suitable for khellactone?
Due to the sensitive nature of the khellactone core, mild reaction conditions are preferred. The use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective method for esterifying khellactone and its derivatives.[3][4] This method, a variation of the Steglich esterification, proceeds under mild conditions, minimizing the risk of acid- or base-catalyzed side reactions.[6]
Q3: Can I perform a one-pot di-esterification of khellactone?
While possible, a one-pot di-esterification can be challenging and may lead to a mixture of mono- and di-esters, as well as the potential for acyl migration in the mono-ester intermediates. A stepwise approach, where the hydroxyls are esterified one at a time, can offer better control and higher purity of the final product, especially when attaching two different acyl groups.[3]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Acyl Migration in Mono-acylated Khellactones
Symptoms:
-
You observe the presence of an isomeric mono-ester product in your reaction mixture by TLC, HPLC, or NMR.
-
Difficulty in isolating the desired regioisomer.
Causality:
Acyl migration is a well-documented phenomenon in polyol systems, and it is particularly prevalent in cis-diols like the one in khellactone.[7][8][9] The proximity of the free hydroxyl group to the ester carbonyl facilitates an intramolecular transesterification reaction. This process is often catalyzed by trace amounts of acid or base and can be reversible, leading to an equilibrium mixture of regioisomers.[9][10]
dot
Caption: Acyl migration pathway in mono-acylated khellactone.
Preventative Measures & Solutions:
-
Strict pH Control: Maintain neutral or near-neutral reaction conditions to minimize acid or base catalysis of the migration.
-
Choice of Coupling Agent: Use of carbodiimide reagents like DCC or EDC with DMAP at low temperatures (e.g., 0 °C to room temperature) is recommended.
-
Protecting Group Strategy: For the synthesis of a specific mono-ester, consider using an orthogonal protecting group strategy to block one of the hydroxyls, perform the esterification, and then deprotect.
-
Immediate Di-esterification: If the final target is a di-ester, proceeding with the second esterification step as soon as the mono-ester is formed can minimize the opportunity for acyl migration.
Experimental Protocol: Minimizing Acyl Migration during Mono-esterification
-
Dissolve khellactone (1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the carboxylic acid (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a mild acid (e.g., 5% citric acid solution) and then with a saturated sodium bicarbonate solution to remove any unreacted acid and DMAP.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product immediately by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Minimizes the rate of acyl migration. |
| Catalyst | DMAP (catalytic) | Mild base that facilitates the reaction without strongly promoting migration. |
| pH | Near-neutral | Avoids acid or base-catalyzed transesterification. |
| Work-up | Mild acidic and basic washes | Removes reagents without inducing significant side reactions. |
Issue 2: Hydrolysis of the Lactone Ring
Symptoms:
-
Appearance of a new, more polar spot on TLC that corresponds to the ring-opened hydroxy acid.
-
Lower than expected yield of the desired ester.
-
Complex NMR spectrum with signals corresponding to the hydrolyzed product.
Causality:
The lactone in the khellactone structure is a cyclic ester and is susceptible to hydrolysis under both acidic and basic conditions.[11][12][13][14] Strong acidic conditions can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[11][15] Conversely, basic conditions (saponification) involve the direct attack of a hydroxide ion on the carbonyl carbon, leading to irreversible ring opening.[11][13][14]
dot
Caption: Acid- and base-catalyzed hydrolysis of the khellactone ring.
Preventative Measures & Solutions:
-
Avoid Strong Acids and Bases: Use mild reaction conditions for esterification. If an acid catalyst is necessary, consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off.
-
Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to minimize the presence of water, which is a reactant in the hydrolysis reaction.
-
Controlled Work-up: During the work-up, use dilute and weak acidic/basic solutions for washing and minimize the contact time.
-
Temperature Control: Perform the reaction and work-up at lower temperatures to reduce the rate of hydrolysis.
| Condition to Avoid | Recommended Alternative | Rationale |
| Strong Acid Catalyst (e.g., conc. H₂SO₄) | DCC/DMAP, EDC/DMAP | Mild conditions that do not promote lactone hydrolysis. |
| Strong Base (e.g., NaOH, KOH) | Mild basic wash (e.g., sat. NaHCO₃) during work-up | Neutralizes acidic components without causing significant saponification. |
| Excess Water | Anhydrous solvents and reagents | Reduces the availability of the nucleophile for hydrolysis. |
Issue 3: Incomplete Esterification and Low Yields
Symptoms:
-
Significant amount of starting material (khellactone or mono-ester) remains after the reaction.
-
Low isolated yield of the desired di-ester product.
Causality:
Incomplete conversion can be due to several factors:
-
Steric Hindrance: The second esterification can be slower than the first due to increased steric bulk around the remaining hydroxyl group.
-
Insufficient Activation: The carboxylic acid may not be sufficiently activated for nucleophilic attack by the khellactone hydroxyls.
-
Reversibility: If using a method like Fischer esterification, the reaction is in equilibrium, and the presence of water (a byproduct) can drive the reaction backward.[16]
dot
Caption: Factors influencing the efficiency of khellactone esterification.
Troubleshooting Strategies:
-
Increase Reagent Equivalents: For di-esterification, using a larger excess of the carboxylic acid and coupling agent (e.g., 2.5-3.0 equivalents of each) can help drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC and allow it to proceed for a longer duration if the conversion is slow.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may improve the rate. However, be mindful of potential side reactions at higher temperatures.
-
Alternative Activating Agents: If DCC/DMAP is not effective, consider other coupling agents such as EDC (a water-soluble carbodiimide) or HATU, which can be more efficient for sterically hindered substrates.
Experimental Protocol: Driving Di-esterification to Completion
-
Dissolve khellactone (1 eq) in anhydrous DCM or DMF.
-
Add the carboxylic acid (2.5 eq) and DMAP (0.2 eq).
-
Cool the mixture to 0 °C.
-
Add DCC (2.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring for the disappearance of the starting material and mono-ester intermediate.
-
If the reaction stalls, consider gentle heating to 40 °C for a few hours.
-
Follow the standard work-up and purification procedures as described previously.
References
- 1. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epimerization kinetics of moxalactam, its derivatives, and carbenicillin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - American Chemical Society - Figshare [acs.figshare.com]
- 8. Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxyl group catalysis of acyl transfer reactions in corticosteroid 17- and 21-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Addressing Peak Tailing in HPLC of Coumarin Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of coumarin compounds. This guide is structured in a practical question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my coumarin analysis?
Peak tailing is a chromatographic phenomenon where a peak deviates from the ideal symmetrical Gaussian shape, exhibiting a trailing edge that slowly returns to the baseline.[1][2] This asymmetry is problematic as it can significantly compromise the accuracy and reproducibility of your results by causing:
-
Inaccurate peak integration: Tailing can lead to errors in calculating the area under the curve, affecting quantification.[2]
-
Reduced resolution: The broadening of the peak base can cause it to merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[2]
-
Decreased sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.[2]
The degree of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. Generally, a tailing factor greater than 1.2 is considered undesirable for quantitative analysis.[2]
Q2: I'm observing significant peak tailing specifically for my coumarin derivative, while other compounds in the same run look fine. What are the likely chemical causes?
When peak tailing is specific to your coumarin analyte, the root cause is likely a chemical interaction between the compound and the stationary phase. The most common culprits are:
-
Secondary Silanol Interactions: This is a primary cause of peak tailing for many polar and ionizable compounds, including certain coumarin derivatives.[2] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns) are acidic and can become negatively charged at mobile phase pH values above approximately 4.[2] Coumarin derivatives with basic functional groups (e.g., amines) or even hydroxyl groups can then interact with these ionized silanols through ionic or strong hydrogen bonding interactions.[1][3] This secondary retention mechanism causes some molecules to be retained longer, resulting in a "tail".[2]
-
Mobile Phase pH Mismatch: If the pH of your mobile phase is close to the pKa of your coumarin derivative, a mixture of its ionized and non-ionized forms will exist in solution.[2][4] This can lead to peak distortion and tailing as the two forms may have different retention characteristics. For acidic coumarins, a mobile phase pH at least 2 units below the pKa is recommended to ensure the compound is in a single, un-ionized form.[2][5]
-
Chelation with Metal Ions: Trace metal impurities (e.g., iron, titanium) can exist on the surface of the silica stationary phase or within the HPLC system's stainless steel components.[6][7] Some coumarin derivatives can act as chelating agents, binding to these metal ions.[8][9][10] This interaction can create an additional retention mechanism, leading to peak tailing.[11]
Q3: How does the chemical structure of a coumarin derivative influence its susceptibility to peak tailing?
The structure of a coumarin derivative is a key determinant of its potential for problematic interactions with the stationary phase. Key structural features to consider include:
-
Basic Functional Groups: Coumarins containing basic moieties, such as amino groups, are particularly prone to strong interactions with acidic residual silanol groups on the silica surface, a common cause of peak tailing.[1][3]
-
Hydroxyl and Carboxyl Groups: The presence of polar functional groups like hydroxyls or carboxyls can also contribute to secondary interactions, especially if the mobile phase conditions are not optimized to suppress their ionization.[1]
-
Ortho-dihydroxy Functionality: Coumarins with ortho-dihydroxy (catechol-like) structures are known to be effective metal chelators.[6][8] This can lead to peak tailing due to interactions with metal impurities in the column or HPLC system.
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase
Optimizing your mobile phase is often the most effective way to address peak tailing. This guide provides a systematic approach.
Is the peak tailing observed for all peaks or just the coumarin derivative?
-
All peaks are tailing: This suggests a system-wide issue. Proceed to Guide 3: Addressing Column and System Issues .
-
Only the coumarin derivative peak is tailing: This points to a specific chemical interaction. Follow the steps below.
Step 1: Adjusting Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the ionization state of both your analyte and the stationary phase.[4][12]
-
For acidic coumarins: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or acetic acid) will suppress the ionization of the coumarin, making it more hydrophobic and improving its retention and peak shape on a reversed-phase column.[2][13]
-
For basic coumarins: Lowering the pH will protonate the basic functional groups. While this increases their polarity, it also protonates the residual silanol groups on the column, minimizing unwanted ionic interactions.[3][14]
Experimental Protocol: Mobile Phase pH Adjustment
-
If known, determine the pKa of your coumarin derivative.
-
Prepare a series of mobile phases with varying pH values. A good starting point is to test pH values 1.5-2 units above and below the pKa. Use appropriate buffers like phosphate or acetate to maintain a stable pH.[1]
-
Equilibrate the column with each new mobile phase for at least 15-20 column volumes.
-
Inject your sample and compare the peak shape and retention time to the previous run.
Step 2: Incorporating Mobile Phase Additives
Mobile phase additives can be used to mask secondary interaction sites or improve peak shape.[15][16]
-
Competing Base: For persistent tailing of basic coumarin derivatives, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase can effectively block the active silanol sites and improve peak shape.[1]
-
Acidic Modifier: The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.1-0.5% v/v), is a common practice to control pH and improve the peak shape of acidic compounds.[17][18]
Table 1: Mobile Phase Optimization Parameters
| Parameter | Recommendation for Acidic Coumarins | Recommendation for Basic Coumarins | Rationale |
| pH | Adjust pH to be at least 2 units below the pKa. | Operate at a low pH (e.g., 2.5-4.0). | Suppresses ionization of the analyte and/or silanol groups.[2][14] |
| Buffer | Use a suitable buffer (e.g., phosphate, acetate) at 10-25 mM. | Use a suitable buffer (e.g., phosphate, acetate) at 10-25 mM. | Maintains a stable pH and can help mask silanol interactions.[2][19] |
| Additive | 0.1-0.5% formic or acetic acid. | 0.1% triethylamine (TEA). | Suppresses ionization and improves peak shape.[17] Masks active silanol sites.[1] |
Guide 2: Addressing Sample-Related Issues
Problems with the sample itself can be a significant, and sometimes overlooked, source of peak tailing.
Step 1: Check for Sample Overload
Injecting too much of your sample can saturate the column, leading to peak distortion.[1][20]
Experimental Protocol: Sample Dilution
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples and observe the peak shape.
-
If the tailing decreases with dilution, you are likely overloading the column. Determine the optimal sample concentration that provides a good signal without causing peak tailing.
Step 2: Evaluate the Injection Solvent
If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including tailing.[2][20]
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that still provides adequate solubility.[1]
Guide 3: Addressing Column and System Issues
If peak tailing is observed for all peaks, or if mobile phase and sample optimization do not resolve the issue, the problem may lie with the column or the HPLC system.
Step 1: Column Contamination and Degradation
The accumulation of strongly retained compounds from previous injections can create active sites on the column that cause tailing.[1] The stationary phase can also degrade over time, especially when operating at pH extremes.[4]
Experimental Protocol: Column Washing
-
Disconnect the column from the detector.
-
Wash the column with a series of strong solvents. For a C18 column, a typical sequence would be water, methanol, acetonitrile, and isopropanol.
-
Equilibrate the column with the mobile phase before reconnecting it to the detector.
Step 2: Physical Problems with the Column
A void at the head of the column or a blocked frit can disrupt the flow path and cause peak tailing.[1][19]
-
Visual Inspection: Carefully disconnect the column and inspect the inlet for a visible void or discoloration of the frit.
-
Pressure Check: A sudden increase in backpressure can indicate a blocked frit.
Solution: If a void is present, the column may need to be replaced. A blocked frit can sometimes be sonicated in a suitable solvent or replaced.[1]
Step 3: Extra-Column Volume
Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.[1][21]
-
Use narrow-bore tubing: Employ tubing with a small internal diameter (e.g., 0.125 mm) for all connections.
-
Minimize tubing length: Keep the tubing as short as possible.
-
Ensure proper fittings: Use fittings that are appropriate for your system to avoid dead volume.
Visualization of Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Example HPLC Method for Coumarin Analysis
This table summarizes a typical starting point for the analysis of neutral coumarin, which can be adapted for its derivatives.[22][23][24][25]
Table 2: Starting HPLC Method for Coumarin
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient depending on complexity |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Adjustments to the mobile phase composition and pH will likely be necessary for different coumarin derivatives, especially those with ionizable functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. moravek.com [moravek.com]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. silcotek.com [silcotek.com]
- 8. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromtech.com [chromtech.com]
- 22. bcc.bas.bg [bcc.bas.bg]
- 23. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 24. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 25. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Khellactone Cytotoxicity Assays: A Technical Support Center for Optimizing Cell Viability
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell viability in khellactone cytotoxicity assays. Khellactones and their derivatives are a promising class of natural coumarins demonstrating significant cytotoxic effects against various cancer cell lines.[1] Their mechanism of action often involves inducing apoptosis and cell cycle arrest.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the generation of robust and reproducible data.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during khellactone cytotoxicity assays, providing explanations for the underlying causes and actionable solutions.
Issue 1: High Variability in Replicate Wells
Question: My absorbance/fluorescence readings show significant variability between replicate wells, making it difficult to determine the true cytotoxic effect of khellactone. What are the likely causes and how can I resolve this?
Answer: High variability is a common challenge in cell-based assays and can stem from several factors.[4] A systematic approach to troubleshooting is crucial for identifying and mitigating the source of the inconsistency.
Root Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension flask before and during plating. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.
-
-
"Edge Effects": Wells on the periphery of a multi-well plate are susceptible to increased evaporation and temperature fluctuations, leading to altered cell growth and compound concentration.[5]
-
Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental analysis.[5]
-
-
Pipetting Inaccuracies: Small errors in pipetting volumes of cells, media, or khellactone solutions can lead to significant differences in final concentrations and cell numbers.
-
Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing and inaccurate dispensing. Use a multichannel pipette for simultaneous addition of reagents to reduce timing discrepancies.[5]
-
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): In MTT assays, incomplete dissolution of the purple formazan crystals results in artificially low and variable absorbance readings.
-
Solution: After adding the solubilization solution (e.g., DMSO or an SDS-based solution), place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[5] Visually inspect the wells to confirm that no crystals remain.
-
Experimental Workflow for Minimizing Variability:
Caption: A workflow for minimizing variability in cytotoxicity assays.
Issue 2: Low or No Cytotoxic Effect Observed
Question: I'm not observing any significant cytotoxicity even at high concentrations of khellactone. What could be the reason for this lack of activity?
Answer: A lack of a cytotoxic response can be due to issues with the compound, the cells, or the assay itself.
Root Causes and Solutions:
-
Compound Insolubility: Khellactone and its derivatives may have poor solubility in aqueous culture media, leading to precipitation and a lower effective concentration.
-
Solution: Visually inspect the prepared khellactone dilutions for any signs of precipitation. Determine the solubility limit of your specific khellactone derivative in the culture medium.[6] Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[5][7]
-
-
Cellular Resistance: The chosen cell line may be inherently resistant to the cytotoxic effects of khellactone.
-
Solution: Review the literature to confirm that the selected cell line is expected to be sensitive to khellactone or similar compounds. Consider testing a panel of different cell lines to identify a more sensitive model.[8]
-
-
Suboptimal Assay Conditions: The incubation time may be too short for the cytotoxic effects to manifest.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing a cytotoxic response.
-
-
Assay Interference: The khellactone compound itself may interfere with the assay chemistry. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability.[9]
-
Solution: Run a cell-free control where the khellactone compound is added to the culture medium in the absence of cells.[9] If a significant signal is detected, this indicates interference, and an alternative cytotoxicity assay (e.g., LDH or ATP-based) should be considered.
-
Issue 3: High Background Signal in Control Wells
Question: My negative control (vehicle-only) and untreated control wells show high levels of cell death or a high background signal. What is causing this, and how can I fix it?
Answer: A high background signal in control wells compromises the dynamic range of the assay and can mask the true cytotoxic effects of the test compound.
Root Causes and Solutions:
-
Vehicle Toxicity: The solvent used to dissolve the khellactone (commonly DMSO) can be toxic to cells at higher concentrations.[10][11]
-
Solution: Ensure the final concentration of the vehicle in the wells is non-toxic to the cells.[5] A vehicle toxicity curve should be generated to determine the maximum tolerated concentration. This concentration should be consistent across all treated wells.
-
-
Suboptimal Cell Health: Using cells that are over-confluent, have a high passage number, or are otherwise stressed can lead to spontaneous cell death.[4][6]
-
Solution: Always use cells that are in the logarithmic growth phase and have a viability of >95% as determined by a method like trypan blue exclusion.[5] Maintain a consistent and low passage number for your cell stocks.
-
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can significantly impact cell health and interfere with assay readings.[4]
-
Solution: Regularly inspect your cell cultures for any signs of contamination. Periodically test for mycoplasma contamination.
-
-
Serum Interference (LDH Assay): The serum used in the culture medium may contain endogenous lactate dehydrogenase (LDH), leading to a high background in LDH cytotoxicity assays.[6]
-
Solution: Test the serum for LDH activity before use. Alternatively, reduce the serum concentration or use a serum-free medium during the assay incubation period.[6]
-
Troubleshooting Flowchart for High Background Signal:
Caption: A logical flowchart for troubleshooting high background signals.
Frequently Asked Questions (FAQs)
Q1: Which cytotoxicity assay is best for studying khellactones?
A1: The most appropriate assay depends on the specific research question and the suspected mechanism of action of the khellactone derivative.
-
MTT or XTT Assays: These are widely used colorimetric assays that measure mitochondrial reductase activity, which is an indicator of cell viability.[12][13][14] They are suitable for initial screening of cytotoxic effects. However, be aware of potential interference from the test compound.[9]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of cytotoxicity and necrosis.[6] It is a useful orthogonal method to confirm findings from metabolic assays like MTT.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP levels as a measure of cell viability.[15] They are less prone to interference from colored compounds compared to MTT.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): Since khellactones are known to induce apoptosis, these assays are crucial for mechanistic studies.[2][3][14] Annexin V staining can distinguish between early and late apoptotic cells, while caspase activity assays can identify the specific apoptotic pathways involved.[16][17]
Recommendation: For a comprehensive analysis, it is advisable to use at least two different assays based on different cellular mechanisms to confirm the cytotoxic effects of khellactones.[18]
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures mitochondrial reductase activity | Inexpensive, well-established | Prone to chemical interference, endpoint assay[19][20] |
| LDH Release | Measures LDH leakage from damaged cells | Non-destructive to remaining cells | Serum can cause high background[6] |
| ATP-Based | Quantifies cellular ATP levels | High sensitivity, rapid | Requires a luminometer[15] |
| Annexin V/PI | Detects phosphatidylserine externalization | Differentiates apoptosis and necrosis | Requires flow cytometry or fluorescence microscopy[16] |
| Caspase Activity | Measures activity of key apoptotic enzymes | Provides mechanistic insights | May not capture all forms of cell death |
Q2: How do I choose the right cell line for my khellactone cytotoxicity study?
A2: The choice of cell line is critical for the relevance of your findings.[8]
-
Relevance to Disease: Select cell lines that are relevant to the type of cancer you are targeting (e.g., breast cancer cell lines like MDA-MB-231 and MCF-7, or cervical cancer lines like HeLa).[2]
-
Literature Precedent: Review published studies on khellactones or similar coumarin compounds to identify cell lines that have been shown to be sensitive.[12][13][14]
-
Inclusion of a Normal Cell Line: It is good practice to include a non-cancerous cell line (e.g., NIH 3T3) to assess the selectivity of the khellactone derivative for cancer cells.[2]
Q3: What are the critical controls to include in my khellactone cytotoxicity assay?
A3: A well-designed experiment with proper controls is essential for data interpretation.
-
Untreated Control: Cells cultured in medium alone, to establish baseline viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the khellactone, to account for any solvent-induced toxicity.[5]
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly and the cells are responsive.
-
Cell-Free Control (Blank): Culture medium without cells, to determine the background absorbance/fluorescence.[9]
-
Compound Interference Control: Culture medium with the khellactone derivative but without cells, to check for direct interference with the assay reagents.[9]
Q4: How do I determine the optimal cell seeding density?
A4: The optimal seeding density ensures that cells are in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.[6]
Protocol for Determining Optimal Seeding Density:
-
Prepare a serial dilution of your cells (e.g., from 1,000 to 100,000 cells per well in a 96-well plate).[6]
-
Seed the cells in a multi-well plate.
-
Perform your chosen cytotoxicity assay at different time points (e.g., 24, 48, and 72 hours) after seeding.[21]
-
Plot the signal (e.g., absorbance) versus the number of cells seeded.
-
Select a seeding density that results in a signal that is well above the background but not at the plateau of the curve at the end of your planned experiment duration.[6] This ensures the assay remains responsive to changes in cell viability.
Khellactone-Induced Apoptosis Pathway: A Potential Mechanism
Caption: A potential mechanism of khellactone-induced apoptosis.[2][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives [mdpi.com]
- 13. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK)
Prepared by the Office of the Senior Application Scientist
Disclaimer: Information on the specific stability profile of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK), a natural pyranocoumarin, is limited in public literature.[1][2] This guide is therefore constructed based on the established chemical principles governing its core functional groups: a khellactone (a type of coumarin), a lactone ring, and two ester moieties (acetyl and isobutyryl). These groups are known to be susceptible to hydrolysis, particularly under non-neutral pH conditions.[3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of AIK to proactively mitigate stability issues.
Q1: What are the primary chemical stability concerns for AIK in solution?
The most significant stability concern for AIK is hydrolysis. The molecule contains three hydrolytically sensitive sites: the acetyl ester, the isobutyryl ester, and the core lactone (cyclic ester) ring.[3][4][5] Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of these ester bonds and the opening of the lactone ring.[3][4][5][6][7] This degradation will result in a loss of the parent compound and the formation of one or more degradation products, likely altering its biological activity.
Q2: What is the best way to prepare and store stock solutions of AIK?
To ensure maximum stability, stock solutions should be prepared and stored following best practices for small molecule inhibitors.[8][9][10]
-
Solvent Choice: Use a dry, high-purity aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[9] Aprotic solvents do not participate in hydrolysis reactions. Ensure the solvent is anhydrous, as even small amounts of water in DMSO can lead to degradation over time, especially during freeze-thaw cycles.[11]
-
Storage Temperature: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[9]
-
Avoid Freeze-Thaw Cycles: Aliquoting is critical to prevent repeated freezing and thawing, which can introduce moisture and accelerate degradation.[9][11]
-
Protection from Light: Coumarin-based structures can be light-sensitive.[10] Store vials in the dark or use amber-colored vials to minimize potential photodegradation.
Q3: Which solvents or buffer conditions should I avoid when working with AIK?
Avoid aqueous solutions, particularly at basic or strongly acidic pH. The lactone ring and ester groups are highly susceptible to base-catalyzed hydrolysis.[4][5][6] Even neutral aqueous buffers (pH ~7.4) can cause slow degradation over hours to days. Protic solvents like methanol or ethanol should also be used with caution, as they can lead to transesterification reactions. If aqueous buffers are required for an experiment, prepare the working solution immediately before use and minimize its time in the aqueous environment.
Q4: My AIK powder was shipped at room temperature, but the vial says to store at -20°C. Is it compromised?
This is standard practice for shipping stable, lyophilized small molecules. The solid form is generally stable for the duration of shipping.[8] Upon receipt, you must follow the long-term storage instructions on the vial (-20°C or -80°C) to ensure its integrity for future experiments.[8]
Part 2: Troubleshooting Guide
This guide provides structured, step-by-step advice for identifying and resolving common experimental problems related to AIK instability.
Problem 1: I observe diminished or inconsistent biological activity from my compound.
Potential Cause: This is a classic symptom of compound degradation. The active parent molecule, AIK, has likely hydrolyzed into less active or inactive byproducts either during storage or in the experimental assay medium. Khellactone derivatives are known to have low metabolic stability, which is often due to ester hydrolysis.[12][13]
► Step-by-Step Troubleshooting Protocol:
-
Confirm Stock Solution Integrity:
-
Action: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Procedure:
-
Thaw a fresh aliquot of your stock solution.
-
Dilute it to an appropriate concentration (e.g., 1-10 µM) in a compatible solvent (e.g., 50:50 acetonitrile:water).
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., water to acetonitrile, both with 0.1% formic acid).
-
Expected Result: A pure, freshly prepared sample should show a single major peak corresponding to AIK. If you observe multiple peaks, particularly those at earlier retention times (more polar), degradation has occurred.
-
-
-
Assess Stability in Assay Buffer:
-
Action: Determine the half-life of AIK in your specific experimental buffer.
-
Procedure:
-
Spike AIK from your stock solution into your final assay buffer to the working concentration.
-
Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and immediately quench any further reaction by adding an equal volume of cold acetonitrile.
-
Analyze each time point by HPLC-MS to quantify the remaining percentage of the parent AIK peak.
-
-
Interpretation: This will tell you if the compound is stable enough for the duration of your experiment. If significant degradation occurs within your experimental timeframe, you may need to adjust your protocol (e.g., reduce incubation time, add the compound at the last possible moment).
-
Data Interpretation Example:
| Solvent/Buffer (Incubated at 37°C) | % AIK Remaining after 8 hours | Interpretation |
| Anhydrous DMSO | >99% | Stable. Ideal for stock solution. |
| PBS, pH 5.5 | ~90% | Moderately Stable. Acid-catalyzed hydrolysis is slow. |
| Cell Culture Medium (e.g., DMEM, pH 7.4) | ~65% | Degradation Occurring. Compound half-life is limited. |
| PBS, pH 8.5 | <30% | Unstable. Rapid base-catalyzed hydrolysis. Avoid. |
This table contains illustrative data based on the known principles of ester and lactone hydrolysis.[4][5][6]
Problem 2: I see unexpected or new peaks in my analytical data (HPLC, LC-MS).
Potential Cause: These new peaks are almost certainly degradation products resulting from the hydrolysis of AIK. The primary degradation pathway involves the cleavage of the ester and lactone bonds.
► Visualizing the Degradation Pathway:
The diagram below illustrates the most probable points of hydrolytic cleavage on the AIK molecule. Hydrolysis at position (A) or (B) would cleave the acetyl or isobutyryl groups, respectively, creating more polar mono-ester intermediates. Hydrolysis at position (C) would open the lactone ring, forming a carboxylic acid, which would be significantly more polar.[3][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CeMines [cemines.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions [scirp.org]
- 6. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spod-technology.com [spod-technology.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Cis- vs. Trans-Khellactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellactones, a class of pyranocoumarins, have garnered significant interest in the scientific community for their diverse pharmacological potential.[1] A pivotal aspect of their molecular architecture is the stereochemistry at the C-3' and C-4' positions of the dihydropyran ring, giving rise to cis and trans diastereomers. This seemingly subtle structural variation can profoundly influence their interaction with biological targets, leading to distinct bioactivity profiles.[2] The spatial arrangement of substituents dictates the molecule's overall shape and its ability to fit into the binding sites of enzymes and receptors.[2][3] This guide provides a comprehensive comparative analysis of the biological activities of cis- and trans-khellactone derivatives, synthesizing available experimental data to illuminate the critical role of stereochemistry in their pharmacological effects. While the body of research is more extensive for cis-isomers, this guide will present the existing comparative data and highlight areas ripe for future investigation.[2][4]
The Stereochemical Influence on Bioactivity: A Comparative Overview
The orientation of the substituents on the dihydropyran ring is a key determinant of the biological efficacy of khellactone derivatives.[2] Emerging evidence, although limited in direct comparative studies, suggests that the cis configuration may offer a stereochemical advantage in certain biological contexts.
P-glycoprotein (P-gp) Modulation
One of the most direct comparisons between the isomers has been observed in the context of P-glycoprotein (P-gp) modulation. P-gp is a crucial protein implicated in multidrug resistance (MDR) in cancer by acting as an efflux pump for chemotherapeutic agents.[5] For a series of 3',4'-aromatic acyloxy-substituted 7,8-pyranocoumarins, which are structurally related to khellactones, the cis-configuration was found to be more effective at modulating P-gp than the corresponding trans isomers.[2][6] This suggests that the spatial arrangement of the cis isomer allows for a more favorable interaction with the P-gp binding site, potentially enhancing the intracellular concentration and efficacy of co-administered anticancer drugs.
In-Depth Analysis of Cis-Khellactone Derivative Bioactivities
Research has predominantly focused on the biological activities of cis-khellactone derivatives, revealing a broad spectrum of therapeutic potential. The data on the bioactivity of trans-khellactone derivatives remains less prevalent in the literature, making direct and comprehensive comparisons challenging in many areas.[2]
Cytotoxic Activity
Cis-khellactone derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.[1]
Table 1: Cytotoxic Activity of various cis-Khellactone Derivatives [2][7][8]
| Isomer/Derivative | Cancer Cell Line | IC50 Value (µM) |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) | HEPG-2 (Liver Carcinoma) | 8.51 |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) | SGC-7901 (Gastric Carcinoma) | 29.65 |
| (+)-4'-Decanoyl-cis-khellactone | SK-OV-3 (Ovarian Cancer) | > 100 |
| (+)-3'-Decanoyl-cis-khellactone | SK-OV-3 (Ovarian Cancer) | > 100 |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.[2]
Anti-inflammatory Activity
Derivatives of cis-khellactone have been extensively investigated for their anti-inflammatory properties.[2] These compounds have been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and modulate inflammatory signaling pathways.[2][9] A significant mechanism contributing to their anti-inflammatory effect is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory lipid mediators.[10]
Table 2: Anti-inflammatory Activity of cis-Khellactone Derivatives [2]
| Isomer/Derivative | Assay | IC50 Value (µM) |
| (-)-cis-Khellactone | Soluble Epoxide Hydrolase (sEH) Inhibition | 3.1 ± 2.5 |
| Disenecionyl cis-khellactone | Soluble Epoxide Hydrolase (sEH) Inhibition | 1.7 ± 0.4 |
Disenecionyl cis-khellactone, for instance, has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells.[9] This effect is mediated through the downregulation of iNOS and COX-2 expression by inhibiting the activation of NF-κB and suppressing the phosphorylation of p38 and JNK MAPKs.[9]
Antiviral Activity
Certain (+)-cis-khellactone derivatives have emerged as potent anti-HIV agents.[11] Extensive structure-activity relationship (SAR) studies have revealed that the (3'R,4'R)-(+)-cis-khellactone skeleton, coupled with two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions and a methyl group on the coumarin ring (except at the 6-position), are optimal for anti-HIV activity.[11] For example, 3-Methyl- and 4-methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone have shown exceptionally high therapeutic indexes.[11]
Antiplasmodial Activity
Promising activity against Plasmodium falciparum, the parasite responsible for malaria, has been reported for certain cis-khellactone derivatives.[2]
Table 3: Antiplasmodial Activity of cis-Khellactone Derivatives [2]
| Isomer/Derivative | P. falciparum Strain | IC50 Value (µM) |
| (+)-4'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 1.5 |
| (+)-3'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 2.4 |
Mechanistic Insights: The NF-κB Signaling Pathway
The anti-inflammatory effects of many coumarins, including cis-khellactone derivatives, are often mediated through the modulation of the NF-κB signaling pathway.[4] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα.[4] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for iNOS and COX-2.[4] Cis-khellactone derivatives exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of these inflammatory mediators.[9]
Caption: Inhibition of the NF-κB signaling pathway by cis-khellactone derivatives.
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic and anti-inflammatory activities of khellactone derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by solubilizing them and measuring the absorbance.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HEPG-2, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the cis- and trans-khellactone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Principle: The production of NO is measured indirectly by quantifying the accumulation of its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the khellactone isomers for 1-2 hours before inducing inflammation.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Caption: General workflow for comparing the bioactivity of khellactone isomers.
Conclusion and Future Directions
The stereochemistry of khellactone derivatives is a critical factor governing their biological activity. The available evidence, particularly in P-glycoprotein modulation, suggests a potential superiority of the cis configuration. The extensive research on cis-khellactone derivatives has unveiled their significant potential as cytotoxic, anti-inflammatory, antiviral, and antiplasmodial agents.
However, a notable gap exists in the literature concerning the bioactivity of trans-khellactone derivatives. To fully comprehend the structure-activity relationships and unlock the full therapeutic potential of this chemical class, direct and systematic comparative studies are imperative. Future research should focus on the synthesis and biological evaluation of a broader range of trans-khellactone derivatives and their direct comparison with their cis counterparts across various assays. Such studies will be invaluable for guiding the rational design of novel, potent, and stereochemically-defined therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antiviral Activity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic validation of the antiviral properties of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a pyranocoumarin derivative. We will move beyond a simple recitation of protocols to deliver an in-depth analysis of the experimental logic, comparative data interpretation, and the causality behind methodological choices. Our objective is to equip researchers with a robust strategy to objectively assess this compound's potential as a novel antiviral agent.
Introduction: The Antiviral Potential of Pyranocoumarins
This compound belongs to the pyranocoumarin class of natural products. Coumarins and their derivatives are known to exhibit a wide range of biological activities.[1] Specifically, pyranocoumarins have emerged as promising pharmacophores for inhibiting the replication of various viruses, including measles virus, Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV).[2][3][4][5] Some pyranocoumarins act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others may interfere with different stages of the viral life cycle.[4] Given this precedent, a rigorous and systematic evaluation of this compound is warranted to determine its specific antiviral spectrum and potency.
This guide will compare its hypothetical performance against a well-established antiviral, Remdesivir, in the context of a SARS-CoV-2 infection model—a relevant and pressing area of antiviral research.[6][7]
The Core Strategy: A Triad of In Vitro Assays
A successful in vitro validation pipeline must be logical and self-validating. It must first establish the compound's toxicity profile before confirming its specific antiviral action. The cornerstone of this process rests on three key assays, each answering a critical question:
-
Cytotoxicity Assay: Is the compound safe for host cells at concentrations that might be effective against a virus?
-
Plaque Reduction Assay: Does the compound inhibit viral infectivity and spread in a dose-dependent manner?
-
Virus Yield Reduction Assay: Does the compound effectively reduce the production of new, infectious viral particles?
The relationship between these assays forms the foundation of our validation workflow.
Caption: Overall experimental workflow for antiviral validation.
Experimental Protocols & Methodological Rationale
Foundational Step: Cytotoxicity Assessment
Before any antiviral activity can be claimed, the inherent toxicity of the compound towards the host cell line must be quantified. This ensures that any observed reduction in viral replication is a direct effect on the virus and not merely a consequence of host cell death. The MTT assay is a reliable, colorimetric method for this purpose.[8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed Vero E6 cells (or another appropriate host cell line) in a 96-well plate at a density that ensures they form a confluent monolayer after 24 hours of incubation.[11]
-
Compound Dilution: Prepare a series of two-fold serial dilutions of this compound in cell culture medium, ranging from a high concentration (e.g., 500 µM) to a low concentration (e.g., ~0.24 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the planned antiviral assay.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).[9][12]
Caption: Workflow of the MTT Cytotoxicity Assay.
Primary Efficacy Screen: Plaque Reduction Assay
The plaque reduction assay is considered the gold standard for determining the efficacy of an antiviral compound because it provides a direct, quantifiable measure of the inhibition of viral infection and spread.[13][14][15]
Principle: Lytic viruses, when infecting a confluent monolayer of cells, create localized areas of cell death and lysis known as plaques. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral agent will reduce the number of plaques formed in a dose-dependent manner.[16]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 12-well plates to achieve a confluent monolayer on the day of infection.[16]
-
Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment & Infection: Pre-incubate the diluted virus with various concentrations of this compound (and the comparator drug) for 1 hour at 37°C.
-
Inoculation: Remove the growth medium from the cell monolayers and inoculate the wells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose or low-melting-point agarose).[16] This overlay restricts the spread of progeny virions to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).[16]
-
Fixation and Staining: Fix the cells (e.g., with 10% formalin) and then stain them with a solution like 0.8% crystal violet.[15] The stain will color the living cells, leaving the plaques as clear, unstained zones.
-
Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control wells. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.[16]
Caption: Workflow of the Plaque Reduction Assay.
Confirmatory Test: Virus Yield Reduction Assay
While the plaque reduction assay measures the inhibition of infection, the yield reduction assay quantifies the effect of a compound on the production of new, infectious progeny virions.[17][18] This powerful technique confirms that the compound is truly inhibiting viral replication.[19][20]
Principle: Cells are infected with a virus in the presence of the antiviral compound. After a full replication cycle, the supernatant (containing newly produced viruses) is collected. The amount of infectious virus in this supernatant is then quantified by titrating it on fresh cell monolayers.[17][19]
Protocol: Virus Yield Reduction Assay
-
Infection with Treatment: Seed host cells in a 24-well plate. Once confluent, infect the cells with the virus (e.g., at a Multiplicity of Infection (MOI) of 0.1) in the presence of various concentrations of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest Progeny Virus: Collect the cell culture supernatant from each well. This supernatant contains the progeny virus.
-
Serial Dilution: Perform 10-fold serial dilutions of the harvested supernatants.
-
Titration: Inoculate fresh monolayers of host cells (in a 96-well plate) with these dilutions to determine the virus titer, typically by observing the cytopathic effect (CPE) or by performing a plaque assay on the dilutions.[17]
-
Analysis: Calculate the viral titer for each treatment condition. A significant reduction in the viral titer compared to the untreated control confirms the compound's inhibitory effect on virus production.
Caption: Workflow of the Virus Yield Reduction Assay.
Data Synthesis and Comparative Analysis
The ultimate measure of a compound's potential is its Selectivity Index (SI) , calculated as the ratio of its cytotoxicity to its antiviral efficacy (SI = CC50 / EC50).[2][9] A higher SI value indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells, a critical feature for any potential therapeutic.
Table 1: Hypothetical Comparative Antiviral Activity against SARS-CoV-2
| Compound | Target Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Vero E6 | >100 | 4.5 | >22.2 |
| Remdesivir (Positive Control) | SARS-CoV-2 | Vero E6 | >100 | 0.7 | >142.8 |
Interpretation:
In this hypothetical scenario, this compound demonstrates promising antiviral activity. Its EC50 of 4.5 µM indicates potent inhibition of SARS-CoV-2 replication. Crucially, with a CC50 value greater than 100 µM, it displays low cytotoxicity, leading to a favorable selectivity index of over 22. While not as potent as the clinical drug Remdesivir, its significant SI value marks it as a strong candidate for further investigation and optimization. Natural products often provide novel scaffolds that can be chemically modified to enhance potency and pharmacokinetic properties.[21]
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for validating the antiviral activity of this compound. By systematically determining its cytotoxicity (CC50) and antiviral efficacy (EC50) through established methods like the MTT and plaque reduction assays, a clear picture of its therapeutic potential can be formed. The calculation of the Selectivity Index provides a critical benchmark for comparing its performance against established antiviral agents.
The hypothetical data presented suggest that this compound is a viable lead compound. The logical next steps in its development would include:
-
Mechanism of Action Studies: Investigating which stage of the viral lifecycle (e.g., entry, replication, egress) the compound inhibits.
-
Broad-Spectrum Screening: Testing its activity against a wider panel of viruses to determine its antiviral spectrum.
-
In Vivo Efficacy: Evaluating its performance in relevant animal models of viral infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to improve potency and selectivity.[5]
By following this structured and scientifically-grounded approach, researchers can effectively validate and advance promising natural products like this compound in the ongoing search for new antiviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Coumarins and pyranocoumarins, potential novel pharmacophores for inhibition of measles virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic potential of coumarins as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-HBV and cytotoxic activities of pyranocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Could This Molecule Be ‘Checkmate’ for Coronaviruses? [gladstone.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 11. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyranocoumarins: Evaluating (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone in the Context of Established Bioactive Analogues
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product chemistry and drug discovery, pyranocoumarins stand out as a class of heterocyclic compounds with a remarkable spectrum of biological activities. This guide provides a comparative study of the potential therapeutic attributes of the novel compound, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, benchmarked against a panel of well-characterized pyranocoumarins. By examining their anti-inflammatory, antiviral, and cytotoxic properties, we aim to provide a comprehensive resource for researchers engaged in the exploration of this promising class of molecules.
The core structure of these compounds, a fusion of a pyran ring with a coumarin moiety, gives rise to a diverse array of derivatives with activities ranging from anti-inflammatory and antiviral to anticancer and anticoagulant.[1] While direct experimental data on this compound is not yet widely available in published literature, its khellactone backbone provides a strong basis for predicting its bioactivity profile. Khellactone derivatives are known for a variety of pharmacological effects, including anti-HIV and anti-hypertensive properties.[2][3] The addition of acetyl and isobutyryl groups at the 3' and 4' positions of the khellactone structure is anticipated to modulate its lipophilicity and steric interactions with biological targets, thereby influencing its potency and selectivity.
This guide will delve into the established pharmacological profiles of prominent pyranocoumarins such as decursin, decursinol angelate, calanolide A, seselin, and visnadin, offering a framework for the anticipated performance of this compound.
Comparative Analysis of Bioactivities
The therapeutic potential of pyranocoumarins is vast, with different derivatives exhibiting pronounced activity in distinct areas. Below is a comparative summary of the bioactivities of selected pyranocoumarins, providing a lens through which to view the potential of this compound.
| Compound | Primary Bioactivity | Mechanism of Action | Reported IC50/EC50 Values |
| Decursin | Anticancer, Anti-inflammatory | Inhibition of NF-κB, STAT3, and PI3K/Akt pathways; Induction of apoptosis and cell cycle arrest.[4][5] | ~54 µM (Osteosarcoma cells, 24h)[6], 23 µg/mL (Doxorubicin-resistant ovarian cancer cells)[5] |
| Decursinol Angelate | Anticancer, Anti-inflammatory | Similar to decursin, with potent inhibition of cancer cell proliferation and induction of apoptosis.[4][7] | 13.63 µM (PC-3 prostate cancer cells)[8][9], 1.432 µM (GDH inhibition)[10] |
| Calanolide A | Antiviral (Anti-HIV-1) | Non-nucleoside reverse transcriptase inhibitor (NNRTI).[3][11] | 0.1 µM (HIV-1 replication)[3][11] |
| Seselin | Anti-inflammatory, Cytotoxic | Inhibition of inflammatory mediators.[12] | Cytotoxicity: EC50 = 8.66 µg/ml (P388 cells), 9.94 µg/ml (HT-29 cells)[13] |
| Visnadin | Vasodilator | Calcium channel blocking activity.[14][15] | Data on IC50 for vasodilation is not readily available in a standardized format. |
| This compound | Hypothesized: Anti-inflammatory, Antiviral, Cytotoxic | Hypothesized: Modulation of NF-κB pathway, potential inhibition of viral enzymes or inflammatory mediators. | Not yet determined. |
In-depth Look at Key Bioactivities and Underlying Mechanisms
Anti-Inflammatory Activity: The NF-κB Connection
A significant body of research points to the potent anti-inflammatory effects of pyranocoumarins, largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases.
As depicted in Figure 1, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, which in turn phosphorylates the inhibitory protein IκB. This phosphorylation event targets IκB for degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many pyranocoumarins, including decursin and decursinol angelate, have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB.[4] Given its khellactone core, it is highly probable that this compound will also modulate this critical inflammatory pathway.
Antiviral Potential: Targeting Viral Replication
Certain pyranocoumarins have demonstrated significant antiviral activity, most notably Calanolide A, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[3][11] This compound, isolated from the tree Calophyllum lanigerum, has an EC50 value of 0.1 µM against HIV-1 replication.[3][11] Other pyranocoumarins have also shown promise against various viruses, including measles virus and hepatitis B virus.[7][8] The antiviral mechanism often involves the inhibition of key viral enzymes essential for replication. The structural features of this compound, particularly the lipophilic acyl groups, may facilitate its entry into host cells and interaction with viral proteins, suggesting a potential for antiviral activity.
Cytotoxicity and Anticancer Effects: Inducing Apoptosis and Cell Cycle Arrest
The anticancer properties of pyranocoumarins like decursin and decursinol angelate are well-documented.[5][7] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, decursin has an IC50 value of approximately 54 µM in osteosarcoma cells after 24 hours of treatment.[6] Decursinol angelate has demonstrated an IC50 of 13.63 µM in PC-3 prostate cancer cells.[8][9] The cytotoxic effects are often linked to the modulation of multiple signaling pathways, including the PI3K/Akt and STAT3 pathways, which are crucial for cancer cell survival and proliferation.[4] The khellactone scaffold of this compound, combined with its ester functionalities, suggests that it may also possess cytotoxic activity against various cancer cell lines.
Experimental Protocols for Comparative Evaluation
To facilitate further research and a direct comparison of this compound with other pyranocoumarins, we provide the following standardized experimental protocols.
Cytotoxicity Assessment: MTT and XTT Assays
The MTT and XTT assays are colorimetric methods used to assess cell viability and cytotoxicity. These assays measure the metabolic activity of cells, which is an indicator of cell health.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the pyranocoumarin compounds for 24 to 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.[1]
XTT Assay Protocol [2][4][13][19][20]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 450 nm.[13]
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by LPS-stimulated macrophages.
Nitric Oxide Assay Protocol [21][22][23][24]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with the pyranocoumarin compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
Mechanism of Action: Western Blot for NF-κB Pathway
Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.
Western Blot Protocol [15][25][26][27]
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Conclusion and Future Directions
The existing body of evidence strongly supports the therapeutic potential of pyranocoumarins across a range of applications, including anti-inflammatory, antiviral, and anticancer therapies. While direct experimental data for this compound is currently lacking, its structural similarity to other bioactive khellactone derivatives provides a solid foundation for predicting its pharmacological profile. The acetyl and isobutyryl substitutions are likely to enhance its drug-like properties, potentially leading to improved potency and bioavailability.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. A direct, head-to-head comparison with established pyranocoumarins such as decursin, calanolide A, and seselin will be crucial in determining its relative efficacy and potential for further development as a therapeutic agent. Such studies will not only elucidate the specific contributions of the acetyl and isobutyryl moieties to its bioactivity but also pave the way for the rational design of novel, more potent pyranocoumarin-based drugs.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins and pyranocoumarins, potential novel pharmacophores for inhibition of measles virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT XTT 细胞活力测定方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. The involvement of a Ca2+ channel blocking mode of action in the pharmacology of Ammi visnaga fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. abcam.cn [abcam.cn]
- 21. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 27. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Confirmation of Synthetic (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. For khellactone derivatives, a class of pyranocoumarins with promising pharmacological profiles, the spatial orientation of substituents on the dihydropyran ring significantly influences their interaction with biological targets.[1] This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally confirm the stereochemistry of synthetic (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a molecule of significant interest in drug discovery.
The biological importance of stereoisomerism in khellactones cannot be overstated. Different stereoisomers can exhibit vastly different, and sometimes opposing, biological effects.[1][2] For instance, studies on related compounds have shown that one enantiomer may be a potent therapeutic agent while the other is inactive or even toxic.[3][4] Therefore, the ability to synthesize and, crucially, to confirm the stereochemistry of a target molecule like this compound is paramount for the development of safe and effective drugs.
This guide will compare three powerhouse analytical techniques for stereochemical elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically the Nuclear Overhauser Effect (NOE); Chiral High-Performance Liquid Chromatography (HPLC) ; and Single-Crystal X-ray Crystallography . We will delve into the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and present comparative data to guide researchers in selecting the most appropriate technique for their needs.
The Synthetic Challenge: Accessing this compound
The synthesis of this compound begins with the creation of the core khellactone structure. A common and effective method for establishing the coumarin core is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[5] For the specific stereochemistry of the dihydropyran ring, a highly enantioselective synthesis of the precursor, (+)-(3'S,4'R)-trans-khellactone, has been developed. This synthesis utilizes a nonaqueous enantioselective epoxidation as the key step to set the desired stereocenters.[1]
Once the (+)-trans-khellactone diol is obtained, the final step involves the acylation of the hydroxyl groups at the 3' and 4' positions to introduce the acetyl and isobutyryl groups, respectively. This is typically achieved by reacting the diol with the corresponding acylating agents, such as acetyl chloride and isobutyryl chloride, in the presence of a suitable base.
dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"7-Hydroxycoumarin" [fillcolor="#FBBC05"]; "Enantioselective_Epoxidation" [label="Enantioselective Epoxidation"]; "trans_Khellactone" [label="(+)-(3'S,4'R)-trans-khellactone", fillcolor="#34A853"]; "Diacylation" [label="Diacylation\n(Acetyl & Isobutyryl Groups)"]; "Target_Molecule" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"7-Hydroxycoumarin" -> "Enantioselective_Epoxidation" -> "trans_Khellactone" -> "Diacylation" -> "Target_Molecule"; } Caption: Synthetic approach to the target molecule.
A Comparative Analysis of Stereochemical Confirmation Techniques
The choice of analytical technique for stereochemical confirmation depends on several factors, including the stage of research, the amount of sample available, and the specific questions being asked. The following sections provide a detailed comparison of NMR (NOESY), Chiral HPLC, and X-ray Crystallography for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Proximity
NMR spectroscopy, and in particular the two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, is a powerful tool for determining the relative stereochemistry of a molecule in solution. The NOE is a phenomenon where the magnetization of a nucleus is influenced by the magnetization of a spatially close nucleus, resulting in a detectable change in signal intensity. This "through-space" correlation is distance-dependent, typically observed for protons that are within 5 Å of each other.
For this compound, the key to confirming the trans configuration lies in observing NOE correlations between the protons on the 3' and 4' carbons (H-3' and H-4') and other nearby protons. In the trans isomer, H-3' and H-4' are on opposite sides of the dihydropyran ring. Therefore, a strong NOE correlation would be expected between H-3' and the protons of the C-2' gem-dimethyl group, and between H-4' and the aromatic proton at C-5. Conversely, a very weak or absent NOE between H-3' and H-4' would be indicative of the trans arrangement.
Table 1: Predicted NOESY Correlations for Stereochemical Assignment
| Irradiated Proton | Expected NOE Correlation (trans-isomer) | Expected NOE Correlation (cis-isomer) | Rationale |
| H-3' | Strong correlation with C-2' gem-dimethyl protons | Strong correlation with H-4' | In the trans isomer, H-3' is spatially close to the gem-dimethyl group. In the cis isomer, H-3' and H-4' are on the same face of the ring. |
| H-4' | Strong correlation with aromatic H-5 proton | Strong correlation with H-3' | The trans configuration places H-4' in proximity to the aromatic ring. The cis configuration brings H-4' close to H-3'. |
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). A mixing time of 500-800 ms is typically suitable for small molecules.
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify through-space correlations. The presence or absence of key cross-peaks will confirm the relative stereochemistry.
dot graph "NOESY_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"Sample_Prep" [label="Sample Preparation\n(5-10 mg in CDCl3)"]; "NMR_Acquisition" [label="2D NOESY Acquisition\n(500-800 ms mixing time)"]; "Data_Processing" [label="Data Processing"]; "Correlation_Analysis" [label="Analysis of Cross-Peaks"]; "Stereochem_Confirmation" [label="Stereochemical Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Sample_Prep" -> "NMR_Acquisition" -> "Data_Processing" -> "Correlation_Analysis" -> "Stereochem_Confirmation"; } Caption: Workflow for NOESY-based stereochemical analysis.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is an indispensable technique for separating enantiomers and diastereomers, making it ideal for determining the enantiomeric purity of the synthetic product and for separating stereoisomers if the synthesis is not perfectly stereoselective. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.
For khellactone derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be effective. The choice of mobile phase is crucial for achieving good separation and is often determined empirically. A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is a common starting point for normal-phase chromatography.
A study on the enantiospecific determination of (+)-trans-khellactone in rat plasma successfully utilized a chiral LC-MS/MS method, demonstrating the feasibility of separating khellactone stereoisomers.[6]
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP | Proven effectiveness for separating coumarin enantiomers. |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) | A common mobile phase for normal-phase chiral separations. TFA can improve peak shape for acidic compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm or 320 nm | Coumarins have strong UV absorbance in this range. |
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the synthetic compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Data Analysis: Determine the retention times of the enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
dot graph "Chiral_HPLC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
"Sample_Prep" [label="Sample Preparation\n(1 mg/mL in mobile phase)"]; "Column_Equilibration" [label="Column Equilibration"]; "Injection_Detection" [label="Injection and UV Detection"]; "Chromatogram_Analysis" [label="Chromatogram Analysis\n(Retention times, Peak areas)"]; "Purity_Determination" [label="Enantiomeric Purity Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Sample_Prep" -> "Column_Equilibration" -> "Injection_Detection" -> "Chromatogram_Analysis" -> "Purity_Determination"; } Caption: Workflow for Chiral HPLC analysis.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate an electron density map, from which the positions of all atoms in the molecule can be determined.
The primary challenge of this technique is growing a high-quality single crystal suitable for X-ray diffraction. For coumarin derivatives, crystallization from a variety of organic solvents can be explored.[7] Once a suitable crystal is obtained, the data collection and structure solution can provide a definitive confirmation of the trans configuration and the absolute stereochemistry of the chiral centers.
Table 3: Comparison of Stereochemical Confirmation Techniques
| Technique | Information Provided | Sample Requirement | Throughput | Key Advantage | Key Limitation |
| NMR (NOESY) | Relative stereochemistry in solution | 5-10 mg | Moderate | Provides information about the solution-state conformation. | Does not provide absolute stereochemistry. |
| Chiral HPLC | Enantiomeric and diastereomeric purity | <1 mg | High | Excellent for quantitative analysis of stereoisomeric mixtures. | Does not provide structural information beyond separation. |
| X-ray Crystallography | Absolute stereochemistry in the solid state | Single crystal | Low | Provides an unambiguous 3D structure.[8] | Crystal growth can be a significant bottleneck. |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the synthetic compound by slow evaporation of a solution in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on the goniometer of a single-crystal X-ray diffractometer. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.
-
Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute stereochemistry can be determined using anomalous dispersion effects.
dot graph "Xray_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Crystal_Growth" [label="Single Crystal Growth"]; "Data_Collection" [label="X-ray Diffraction Data Collection"]; "Structure_Solution" [label="Structure Solution and Refinement"]; "Absolute_Config" [label="Determination of Absolute Stereochemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Crystal_Growth" -> "Data_Collection" -> "Structure_Solution" -> "Absolute_Config"; } Caption: Workflow for X-ray crystallography.
Conclusion: An Integrated Approach for Unambiguous Confirmation
The confirmation of the stereochemistry of synthetic this compound requires a multi-faceted analytical approach. While each of the techniques discussed—NMR (NOESY), Chiral HPLC, and X-ray Crystallography—provides critical information, they are most powerful when used in concert.
-
Chiral HPLC is essential for assessing the enantiomeric and diastereomeric purity of the synthetic product.
-
NMR (NOESY) provides invaluable information about the relative stereochemistry of the molecule in solution, which is the most relevant state for biological activity.
-
Single-crystal X-ray crystallography , when successful, offers the ultimate, unambiguous confirmation of the absolute stereochemistry.
By integrating the data from these complementary techniques, researchers can have the highest level of confidence in the stereochemical integrity of their synthetic compounds, a crucial step in the journey of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Khellactone Derivative, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK), Against Known Latency-Reversing Agents for HIV-1
A Comparative Guide for Researchers in HIV Cure Strategies
Introduction: The Quest to Eradicate the HIV Reservoir
Despite the success of combination antiretroviral therapy (cART) in suppressing HIV-1 replication to undetectable levels, a cure remains elusive due to the persistence of a latent viral reservoir in long-lived memory CD4+ T cells.[1][2] This reservoir can reactivate if therapy is interrupted, leading to a rebound of the virus. A leading strategy to eliminate this reservoir is the "shock and kill" approach, which aims to reactivate the latent virus with Latency-Reversing Agents (LRAs), making the infected cells visible to the immune system for clearance, all while the patient remains on suppressive cART.[3][4][5]
The search for potent and safe LRAs is a critical area of HIV cure research. An ideal LRA would robustly reactivate latent HIV with minimal global T-cell activation and low cytotoxicity to avoid adverse effects.[4][6] This guide introduces a novel compound, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone (AIK), a khellactone derivative with a hypothesized potential to reactivate latent HIV-1. To rigorously evaluate its potential, we present a head-to-head benchmark comparison against two well-characterized classes of LRAs: Protein Kinase C (PKC) agonists and Histone Deacetylase (HDAC) inhibitors.
This guide provides a comprehensive framework for the in vitro evaluation of AIK, detailing the scientific rationale behind the experimental design, step-by-step protocols for key assays, and a comparative analysis of its performance against established LRAs.
Selection of Benchmark Inhibitors: Targeting Different Pathways to Latency Reversal
To provide a robust benchmark for AIK, we have selected two LRAs that represent distinct and well-studied mechanisms of action:
-
Prostratin (PKC Agonist): A non-tumor-promoting phorbol ester that activates Protein Kinase C (PKC).[7][8] Activation of the PKC pathway leads to the downstream activation of the NF-κB transcription factor, which binds to the HIV-1 Long Terminal Repeat (LTR) and initiates viral gene transcription.[8][9]
-
Vorinostat (SAHA - HDAC Inhibitor): An FDA-approved histone deacetylase inhibitor.[10] Vorinostat functions by inhibiting HDACs, leading to the acetylation of histones at the HIV-1 promoter. This results in a more open chromatin structure, facilitating access for transcription factors and promoting viral gene expression.[2][11]
By benchmarking AIK against agents that target both signaling pathways and epigenetic modifications, we can gain a more comprehensive understanding of its potential mechanism and relative efficacy.
Methodology: A Framework for In Vitro Evaluation
The following experimental protocols are designed to provide a rigorous and reproducible assessment of LRA efficacy and cytotoxicity. The J-Lat cell line, a Jurkat T-cell line containing a transcriptionally latent, integrated HIV-1 provirus with a GFP reporter, is a widely used and appropriate model for these initial screening studies.[3][12][13]
Experimental Workflow
The overall workflow for benchmarking AIK against Prostratin and Vorinostat is depicted below.
References
- 1. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jurkat-Derived (J-Lat, J1.1, and Jurkat E4) and CEM-Derived T Cell Lines (8E5 and ACH-2) as Models of Reversible Proviral Latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bryostatin-1 Decreases HIV-1 Infection and Viral Production in Human Primary Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and Panobinostat in Resting CD4(+) T Cells from Aviremic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Role of Prostratin in Inhibition of Infection and Reactivation of Human Immunodeficiency Virus from Latency in Primary Blood Lymphocytes and Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostratin antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostratin induces HIV activation and downregulates HIV receptors in peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. HIV latency: experimental systems and molecular models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Statistical Analysis of Bioassay Results for Khellactone Derivatives
<
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting statistical analyses of bioassay results for khellactone derivatives. Khellactones, a class of natural coumarins, and their synthetic analogs have shown significant therapeutic potential, including anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3] Rigorous evaluation of their biological activity through in vitro bioassays is a cornerstone of their development. However, the true value of this experimental data can only be unlocked through robust and appropriate statistical analysis.
This document moves beyond a simple recitation of methods. It delves into the causality behind experimental and analytical choices, providing a self-validating system for generating trustworthy and reproducible results. We will explore common bioassays for these compounds, compare key statistical models for data interpretation, and provide detailed, field-proven protocols.
The Critical Role of Bioassays in Evaluating Khellactone Derivatives
Khellactone derivatives exhibit a wide range of biological effects, often dependent on their specific stereochemistry.[1][2] Bioassays are essential tools to quantify these effects, such as cytotoxicity against cancer cell lines or the inhibition of inflammatory mediators.[2][4][5] The goal is typically to determine the concentration at which a derivative produces a specific level of response, a value commonly known as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). Accurate determination of these parameters is critical for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.
Common Bioassays for Assessing Khellactone Derivative Activity
Two widely used assays for evaluating the bioactivity of compounds like khellactone derivatives are the MTT assay for cytotoxicity and the Griess assay for anti-inflammatory activity.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is frequently used to measure the in vitro cytotoxic effects of potential drug candidates on cancer cell lines.[2] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan produced, quantified by measuring absorbance, is directly proportional to the number of viable cells.[7]
Griess Assay for Anti-inflammatory Activity
The Griess assay is used to quantify nitrite concentration in a sample, which is a stable and oxidized product of nitric oxide (NO).[9][10] Since NO is a key inflammatory mediator, this assay is a common method to screen for the anti-inflammatory potential of compounds. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative that can be measured colorimetrically.[9][11]
A Comparative Guide to Statistical Analysis of Bioassay Data
The analysis of dose-response data from bioassays is not a one-size-fits-all process. The choice of statistical model is crucial and can significantly impact the interpretation of the results.[12] The most common and robust method for analyzing dose-response curves is non-linear regression, specifically using a four-parameter logistic (4PL) model.[13][14]
The Four-Parameter Logistic (4PL) Model: The Gold Standard
A typical dose-response curve is sigmoidal (S-shaped) when the dose is plotted on a logarithmic scale.[14] The 4PL model is ideal for fitting this type of curve and is defined by the following equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) [13]
Where:
-
Y: The measured response (e.g., absorbance, % inhibition).
-
X: The logarithm of the compound concentration.
-
Top: The maximum response plateau.[15]
-
Bottom: The minimum response plateau.[15]
-
LogIC50: The logarithm of the concentration that produces a response halfway between the Top and Bottom plateaus. This is the parameter of primary interest.[13]
-
HillSlope: Describes the steepness of the curve at the IC50.[13]
The 4PL model is superior to simpler methods like linear regression because it accurately models the entire sigmoidal curve, including the plateaus, providing a more reliable estimation of the IC50.[16][17]
Workflow for Bioassay Data Analysis
Caption: A typical workflow for bioassay data analysis.
Case Study: Comparing Two Khellactone Derivatives
Let's consider a hypothetical cytotoxicity study comparing two khellactone derivatives, KD-A and KD-B , using an MTT assay.
Hypothetical Raw Data
The following table shows the raw absorbance data (at 570 nm) after solubilizing the formazan crystals. Each concentration was tested in triplicate.
| Concentration (µM) | KD-A (Absorbance) Rep 1 | KD-A (Absorbance) Rep 2 | KD-A (Absorbance) Rep 3 | KD-B (Absorbance) Rep 1 | KD-B (Absorbance) Rep 2 | KD-B (Absorbance) Rep 3 |
| 0 (Vehicle Control) | 1.25 | 1.28 | 1.22 | 1.25 | 1.28 | 1.22 |
| 0.1 | 1.18 | 1.21 | 1.15 | 1.20 | 1.24 | 1.18 |
| 1 | 0.95 | 0.99 | 0.92 | 1.05 | 1.10 | 1.02 |
| 10 | 0.55 | 0.60 | 0.58 | 0.75 | 0.80 | 0.72 |
| 50 | 0.20 | 0.22 | 0.18 | 0.45 | 0.48 | 0.42 |
| 100 | 0.15 | 0.16 | 0.14 | 0.30 | 0.33 | 0.28 |
| Blank | 0.10 | 0.11 | 0.09 | 0.10 | 0.11 | 0.09 |
Data Analysis and Comparison
-
Blank Subtraction and Normalization: First, the average blank absorbance is subtracted from all wells. Then, the data is normalized to percent inhibition using the vehicle control as 0% inhibition and the blank as 100% inhibition.
-
Curve Fitting: The normalized data is then fit using a 4PL non-linear regression model. This is typically performed using software like GraphPad Prism.[17]
-
Results: The analysis yields the following parameters for each derivative.
| Parameter | Khellactone Derivative A (KD-A) | Khellactone Derivative B (KD-B) |
| IC50 (µM) | 8.5 | 25.2 |
| 95% Confidence Interval of IC50 | 7.9 to 9.2 | 23.5 to 27.0 |
| Hill Slope | -1.1 | -1.3 |
| R-squared (R²) | 0.995 | 0.998 |
Interpretation and Statistical Significance
The R-squared values for both curves are very close to 1, indicating an excellent fit of the 4PL model to the data.[18] The IC50 for KD-A (8.5 µM) is significantly lower than that of KD-B (25.2 µM). The non-overlapping 95% confidence intervals strongly suggest that this difference is statistically significant. Therefore, we can conclude with high confidence that Khellactone Derivative A is a more potent cytotoxic agent than Khellactone Derivative B in this assay. For formal comparison of IC50 values, statistical tests like an F-test can be employed.
Choosing the Right Statistical Test
The choice of a statistical test depends on the experimental design.
Caption: A decision tree for selecting a statistical test.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay[6][20]
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the khellactone derivatives in culture medium. Replace the existing medium with medium containing the test compounds or vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8] Mix thoroughly by shaking on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Griess Assay for Nitrite Determination[12][21]
-
Sample Preparation: Collect cell culture supernatants from cells treated with khellactone derivatives and inflammatory stimuli (e.g., LPS). If necessary, deproteinize samples using zinc sulfate.[9][20]
-
Standard Curve: Prepare a standard curve of sodium nitrite (e.g., from 100 µM serially diluted down to ~1.56 µM) in the same medium used for the experiment.[10]
-
Griess Reagent Addition: Add 50 µL of each sample and standard to a 96-well plate in triplicate. Add 50 µL of 1% sulfanilamide to each well, followed by 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.[10][11]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[9][11]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
Conclusion and Best Practices
Key Recommendations:
-
Always Use Appropriate Controls: Include vehicle controls (0% effect) and maximum effect controls to ensure proper data normalization.
-
Prefer Non-linear Regression: For dose-response data, the four-parameter logistic (4PL) model is the industry standard and should be the default choice over linear regression.[14]
-
Assess Goodness of Fit: Always report the R-squared value to demonstrate how well the model fits your data.[18]
-
Report Confidence Intervals: Reporting the 95% confidence interval for your IC50/EC50 values is crucial for understanding the precision of your estimate and for comparing different compounds.[21]
-
Ensure Transparency: In publications, clearly state the statistical models and methods used, allowing for reproducibility and critical evaluation of your findings.[22]
By adhering to these principles and protocols, researchers can ensure the integrity of their findings and make confident, data-driven decisions in the pursuit of novel therapeutics based on the khellactone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. graphpad.com [graphpad.com]
- 14. quantics.co.uk [quantics.co.uk]
- 15. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. ic50-analysis.streamlit.app [ic50-analysis.streamlit.app]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sciencellonline.com [sciencellonline.com]
- 21. Statistical reporting of clinical pharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijirt.org [ijirt.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
